2,5-Anhydro-3,4-dibenzyl-D-glucitol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2/t17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFBDFJFARWGD-IYWMVGAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458898 | |
| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129115-89-5 | |
| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Anhydro-3,4-dibenzyl-D-glucitol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-3,4-dibenzyl-D-glucitol is a selectively protected derivative of D-sorbitol, a naturally occurring sugar alcohol. In the realm of carbohydrate chemistry and drug discovery, the strategic use of protecting groups is paramount for achieving regioselectivity in chemical transformations. The benzyl groups at the C3 and C4 positions of the anhydro-D-glucitol scaffold render the remaining hydroxyl groups at C1 and C6 available for further chemical modification. This strategic protection makes this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential utility of this compound in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 129115-89-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₅ | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| Alternate Name | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol | [1] |
| Description | A protected D-sorbitol | [1] |
Synthesis of this compound: A Conceptual Workflow
A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, based on established principles of carbohydrate chemistry, a plausible synthetic route can be devised starting from D-mannitol. The synthesis of a related compound, 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol, has been reported to start from D-mannitol, involving a dehydration step followed by a sequence of protection and deprotection steps.[2] A similar strategy can be adapted for the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Acid-Catalyzed Dehydration of D-Mannitol
The initial step involves the intramolecular cyclization of D-mannitol to form a dianhydro derivative. This is a common strategy in carbohydrate synthesis to create a more rigid and synthetically manageable scaffold.
-
Reaction Setup: Suspend D-mannitol in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the dianhydro product.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), neutralize the acid, filter the mixture, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.
Step 2: Selective Protection of Primary Hydroxyl Groups
To achieve selective benzylation at the C3 and C4 positions, the primary hydroxyl groups at C1 and C6 must first be protected. The bulky trityl group is an excellent choice for this purpose due to its preference for reacting with less sterically hindered primary alcohols.
-
Reaction Setup: Dissolve the dianhydro-D-glucitol in anhydrous pyridine.
-
Tritylation: Add trityl chloride portion-wise to the solution at 0°C and then allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with methanol, and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Step 3: Benzylation of Secondary Hydroxyl Groups
With the primary hydroxyls protected, the secondary hydroxyl groups at C3 and C4 are now available for benzylation.
-
Reaction Setup: A solution of the 1,6-di-O-trityl-2,5-anhydro-D-glucitol in a polar aprotic solvent like dimethylformamide (DMF) is treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl groups.[3]
-
Benzylation: Benzyl bromide is then added to the reaction mixture to introduce the benzyl protecting groups. The reaction is typically stirred for several hours to ensure completion.[3]
-
Work-up and Purification: The reaction is carefully quenched with methanol, and the solvent is removed. The product is extracted into an organic solvent and purified by column chromatography.
Step 4: Deprotection of Primary Hydroxyl Groups
The final step is the selective removal of the trityl groups to yield the target compound. The acid-lability of the trityl ether makes this a straightforward transformation.
-
Reaction Setup: Dissolve the dibenzylated, ditritylated intermediate in a chlorinated solvent (e.g., dichloromethane).
-
Detritylation: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or formic acid) at a low temperature.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, neutralize the acid, wash the organic layer, dry, and concentrate. The final product, this compound, is purified by column chromatography.
Spectroscopic Characterization (Anticipated Data)
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the anhydro-glucitol scaffold protons, the benzylic methylene protons (typically in the range of 4.5-5.0 ppm), and the aromatic protons of the benzyl groups (around 7.2-7.4 ppm). The protons of the primary hydroxyl groups at C1 and C6 would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the anhydro-glucitol core, the benzylic carbons (around 70-75 ppm), and the aromatic carbons.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong absorptions in the 1000-1200 cm⁻¹ region would be indicative of the C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+Na]⁺ or [M+H]⁺, confirming the molecular weight of 344.40 g/mol .
Applications in Research and Drug Development
As a selectively protected carbohydrate derivative, this compound serves as a versatile building block for the synthesis of a variety of target molecules.
Rationale for Use in Medicinal Chemistry
The use of protected monosaccharides is a cornerstone of medicinal chemistry, particularly in the development of glycoside-based drugs and probes. O-benzylated monosaccharides are frequently employed due to the stability of the benzyl ether linkage under a wide range of reaction conditions and its subsequent facile removal by catalytic hydrogenation.
Potential Therapeutic Targets
Derivatives of 2,5-anhydro-D-glucitol and its isomers have been investigated for their biological activity. For instance, analogs of 2,5-anhydro-D-mannitol have been synthesized and evaluated as inhibitors of the GLUT5 transporter, which is overexpressed in certain types of cancer. This suggests that appropriately functionalized derivatives of this compound could be explored for similar applications.
Workflow for a Drug Discovery Application
Caption: Drug discovery workflow utilizing the target molecule.
Conclusion
This compound is a strategically protected carbohydrate intermediate with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data remains somewhat elusive in publicly accessible literature, its chemical nature allows for the rational design of synthetic routes and the prediction of its spectroscopic characteristics. The availability of two free primary hydroxyl groups on a conformationally constrained scaffold makes it an attractive starting material for the synthesis of novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
- PrepChem. Synthesis of 2,5-anhydro-1,6-bis-O-(triphenylmethyl)-D-glucitol. [Link]
- Journal of China Pharmaceutical University. anhydro-3,4,6-tri- O-benzyl-D-glucitol. [Link]
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Foundational Strategy: The Imperative for Orthogonal Analysis
An In-Depth Technical Guide to the Structure Elucidation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
This guide provides a comprehensive, research-level walkthrough for the definitive structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to explain the scientific rationale behind the analytical strategy. We will explore the synergistic use of advanced spectroscopic techniques to create a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.
The unambiguous determination of a molecule's structure, particularly a chiral, poly-functionalized carbohydrate derivative like this compound, is non-negotiable in scientific research and pharmaceutical development. The core principle of our approach is the use of orthogonal analytical techniques. Mass Spectrometry (MS) will establish the elemental composition and molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy will provide the detailed atomic connectivity and stereochemical arrangement. The convergence of data from these disparate physical methods provides a robust and trustworthy confirmation of the molecular structure.
The target molecule, this compound, is a protected derivative of D-sorbitol. The formation of the 2,5-anhydro bridge creates a furanoid ring system, significantly altering the molecule's conformation compared to its linear precursor.[1] The benzyl groups at the C3 and C4 positions serve as protecting groups, a common strategy in carbohydrate chemistry to prevent unwanted reactions at these hydroxyls while modifying other parts of the molecule. The molecular formula is C₂₀H₂₄O₅ with a molecular weight of 344.40 g/mol .[2]
Synthesis and Purification: Securing the Analyte
While numerous synthetic routes to anhydro sugar derivatives exist, a common approach involves the acid-catalyzed dehydration of the parent hexitol, followed by selective protection of the hydroxyl groups.[3][4] For our target compound, a plausible synthesis begins with D-glucitol, which undergoes intramolecular cyclization to form the 2,5-anhydro scaffold. Subsequent selective benzylation of the C3 and C4 hydroxyls yields the final product.
Protocol: Purification by Column Chromatography
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates, typically visualized with a potassium permanganate (KMnO₄) stain which reacts with the hydroxyl groups.[5]
-
Stationary Phase: A silica gel slurry is prepared using a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Elution: The crude reaction mixture is loaded onto the column. The solvent polarity is gradually increased to elute compounds of increasing polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC to pool those containing the pure product.
-
Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to yield the purified this compound.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is the first line of analytical inquiry. Its primary role is to confirm the molecular weight of the synthesized compound, which must match the theoretical weight of C₂₀H₂₄O₅ (344.40 g/mol ).[2] High-resolution mass spectrometry (HRMS) further provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.
Expected Data:
| Ion | Technique | Expected m/z (Monoisotopic) | Rationale |
| [M+H]⁺ | ESI, CI | 345.1645 | Protonated molecular ion; common in soft ionization techniques. |
| [M+Na]⁺ | ESI | 367.1465 | Sodium adduct; frequently observed for polar molecules. |
| [M-H₂O+H]⁺ | ESI, CI | 327.1539 | Loss of a water molecule from the protonated ion. |
| [M-C₇H₇]⁺ | EI, CI | 253.1125 | Loss of a benzyl radical (tropylium ion is formed, m/z 91). |
| [M-C₇H₇O]⁺ | EI, CI | 237.1175 | Loss of a benzyloxy radical. |
Protocol: Acquiring HRMS Data via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ and [M+Na]⁺).
-
Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with high accuracy.
-
Data Processing: The resulting spectrum is analyzed to determine the exact mass of the parent ions and key fragments, which is then used to confirm the elemental composition using formula calculator software.
NMR Spectroscopy: The Definitive Structural Blueprint
While MS confirms what the molecule is made of, NMR spectroscopy reveals how the atoms are connected. A full suite of 1D and 2D NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
4.1. ¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, we expect to see distinct signals for the glucitol backbone protons (H1-H6), the benzylic protons (CH₂-Ph), and the aromatic protons of the benzyl groups.
4.2. ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbon atoms, which must match the molecular formula. The chemical shifts indicate the type of carbon (e.g., aliphatic, oxygenated, aromatic).
4.3. 2D NMR: Unambiguous Connectivity
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It allows for "walking" along the carbon skeleton, for instance, from H-1 to H-2, H-2 to H-3, and so on, confirming the connectivity of the glucitol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows the definitive assignment of ¹³C signals based on the already-assigned ¹H signals.[6]
Predicted NMR Data (in CDCl₃):
Complete assignment requires advanced 2D NMR techniques.[7][8] The following table represents expected chemical shifts based on known data for similar structures.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations |
| 1, 1' | ~3.6-3.8 (m) | ~62-64 | H-2 |
| 2 | ~4.0-4.2 (m) | ~80-82 | H-1, H-3 |
| 3 | ~3.9-4.1 (m) | ~84-86 | H-2, H-4 |
| 4 | ~3.8-4.0 (m) | ~85-87 | H-3, H-5 |
| 5 | ~4.1-4.3 (m) | ~78-80 | H-4, H-6 |
| 6, 6' | ~3.7-3.9 (m) | ~63-65 | H-5 |
| Bn-CH₂ | ~4.5-4.8 (2 x ABq) | ~72-74 | None |
| Bn-Aryl | ~7.2-7.4 (m) | ~127-129, ~137-139 | Aryl-H |
Protocol: Acquiring 2D NMR Spectra
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to assess sample purity and identify signal regions.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine CH, CH₂, and CH₃ multiplicities).
-
COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.
-
HSQC Spectrum: Run a standard gradient-selected HSQC (gHSQC) experiment. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz for optimal signal intensity.
-
Data Analysis: Process the 2D spectra using appropriate software. Assign the proton signals by analyzing the COSY cross-peaks. Use the HSQC cross-peaks to transfer the proton assignments to the directly attached carbons, resulting in a full, unambiguous assignment of the structure.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is definitively elucidated through a multi-faceted analytical approach. High-resolution mass spectrometry validates the elemental formula of C₂₀H₂₄O₅. A complete suite of 1D and 2D NMR experiments confirms the atomic connectivity, including the 2,5-anhydro furanoid ring and the specific placement of the benzyl protecting groups at the C3 and C4 positions. The convergence of these independent datasets provides a self-validating and trustworthy confirmation, meeting the rigorous standards required for advanced chemical research and drug development.
References
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Fronczek, F., Xiao, Y., Voll, R. J., & S. E. (n.d.). 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote Research. Available from: [Link]
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Satoh, T., Hatakeyama, T., & Yokota, K. (1995). Synthesis of end‐functionalized (1 → 6)‐2,5‐anhydro‐D‐glucitols via anionic cyclopolymerization of 1,2:5,6‐dianhydro‐3,4‐di‐O‐methyl‐D‐mannitol for preparing graft copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1625-1631. Available from: [Link]
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Inch, T. D., & Williams, N. R. (1970). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. Journal of the Chemical Society C: Organic, 263-271. Available from: [Link]
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Isidor, B., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. Available from: [Link]
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Gajda, T., et al. (1997). Potentiometric and Spectroscopic Study of Copper (II) Ion Binding by 1,6-anhydro-derivatives of Aminosugars. Journal of Inorganic Biochemistry, 65(4), 277-282. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Sorbitol. PubChem. Available from: [Link]
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Pelliccia, F., et al. (2023). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Omega. Available from: [Link]
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Isidor, B., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. ResearchGate. Available from: [Link]
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Wang, Z., et al. (2008). anhydro-3,4,6-tri- O-benzyl-D-glucitol. Journal of China Pharmaceutical University. Available from: [Link]
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Pozsgay, V., et al. (1993). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 243(1), 125-136. Available from: [Link]
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Celignis. (n.d.). Analysis of Anhydrosugars. Available from: [Link]
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Liden, A., et al. (2016). Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. Green Chemistry, 18(17), 4683-4692. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1,5-Anhydroglucitol. PubChem. Available from: [Link]
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Kieboom, A. P. G., et al. (1979). 13C NMR study of the complex formation of sorbitol (glucitol) with multivalent cations in aqueous solution using lanthanide(III) nitrates as shift reagents. Recueil des Travaux Chimiques des Pays-Bas, 98(9), 481-484. Available from: [Link]
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Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Available from: [Link]
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Cerný, M. (2003). Chemistry of anhydro sugars. Advances in Carbohydrate Chemistry and Biochemistry, 58, 121-198. Available from: [Link]
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Rundlöf, T., et al. (2018). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Magnetic Resonance in Chemistry, 56(11), 1051-1056. Available from: [Link]
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Rover, M. R., et al. (2018). Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery. Sustainable Energy & Fuels. Available from: [Link]
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Zeller, S. G., et al. (1991). Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)-D-glucitol and the positional isomers. Carbohydrate Research, 211(1), 47-57. Available from: [Link]
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Szarek, W. A., et al. (1996). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. Carbohydrate Research, 284(2), 195-207. Available from: [Link]
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Jones, J. K. N., & Tipson, R. S. (1959). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Journal of the American Chemical Society, 81(19), 5173-5175. Available from: [Link]
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Miyamoto, T., et al. (2021). Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR. Molecules, 26(18), 5485. Available from: [Link]
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SpectraBase. (n.d.). N-BENZHYDRYL-2,5-ANHYDRO-2,5-IMINO-D-MANNITOL. Available from: [Link]
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Chimentão, R. J., et al. (2015). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Foreword: The Significance of 2,5-Anhydro-D-glucitol Derivatives
In the landscape of modern drug discovery and glycobiology, carbohydrate derivatives serve as pivotal structural motifs and versatile synthetic intermediates. Among these, the rigidified furanose core of 2,5-anhydro-D-glucitol presents a unique scaffold. Its constrained conformation mimics that of furanose sugars, making it an invaluable tool for probing carbohydrate-protein interactions and as a foundational building block for the synthesis of complex, biologically active molecules. The strategic placement of protecting groups, such as benzyl ethers, on this core is paramount for regioselective functionalization in multi-step syntheses. This guide provides a comprehensive exploration of a proposed synthetic pathway and detailed characterization of a key derivative, 2,5-Anhydro-3,4-dibenzyl-D-glucitol, tailored for researchers, scientists, and professionals in drug development.
I. Proposed Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound (6) is a multi-step process that necessitates careful control of protecting group chemistry to achieve the desired regioselectivity. The proposed pathway commences with the readily available D-glucose, proceeding through the formation of the 2,5-anhydro ring and culminating in the selective benzylation of the C3 and C4 hydroxyl groups.
Synthetic Scheme Overview
Caption: Proposed synthetic pathway for this compound.
Step 1: Reduction of D-Glucose to D-Glucitol
The initial step involves the reduction of the aldehyde group of D-glucose (1) to a primary alcohol, yielding D-glucitol (2). This is a standard and high-yielding reaction in carbohydrate chemistry.
-
Protocol:
-
Dissolve D-glucose in deionized water at room temperature.
-
Slowly add sodium borohydride (NaBH₄) in portions while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Neutralize the excess NaBH₄ by the cautious addition of a weak acid (e.g., acetic acid).
-
The resulting D-glucitol can often be used in the next step without extensive purification after removal of the solvent under reduced pressure.
-
-
Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of multiple hydroxyl groups. The aqueous solvent is environmentally benign and suitable for the solubility of both the starting material and the reagent.
Step 2: Acid-Catalyzed Intramolecular Cyclization to 2,5-Anhydro-D-glucitol
The formation of the 2,5-anhydro ring is achieved through an acid-catalyzed intramolecular dehydration of D-glucitol (2). This reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by another hydroxyl group to form the furanose ring.
-
Protocol:
-
Dissolve D-glucitol in a suitable solvent, such as water or a high-boiling point organic solvent.
-
Add a strong acid catalyst (e.g., sulfuric acid or a solid acid resin).
-
Heat the reaction mixture to drive the dehydration process.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid and purify the resulting 2,5-anhydro-D-glucitol (3) by column chromatography.
-
-
Causality of Experimental Choices: The use of a strong acid is necessary to protonate a hydroxyl group, making it a good leaving group (water). The elevated temperature provides the activation energy required for the intramolecular nucleophilic substitution.
Step 3: Selective Protection of Primary Hydroxyl Groups
To enable the selective benzylation of the secondary hydroxyl groups at C3 and C4, the primary hydroxyl groups at C1 and C6 must first be protected. The bulky trityl (triphenylmethyl) group is an excellent choice for the selective protection of primary alcohols due to its steric hindrance.
-
Protocol:
-
Dissolve 2,5-anhydro-D-glucitol (3) in anhydrous pyridine.
-
Add trityl chloride (TrCl) in a slight excess.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting 1,6-Di-O-trityl-2,5-anhydro-D-glucitol (4) by column chromatography.
-
-
Causality of Experimental Choices: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The steric bulk of the trityl group favors reaction with the less hindered primary hydroxyl groups at C1 and C6.
Step 4: Benzylation of Secondary Hydroxyl Groups
With the primary hydroxyls protected, the secondary hydroxyl groups at C3 and C4 can be benzylated using benzyl bromide in the presence of a strong base.
-
Protocol:
-
Dissolve the di-tritylated intermediate (4) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add benzyl bromide (BnBr) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with methanol and extract the product with an organic solvent.
-
Purify the resulting 1,6-Di-O-trityl-2,5-anhydro-3,4-dibenzyl-D-glucitol (5) by column chromatography.
-
-
Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups to form the more nucleophilic alkoxides. DMF is a polar aprotic solvent that is suitable for this type of reaction.
Step 5: Deprotection of Primary Hydroxyl Groups
The final step is the selective removal of the trityl protecting groups to yield the target molecule. Trityl ethers are labile to acidic conditions, allowing for their removal without affecting the more stable benzyl ethers.
-
Protocol:
-
Dissolve the fully protected intermediate (5) in a mixture of a protic solvent (e.g., methanol) and a chlorinated solvent (e.g., dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product and purify by column chromatography to obtain this compound (6).
-
-
Causality of Experimental Choices: The mild acidic conditions are sufficient to cleave the acid-labile trityl ethers while leaving the benzyl ethers intact. The mixed solvent system ensures the solubility of both the starting material and the reagents.
II. Characterization of this compound
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Predicted Spectroscopic Data
The following table summarizes the expected key data from the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyl groups (~7.2-7.4 ppm).- Benzylic methylene protons (~4.5-4.8 ppm).- Protons on the furanose ring (~3.5-4.2 ppm).- Protons of the hydroxymethyl groups (~3.6-3.8 ppm).- Hydroxyl protons (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the benzyl groups (~127-138 ppm).- Benzylic methylene carbons (~72-74 ppm).- Carbons of the furanose ring (~70-85 ppm).- Carbon of the hydroxymethyl groups (~60-65 ppm). |
| Mass Spec. | - Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to C₂₀H₂₄O₅.[1]- Fragmentation pattern showing the loss of benzyl groups (m/z 91) and other characteristic fragments. |
| FTIR | - Broad O-H stretching band (~3300-3500 cm⁻¹).- Aromatic C-H stretching (~3030-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- C=C stretching of the aromatic rings (~1450-1600 cm⁻¹).- C-O stretching of ethers and alcohols (~1050-1150 cm⁻¹). |
| Elemental Analysis | - Calculated percentages of Carbon and Hydrogen should match the empirical formula C₂₀H₂₄O₅. |
III. Conclusion and Future Perspectives
This guide has outlined a logical and feasible, though proposed, synthetic route for this compound, a valuable intermediate in synthetic carbohydrate chemistry. The detailed step-by-step protocols and the rationale behind the experimental choices provide a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization plan, complete with predicted spectroscopic data, will be instrumental in verifying the successful synthesis of the target molecule. The availability of selectively protected anhydro-sugars like the one described herein opens avenues for the development of novel therapeutics and molecular probes, underscoring the continued importance of fundamental synthetic chemistry in advancing the frontiers of biomedical research.
IV. References
-
Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University. Available at: [Link]
-
Simple and efficient synthesis of 2,5-anhydro-D-glucitol. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
A Technical Guide to 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Chiral Scaffold for Advanced Synthesis
Abstract
In the landscape of modern organic synthesis and drug development, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and accessing novel chemical entities. Among these, carbohydrate-derived scaffolds offer a rich source of predefined stereocenters. This technical guide provides an in-depth exploration of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a versatile C6 chiral building block derived from D-glucose. We will dissect its synthesis, elucidate the rationale behind its application, and provide detailed protocols for its use in constructing complex molecular architectures, particularly focusing on its role as a precursor to L-iduronic acid mimics and other biologically relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of 2,5-Anhydro-D-glucitol Derivatives
Carbohydrates represent an abundant and stereochemically rich class of natural products, making them ideal starting materials for chiral pool synthesis. The rigid, furanose-like core of 2,5-anhydro-D-glucitol, locked by the C2-C5 ether linkage, provides a conformationally restrained scaffold. This inherent rigidity is a key strategic advantage, as it translates the stereochemical information of the starting sugar into predictable outcomes in subsequent chemical transformations.
The subject of this guide, this compound (henceforth referred to as 1 ), is a protected form of D-sorbitol where the hydroxyl groups at C3 and C4 are masked as benzyl ethers.[1] This protection scheme is deliberate and serves a dual purpose:
-
Stability and Solubility: The benzyl groups render the molecule stable to a wide range of reaction conditions and enhance its solubility in common organic solvents.
-
Strategic Deprotection: Benzyl ethers can be selectively cleaved under neutral conditions via hydrogenolysis, preserving other sensitive functional groups, which is a cornerstone of complex multistep synthesis.
Synthesis and Physicochemical Properties
The preparation of 1 typically starts from readily available D-glucose or D-mannitol. While multiple synthetic routes exist, a common approach involves the dehydration of a protected D-glucitol derivative. An analogous, though more complex, synthesis of a tri-O-benzyl derivative from D-mannitol has been reported, highlighting the general strategy of protection, dehydration, and functional group manipulation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 129115-89-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₅ | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Alternate Names | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol | [1] |
Core Application: A Gateway to L-Iduronic Acid and L-Idose Derivatives
The critical transformation leveraging compound 1 is the stereochemical inversion at C5 of the D-glucose framework to access the L-ido configuration. This is a non-trivial step that underscores the utility of this building block. The overall strategy hinges on the selective oxidation of the primary alcohol at C6 and subsequent manipulations.
Mechanistic Rationale for Stereocontrol
The journey from a D-gluco configured molecule to an L-ido configured one is a cornerstone of rare sugar synthesis. Several strategies have been developed to achieve the necessary C5 epimerization, often involving radical intermediates or nucleophilic substitutions on activated C5 positions.[5][6] The fixed furanoid ring of the 2,5-anhydro scaffold in 1 helps to direct the stereochemical outcome of reactions at C5 and C6 by limiting conformational flexibility.
The general workflow for converting a D-glucose derivative to an L-iduronic acid building block is outlined below. This process highlights the critical C5 inversion step.
Caption: Generalized workflow for C5 inversion from a D-gluco to an L-ido configuration.
This pathway, while generalized, illustrates the key transformation. L-ido cyanohydrin can be prepared from a diacetone-D-glucose precursor in high yield and diastereoselectivity.[5] This cyanohydrin is then elaborated into various orthogonally protected L-iduronic acid building blocks, ready for incorporation into complex oligosaccharides.[5]
Experimental Protocols: From Building Block to Advanced Intermediate
The following protocols are representative of how 1 can be utilized in a research setting. These are illustrative and may require optimization based on specific laboratory conditions and downstream applications.
Protocol: Selective Oxidation of C6-Hydroxyl Group
This protocol describes the selective oxidation of the primary C6 hydroxyl of 1 to the corresponding aldehyde, a crucial intermediate for chain extension or conversion to a carboxylic acid.
Objective: To synthesize 2,5-Anhydro-3,4-dibenzyl-D-glucuronaldehyde from 1 .
Materials:
-
This compound (1 )
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Causality and Trustworthiness: The choice of DMP is based on its mild, neutral conditions, which avoid epimerization of the sensitive α-chiral center and degradation of the acid-labile anhydro-ring. The workup procedure is designed to neutralize acetic acid byproduct and reduce excess oxidant, ensuring the stability of the product aldehyde.
Protocol: Glycosylation of the C1 and C6 Hydroxyls
The free hydroxyl groups at C1 and C6 of 1 are nucleophilic and can be glycosylated to form disaccharide-like structures. This is particularly relevant for creating mimics of GAG disaccharide moieties.
Objective: To perform a glycosylation reaction at the C1/C6 position of 1 using a protected glucopyranosyl donor.
Materials:
-
This compound (1 )
-
Protected glycosyl donor (e.g., Tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Promoter (e.g., Mercury(II) cyanide, Hg(CN)₂ or TMSOTf for trichloroacetimidate donors)[7]
-
Anhydrous solvent (e.g., acetonitrile or DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 1 (1.0 eq), the glycosyl donor (1.5 eq), and activated 4 Å molecular sieves in the appropriate anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the appropriate temperature (e.g., 0 °C or -20 °C, depending on the promoter).
-
Add the promoter (e.g., Hg(CN)₂, 2.0 eq) in one portion.
-
Stir the reaction, monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃), filter through celite to remove solids, and dilute with DCM.
-
Wash the organic phase with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Expertise and Rationale: The choice of glycosyl donor and promoter is critical and dictates the stereochemical outcome of the glycosidic linkage.[7] For instance, using a bromide donor with a participating group (like acetyl) at C2 typically favors the formation of a 1,2-trans glycosidic bond. The use of molecular sieves is essential to scavenge any trace moisture that would hydrolyze the donor or promoter. A comparative study has shown that different donors (bromide, thioglycoside, trichloroacetimidate) yield different product distributions, highlighting the complexity and importance of methodological choice in glycosylation chemistry.[7]
Caption: Experimental workflow for the glycosylation of this compound.
Conclusion and Future Outlook
This compound is more than just a protected sugar; it is a strategically designed chiral building block that provides a reliable and versatile entry point into complex and biologically important molecules. Its rigid conformation and well-defined stereocenters allow for high levels of stereocontrol in subsequent reactions. The primary application as a precursor for L-iduronic acid synthons addresses a significant challenge in the synthesis of glycosaminoglycans, opening doors for the development of novel therapeutics targeting GAG-protein interactions. As the demand for enantiomerically pure complex molecules continues to grow in the pharmaceutical and agrochemical industries, the value of robust, accessible, and versatile chiral building blocks like 1 will only increase.
References
-
Chittaboina, S., et al. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry, 10(2), 399-415. [Link]
-
Park, J., et al. (2011). A Short Route to L-iduronic Acid Building Blocks for the Syntheses of Heparin-Like Disaccharides. Organic Letters, 13(10), 2534–2537. [Link]
-
Wang, Z. G., et al. (2009). An improved synthesis for 2, 5-anhydro-3, 4, 6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University, 40(3), 203-205. [Link]
-
Horton, D., & Varela, O. (1977). Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. Carbohydrate Research, 58(1), 89-108. [Link]
-
Brouillette, E., & Vlahov, I. R. (2017). Synthetic approaches to l-Iduronic Acid and l-Idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides. UQ eSpace. [Link]
-
Lipták, A., et al. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-81. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
This guide provides an in-depth technical framework for the spectroscopic analysis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a protected form of D-sorbitol.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and purity assessment of this compound. The focus is on the rationale behind experimental choices and the interpretation of spectral data, ensuring scientific integrity and trustworthiness in the analytical workflow.
Compound Profile: this compound
This compound is a derivative of 2,5-anhydro-D-glucitol where the hydroxyl groups at positions 3 and 4 are protected by benzyl groups. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at other positions.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 129115-89-5 |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 344.40 g/mol |
| Alternate Names | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol |
| Class | Protected D-sorbitol |
Analytical Workflow: A Tripartite Approach
A comprehensive characterization of this compound relies on the synergistic use of NMR, IR, and MS. Each technique provides unique and complementary information about the molecule's structure, functional groups, and mass.
Caption: A typical workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is recommended.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing oxygen atoms and the aromatic benzyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1, H-1' | ~3.6 - 3.8 | m | - |
| H-2 | ~4.0 - 4.2 | m | - |
| H-3 | ~3.8 - 4.0 | m | - |
| H-4 | ~3.8 - 4.0 | m | - |
| H-5 | ~4.1 - 4.3 | m | - |
| H-6, H-6' | ~3.6 - 3.8 | m | - |
| -CH₂-Ph (4H) | ~4.5 - 4.8 | m (AB q) | ~12 |
| Ar-H (10H) | ~7.2 - 7.4 | m | - |
| -OH (2H) | Variable | br s | - |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~62 - 64 |
| C-2 | ~80 - 82 |
| C-3 | ~84 - 86 |
| C-4 | ~84 - 86 |
| C-5 | ~80 - 82 |
| C-6 | ~62 - 64 |
| -CH₂-Ph | ~72 - 74 |
| Ar-C (ipso) | ~137 - 139 |
| Ar-C (ortho, meta, para) | ~127 - 129 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for this type of compound.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings, helping to trace the connectivity of the glucitol backbone.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
Caption: A streamlined workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.
Predicted IR Absorption Bands
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1100 - 1000 | C-O stretch | Ether (C-O-C) and Alcohol (C-O) |
| 750 - 690 | C-H bend (out-of-plane) | Monosubstituted benzene |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to the salt plate, and allow the solvent to evaporate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.
Predicted Mass Spectral Data
Table 5: Predicted m/z Values in ESI-MS
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₀H₂₅O₅]⁺ | 345.1697 |
| [M+Na]⁺ | [C₂₀H₂₄O₅Na]⁺ | 367.1516 |
| [M+K]⁺ | [C₂₀H₂₄O₅K]⁺ | 383.1255 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the parent ion peaks (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass measurement can be used to confirm the elemental composition.
Conclusion
The combination of NMR, IR, and MS provides a robust analytical toolkit for the comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental formula. This multi-technique approach ensures the unambiguous identification and purity assessment of the compound, which is critical for its application in research and development.
References
- Journal of China Pharmaceutical University - BVS. (n.d.). anhydro-3,4,6-tri- O-benzyl-D-glucitol.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
-
United States Biological. (n.d.). 2,5-Anhydro-D-glucitol - Data Sheet. Retrieved from
Sources
solubility of 2,5-Anhydro-3,4-dibenzyl-D-glucitol in organic solvents
An In-Depth Technical Guide to the Solubility of 2,5-Anhydro-3,4-dibenzyl-D-glucitol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Solubility Profiling
In the landscape of synthetic chemistry and drug development, intermediates like this compound serve as crucial building blocks. This molecule is a protected form of D-sorbitol, a derivative of the naturally occurring sugar alcohol.[1] Its molecular structure, featuring a polar anhydro-glucitol core and two non-polar benzyl protecting groups, presents a unique solubility challenge. Understanding and quantifying its solubility is not merely an academic exercise; it is a cornerstone for the successful design of reaction conditions, the efficiency of purification techniques such as crystallization and chromatography, and the overall economic viability of a synthetic route.[2]
This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its behavior in various organic solvents, present a robust experimental protocol for its quantification, and offer predictive insights to guide solvent selection for researchers, scientists, and drug development professionals.
Pillar 1: Theoretical Principles Grounding Solubility Prediction
The solubility of a solute in a solvent is fundamentally governed by the intermolecular interactions between them. The age-old axiom "like dissolves like" serves as a useful starting point, emphasizing that substances with similar polarities tend to be miscible.[2][3][4] To apply this principle, we must first dissect the molecular architecture of this compound (Molecular Formula: C₂₀H₂₄O₅, Molecular Weight: 344.40 g/mol ).[1][5]
Caption: Molecular structure of this compound.
-
The Polar Core: The central 2,5-anhydro-D-glucitol moiety contains a furan-like ring (an ether) and two hydroxyl (-OH) groups. These features make the core of the molecule polar. The oxygen atoms can act as hydrogen bond acceptors, and the hydroxyl groups can act as both hydrogen bond donors and acceptors.[4] This confers a propensity for solubility in polar solvents.
-
The Non-Polar Shield: The two benzyl groups (-CH₂-Ph) are large, aromatic, and distinctly non-polar. They interact primarily through van der Waals forces (specifically, London dispersion forces). These bulky groups "shield" the polar core and will drive solubility in less polar, organic solvents that can effectively solvate aromatic rings.
Causality of Solubility: The molecule's overall solubility is a direct consequence of the balance between these opposing characteristics.
-
In highly polar protic solvents (e.g., water, methanol), the large non-polar benzyl groups will disrupt the solvent's strong hydrogen-bonding network, leading to poor solubility.[3]
-
In highly non-polar aliphatic solvents (e.g., hexane), the polar core cannot be effectively solvated, resulting in low solubility.
-
Solubility is therefore predicted to be highest in solvents of intermediate polarity or those with specific characteristics that can accommodate both the polar and non-polar regions, such as chlorinated solvents (DCM), ethers (THF), or aromatic solvents (Toluene).
Pillar 2: A Self-Validating Experimental Protocol
To move from prediction to quantification, a rigorous and reproducible experimental methodology is required. The equilibrium shake-flask method is the gold standard for determining the solubility of crystalline compounds due to its simplicity and reliability.[6] The protocol described below is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
-
Materials Preparation:
-
Ensure the this compound is a crystalline solid of high purity.
-
Use analytical grade or higher purity solvents.
-
Pre-weigh and label 20 mL glass vials with PTFE-lined screw caps for gravimetric analysis.
-
-
Preparation of Saturated Solutions:
-
Add approximately 100-200 mg of the solute to a 10 mL glass vial. The key is to add an amount that will visibly exceed the saturation point.
-
Pipette exactly 5.0 mL of the chosen organic solvent into the vial.
-
Securely cap the vial. Prepare one vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established. The presence of undissolved solid at the end of this period is essential.
-
-
Phase Separation:
-
Remove vials from the shaker and let them stand for 1-2 hours to allow coarse particles to settle.
-
Centrifuge the vials at 3000 rpm for 15 minutes to pellet the remaining suspended solid.
-
Carefully draw the clear supernatant into a syringe. Attach a 0.45 µm PTFE syringe filter (chosen for its broad chemical compatibility) and dispense the filtrate into a clean, labeled vial. This step is critical to remove all particulate matter.
-
-
Gravimetric Quantification:
-
Using a calibrated pipette, transfer exactly 2.0 mL of the clear filtrate into one of the pre-weighed gravimetric vials.
-
Place the vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness. Avoid high heat to prevent degradation of the compound.
-
Once fully dry, place the vials in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.
-
Determine the solubility using the formula: Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Filtrate Analyzed (mL))
-
Pillar 3: Predictive Solubility Data and Authoritative Grounding
Predicted Solubility of this compound at 25°C
| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility Category | Rationale for Prediction |
| Non-Polar Aliphatic | n-Hexane | 0.1 | Insoluble (< 1 mg/mL) | The polar core cannot be solvated by the non-polar solvent. |
| Non-Polar Aromatic | Toluene | 2.4 | Moderately Soluble (10-50 mg/mL) | The aromatic solvent can effectively solvate the benzyl groups, with some interaction with the polar core. |
| Dipolar Aprotic | Dichloromethane (DCM) | 3.1 | Highly Soluble (> 100 mg/mL) | Balances polarity to solvate the core with the ability to solvate the non-polar groups. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Highly Soluble (> 100 mg/mL) | The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH groups while the hydrocarbon body solvates the benzyl groups. |
| Esters | Ethyl Acetate | 4.4 | Soluble (50-100 mg/mL) | Good balance of polar (ester group) and non-polar (ethyl/acetyl) characteristics. |
| Ketones | Acetone | 5.1 | Soluble (50-100 mg/mL) | The polar ketone group can interact with the solute's hydroxyls, but solubility may be limited by the solvent's smaller size. |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Slightly Soluble (1-10 mg/mL) | The high polarity is less favorable for the large non-polar benzyl groups. |
| Polar Protic | Methanol | 5.1 | Slightly Soluble (1-10 mg/mL) | The solvent's strong hydrogen bonding network is disrupted by the non-polar groups of the solute. |
| Polar Protic | Water | 10.2 | Insoluble (< 1 mg/mL) | The large, hydrophobic benzyl groups dominate, preventing dissolution in the highly structured water network.[3] |
graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Main compound node Compound [label="this compound", pos="0,0!", pin=true, fillcolor="#FBBC05", fontcolor="#202124"]; // Structural features PolarCore [label="Polar Core\n(-OH, Ether)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonPolarGroups [label="Non-Polar\n(Benzyl Groups)", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Solvent Classes PolarSolvents [label="Polar Solvents\n(e.g., Water, MeOH)", pos="-3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; IntermediateSolvents [label="Intermediate Polarity\n(e.g., DCM, THF)", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonPolarSolvents [label="Non-Polar Solvents\n(e.g., Hexane)", pos="3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges representing interactions PolarCore -- PolarSolvents [label="Favorable Interaction"]; PolarCore -- NonPolarSolvents [label="Unfavorable Interaction", style=dashed, color="#5F6368"]; NonPolarGroups -- NonPolarSolvents [label="Favorable Interaction"]; NonPolarGroups -- PolarSolvents [label="Unfavorable Interaction", style=dashed, color="#5F6368"]; // Compound to features Compound -- PolarCore; Compound -- NonPolarGroups; // Combined effect edge [style=bold, color="#34A853"]; PolarCore -- IntermediateSolvents; NonPolarGroups -- IntermediateSolvents;
}
Caption: Logical relationship between molecular features and solvent compatibility.
Conclusion
This compound is a molecule of dual character, possessing both significant polar and non-polar features. This duality dictates its solubility profile, making it largely insoluble in the extremes of the polarity spectrum—water and aliphatic hydrocarbons. Its optimal solubility is achieved in solvents of intermediate polarity, such as dichloromethane and tetrahydrofuran, which can effectively solvate both the hydrophilic anhydro-glucitol core and the hydrophobic benzyl protecting groups. The predictive data and robust experimental protocol provided in this guide offer a strong foundation for scientists to make informed decisions in solvent selection, ultimately streamlining process development, enhancing purification efficiency, and accelerating research outcomes.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- University of Toronto. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Smolecule. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,5-anhydro-D-glucitol. PubChem.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Chemsigma. (n.d.). This compound [129115-89-5].
- United States Biological. (n.d.).
- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING)
- CK-12 Foundation. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry.
Sources
The Genesis and Synthetic Strategy of 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Technical Guide
This in-depth technical guide delves into the discovery, history, and synthetic pathways of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core concepts, experimental logic, and practical applications of this significant carbohydrate derivative.
Foreword: The Architectural Elegance of Anhydro Sugars
Carbohydrates, in their vast complexity, offer a rich scaffold for chemical innovation. Among these, anhydro sugars—monosaccharide derivatives that have undergone intramolecular dehydration to form an additional ether linkage—represent a class of compounds with unique conformational constraints and reactivities. The formation of the anhydro bridge significantly alters the molecule's three-dimensional structure, influencing its biological activity and utility as a synthetic intermediate. The study of these structures has been a cornerstone of carbohydrate chemistry, with early pioneers laying the groundwork for their synthesis and derivatization.
Historical Context: The Dawn of Anhydro Sugar Chemistry
The exploration of anhydro sugars dates back to the mid-20th century, with significant contributions that paved the way for the synthesis of complex carbohydrate derivatives. While a singular "discovery" paper for this compound is not prominent in the literature, its existence is a direct consequence of the foundational work on the parent and related anhydro structures.
The general class of anhydro sugars, or "intramolecular anhydrides," are formed by the elimination of a water molecule between two hydroxyl groups of a single sugar molecule. This process can result in the formation of bicyclic or tricyclic systems containing oxirane, oxetane, oxolane (tetrahydrofuran), or oxane (tetrahydropyran) rings.[1] The reactivity and stability of these anhydro sugars are largely dictated by the size of the newly formed ring, with smaller rings like oxiranes being more reactive.[1]
The synthesis and characterization of the parent compound, 2,5-anhydro-D-glucitol, has been described through various methods, including the intramolecular cyclization of diepoxides.[2] This foundational work on the unprotected core structure was a necessary prelude to the development of selectively protected derivatives like the dibenzylated form.
The Strategic Imperative for Benzyl Protection
In the multi-step synthesis of complex molecules, the use of protecting groups is a critical strategy to mask reactive functional groups and direct the course of a reaction. The choice of the benzyl ether as a protecting group for the C3 and C4 hydroxyls of 2,5-anhydro-D-glucitol is a deliberate and strategic one, rooted in the principles of modern organic synthesis.
Benzyl ethers are widely employed in carbohydrate chemistry due to their robustness. They are stable to a wide range of reaction conditions, including acidic and basic environments, which allows for chemical modifications at other positions of the sugar scaffold. Furthermore, benzyl ethers can be removed under relatively mild conditions, typically through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which often does not affect other functional groups.[3][4] This orthogonality is a key principle in complex synthetic campaigns.
The presence of the benzyl groups at the C3 and C4 positions of the 2,5-anhydro-D-glucitol core renders the molecule more lipophilic, which can be advantageous for its solubility in organic solvents used in subsequent reaction steps.
A Representative Synthetic Pathway
While a definitive, first-synthesis paper for this compound is not readily identifiable, a plausible and representative synthetic route can be constructed based on established methodologies in carbohydrate chemistry. The following protocol is a composite of well-precedented reactions for the formation of the 2,5-anhydro ring and the subsequent benzylation of sugar alcohols.
The synthesis logically begins with a readily available starting material, such as D-mannitol, and proceeds through a dehydration reaction to form the anhydro core, followed by selective protection.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 2,5-Anhydro-D-glucitol from D-Mannitol
This step involves an acid-catalyzed intramolecular dehydration of D-mannitol.
-
Reagents and Materials: D-Mannitol, a suitable acid catalyst (e.g., p-toluenesulfonic acid), high-boiling point solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
D-Mannitol is suspended in DMF.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated under vacuum to facilitate the removal of water and drive the cyclization reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material and the appearance of the product.
-
Upon completion, the reaction is cooled, and the acid catalyst is neutralized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2,5-anhydro-D-glucitol.
-
Step 2: Selective Benzylation of 2,5-Anhydro-D-glucitol
This step involves the protection of the C3 and C4 hydroxyl groups using benzyl bromide.
-
Reagents and Materials: 2,5-Anhydro-D-glucitol, benzyl bromide (BnBr), a suitable base (e.g., sodium hydride - NaH), and an appropriate solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
2,5-Anhydro-D-glucitol is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled in an ice bath.
-
Sodium hydride is added portion-wise to the solution to deprotonate the hydroxyl groups.
-
Benzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is carefully quenched with methanol and then water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
-
Rationale for Experimental Choices
-
Starting Material: D-mannitol is an inexpensive and readily available chiral starting material. Its stereochemistry is suitable for the desired stereochemical outcome of the cyclization.
-
Cyclization: The acid-catalyzed dehydration is a common method for forming anhydro sugars. The use of a high-boiling solvent and vacuum helps to remove the water formed during the reaction, thus driving the equilibrium towards the product.
-
Benzylation: The use of a strong base like sodium hydride ensures complete deprotonation of the hydroxyl groups, facilitating the Williamson ether synthesis with benzyl bromide. The reaction is performed under an inert atmosphere to prevent the reaction of the strong base with atmospheric moisture.
Characterization of this compound
The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the glucitol backbone, the benzylic protons (typically around 4.5-5.0 ppm), and the aromatic protons of the benzyl groups (typically around 7.2-7.4 ppm). |
| ¹³C NMR | Signals for the carbons of the glucitol core and the characteristic signals for the benzylic and aromatic carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of C₂₀H₂₄O₅ (344.40 g/mol ). |
| Infrared (IR) Spectroscopy | Absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting diol and the presence of C-O-C ether stretches and aromatic C-H stretches. |
Applications in Drug Discovery and Development
Protected anhydro sugars like this compound are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. A significant area of interest is the development of ligands for glucose transporters (GLUTs).
The GLUT family of membrane proteins is responsible for the transport of glucose and other hexoses across cell membranes. Certain cancer cells overexpress specific GLUT isoforms to meet their high metabolic demands. For instance, the fructose transporter GLUT5 has been identified as a potential target in breast cancer.[5][6]
Derivatives of 2,5-anhydro-D-mannitol, a close structural analog of 2,5-anhydro-D-glucitol, have been synthesized and evaluated as inhibitors of GLUT5. These molecules can serve as scaffolds for the development of imaging agents to detect tumors or as drug delivery vehicles to target cancer cells. This compound can be a key building block in the synthesis of such targeted therapies. The benzyl groups can be strategically removed at a later stage in the synthesis to unmask the hydroxyl groups for further functionalization or to yield the final active compound.
Conclusion and Future Perspectives
This compound, while not a widely known end-product itself, represents a strategically important intermediate in the field of carbohydrate chemistry and medicinal chemistry. Its history is intertwined with the broader development of anhydro sugar synthesis and the evolution of protecting group strategies. The ability to selectively protect the hydroxyl groups of the 2,5-anhydro-D-glucitol core allows for the precise chemical manipulation required to build complex and biologically active molecules. As the understanding of the role of carbohydrate-mediated processes in disease continues to grow, the demand for versatile and well-defined building blocks like this compound is likely to increase, paving the way for new discoveries in drug development and beyond.
Visualizations
Structure of this compound
Caption: 2D representation of this compound.
Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
References
-
Simple and efficient synthesis of 2,5-anhydro-D-glucitol. (2025-08-06). ResearchGate. [Link]
-
anhydro-3,4,6-tri- O-benzyl-D-glucitol. Journal of China Pharmaceutical University - BVS. [Link]
-
Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022-04-10). PMC - PubMed Central. [Link]
-
Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022-04-10). PMC - PubMed Central. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021-01-05). MPG.PuRe. [Link]
-
Benzyl Protection - Common Organic Chemistry. Organic Chemistry Portal. [Link]
-
2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote Research. [Link]
-
Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. PubMed. [Link]
-
Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. (2025-02-05). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. NIH. [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]
- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose...
-
Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-D-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation. (2013-11-15). PubMed. [Link]
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Cyclization-activated Prodrugs. MDPI. [Link]
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Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters. (2025-08-07). ResearchGate. [Link]
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2-17 Science About O-Benzyl protecting groups. (2021-10-06). Atlanchim Pharma. [Link]
-
Helicity‐Dependent Enzymatic Peptide Cyclization. (2025-04-27). PMC - PubMed Central - NIH. [Link]
-
Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. [Link]
-
Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5.... PubMed. [Link]
-
Chemistry of Anhydro Sugars. (2025-08-06). ResearchGate. [Link]
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- 4. Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Protected D-Sorbitol Derivative for Advanced Glycosynthesis
Abstract: This technical guide provides an in-depth exploration of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a strategically protected derivative of D-sorbitol. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the scientific rationale, synthesis, characterization, and application of this versatile chiral building block. We will elucidate the causal chemistry behind its synthesis, present a self-validating protocol, and contextualize its utility in the synthesis of complex carbohydrates, particularly as a precursor to L-iduronic acid, a vital component of glycosaminoglycans like heparin.
Strategic Imperative: The Role of Protection in Carbohydrate Chemistry
Carbohydrates are fundamental to a vast array of biological processes. However, their synthesis and manipulation are complicated by the presence of multiple hydroxyl groups of similar reactivity. D-sorbitol (D-glucitol), a six-carbon sugar alcohol, exemplifies this challenge with its six hydroxyl groups.[1] To achieve regioselectivity and stereocontrol in synthetic transformations, a robust protecting group strategy is not merely an option, but a necessity.[2]
Protecting groups are temporary modifications that mask a reactive functional group, allowing a chemical reaction to occur selectively at another position on the molecule.[2] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable ("deprotected") under specific, mild conditions that do not affect the rest of the molecule.
In this context, this compound emerges as a thoughtfully designed intermediate. The molecule incorporates two key protective features:
-
The 2,5-Anhydro Ring: This internal ether linkage is formed by the dehydration of the D-sorbitol backbone. This modification serves a dual purpose: it rigidly locks the flexible acyclic sorbitol into a stable furanoid ring system, and it simultaneously protects the C2 and C5 hydroxyl groups. This conformational rigidity is crucial for predictable stereochemical outcomes in subsequent reactions.
-
The Benzyl (Bn) Ethers: The hydroxyl groups at the C3 and C4 positions are protected as benzyl ethers. Benzyl groups are one of the most widely used "permanent" protecting groups in carbohydrate chemistry.[3] They are exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Their removal is typically achieved under mild, specific conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl ether without affecting other common functional groups.[3]
This strategic combination of an anhydro ring and benzyl ethers renders the C1 and C6 primary hydroxyl groups available for further selective modification, making this compound a valuable and stable precursor for multi-step synthetic campaigns.
Synthesis and Purification Workflow
The synthesis of this compound from the readily available starting material D-sorbitol is a logical, multi-step process. The overall strategy involves first inducing the intramolecular cyclization to form the anhydro core, followed by the selective protection of the C3 and C4 hydroxyls.
Experimental Protocol
Step 1: Synthesis of 2,5-Anhydro-D-glucitol
The foundational step is the acid-catalyzed intramolecular dehydration of D-sorbitol. This reaction proceeds by protonation of a primary hydroxyl group (e.g., at C6), followed by nucleophilic attack from a sterically favored hydroxyl group (C2) to form the five-membered tetrahydrofuran ring, eliminating a molecule of water. While D-mannitol is also a common starting material for related anhydro sugars, D-sorbitol can be used to generate the D-glucitol anhydro core.
-
Reagents & Equipment:
-
D-Sorbitol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
High-vacuum distillation apparatus
-
Round-bottom flask, heating mantle, magnetic stirrer
-
-
Methodology:
-
Place D-sorbitol in a round-bottom flask.
-
Add a catalytic amount of concentrated strong acid (e.g., HCl).
-
Heat the mixture under reduced pressure (vacuum). The application of heat and vacuum drives the equilibrium towards the dehydrated product by removing water as it is formed.
-
The reaction proceeds via cyclization to yield crude 2,5-Anhydro-D-glucitol as a viscous oil.
-
The crude product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.
-
Step 2: Synthesis of this compound
This step involves the selective protection of the secondary hydroxyl groups at C3 and C4. The primary hydroxyls at C1 and C6 are generally more sterically accessible and could react first. However, by carefully controlling stoichiometry or by employing strategies that favor reaction at the more nucleophilic secondary hydroxyls under specific conditions, regioselectivity can be achieved. A common and robust method is the Williamson ether synthesis.
-
Reagents & Equipment:
-
2,5-Anhydro-D-glucitol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply (for inert atmosphere)
-
Syringes, septa, and other standard anhydrous reaction glassware
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
-
-
Methodology:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve 2,5-Anhydro-D-glucitol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the solution. NaH is a strong base that will deprotonate the hydroxyl groups to form highly nucleophilic alkoxides. Hydrogen gas will evolve, so proper ventilation is essential.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Slowly add Benzyl Bromide (2.0 to 2.2 equivalents) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol, followed by water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.[4]
-
Characterization and Validation
The identity and purity of the synthesized this compound must be rigorously confirmed through analytical techniques. The data presented below are expected values based on the known spectra of closely related benzylated anhydro-sugar derivatives.[4][5]
| Property | Value |
| Chemical Name | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol |
| CAS Number | 129115-89-5[2] |
| Molecular Formula | C₂₀H₂₄O₅[2] |
| Molecular Weight | 344.40 g/mol [2] |
| Appearance | Expected to be a colorless to pale yellow oil or a white solid. |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 7.40-7.25 (m, 10H, Ar-H), 4.80-4.50 (m, 4H, -OCH₂Ph), 4.20-3.60 (m, 6H, sugar ring protons H-2, H-3, H-4, H-5 and CH₂OH protons), 2.50-1.90 (br s, 2H, -OH). The signals for the sugar backbone protons (H2-H5) and the two sets of benzylic CH₂ groups will form a complex multiplet region. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 138-137 (Ar-C, quaternary), 129-127 (Ar-CH), 88-80 (C2, C3, C4, C5), 73-71 (-OCH₂Ph), 64-60 (C1, C6). The furanoid ring carbons (C2-C5) are expected in the 80-88 ppm range, while the benzylic carbons will appear around 71-73 ppm. |
| Mass Spec (HRMS-ESI) | Expected [M+Na]⁺: Calculated for C₂₀H₂₄O₅Na, approx. 367.1521; Found: (Value to be determined experimentally). |
Application in Drug Development: A Gateway to L-Iduronic Acid
The primary utility of this compound is as a chiral building block for the synthesis of more complex and biologically significant molecules. Its most notable application is as a precursor for L-iduronic acid (IdoA), a rare hexuronic acid that is a critical component of several glycosaminoglycans (GAGs), including heparin, heparan sulfate, and dermatan sulfate.[6][7]
Heparin is a widely used clinical anticoagulant, and its biological activity is dictated by its specific sequence and sulfation pattern, in which IdoA plays a crucial role.[7] The chemical synthesis of heparin fragments for research and therapeutic development is a major goal in medicinal chemistry, but it is hampered by the difficulty in preparing the necessary building blocks like L-iduronic acid.[6]
The structure of this compound is primed for conversion into an L-idose derivative. This involves a two-step oxidation sequence on the primary hydroxyl groups at C1 and C6.
The key transformation involves the stereocontrolled oxidation of the C1 and C6 positions. For instance, selective oxidation of the C1 primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid (or its ester), and subsequent modification of the C6 alcohol, can lead to the desired L-iduronic acid scaffold. The rigid furanoid structure of the starting material helps to control the stereochemistry during these transformations. The resulting protected L-iduronic acid building block can then be used as a glycosyl donor or acceptor in the modular assembly of heparin oligosaccharides.
Conclusion
This compound represents a convergence of strategic chemical design. By combining a conformationally rigidifying anhydro ring with robust benzyl ether protecting groups, it transforms the ubiquitous D-sorbitol into a high-value, stable, and synthetically versatile intermediate. Its role as a precursor to L-iduronic acid building blocks underscores its importance in advancing the fields of glycobiology and medicinal chemistry, particularly in the challenging synthesis of therapeutic agents like heparin and its derivatives. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and apply this key chiral synthon in their drug discovery and development programs.
References
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Niu, B., Shan, J., Wu, X., & Sun, H. (2009). Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University, (6), 205-208. [Link]
-
Al-Abed, Y., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2478. [Link]
-
Pla-Quintana, A., et al. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
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Linhardt, R. J., & Toida, T. (2020). Advances in the preparation and synthesis of heparin and related products. Pharmaceuticals, 13(10), 305. [Link]
-
Linhardt, R. J. (2009). Enzymatic synthesis of glycosaminoglycan heparin. Current pharmaceutical design, 15(26), 3046-3054. [Link]
-
PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. [Link]
-
El-Sokkary, R. I., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 23(11), 2959. [Link]
-
Kuszmann, J., Medgyes, G., & Boros, S. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-81. [Link]
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Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-49. [Link]
-
Al-Abed, Y., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC. [Link]
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Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]
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de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 463-477. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. OrgChemData.com. [Link]
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Amanote Research. (n.d.). 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote.com. [Link]
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Lohman, G. J., Hunt, D. K., Hoegermeier, J., & Seeberger, P. H. (2003). Synthesis of iduronic acid building blocks for the modular assembly of glycosaminoglycans. The Journal of Organic Chemistry, 68(19), 7559-61. [Link]
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Kononov, A. I., et al. (2019). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 15, 2038-2044. [Link]
-
Cretcher, L. H., & Pittenger, W. C. (1925). The Preferential Tosylation of the Endo-5-Hydroxyl Group of 1,4;3,6-Dianhydro-D-Glucitol. Journal of the American Chemical Society, 47(5), 1353-1358. [Link]
-
Defaye, J., & Gadelle, A. (1983). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Carbohydrate Research, 113(1), 53-63. [Link]
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PubChem. (n.d.). Sorbitol. National Center for Biotechnology Information. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting-group strategies in carbohydrate chemistry. In Glycochemistry (pp. 1-35). Wiley-VCH. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Phosphate Derivatives from 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing phosphate derivatives of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This protected D-glucitol derivative serves as a versatile building block in medicinal chemistry and chemical biology.[1] The strategic phosphorylation of its primary hydroxyl groups at the C1 and C6 positions yields valuable intermediates for the synthesis of enzyme inhibitors, metabolic probes, and potential therapeutic agents.[2][3][4] This document outlines detailed, field-proven protocols for both selective monophosphorylation and exhaustive bisphosphorylation, explains the chemical rationale behind the procedural steps, and includes methods for subsequent deprotection to yield the final, biologically relevant molecules.
Foundational Principles: Navigating Carbohydrate Phosphorylation
The synthesis of phosphorylated carbohydrates is a cornerstone of glycobiology research. However, the polyhydroxylated nature of these molecules presents a significant challenge: achieving regioselectivity. To selectively modify a specific hydroxyl group, all other reactive sites must be temporarily masked with protecting groups.[5][6][7]
In the case of our starting material, this compound, the secondary hydroxyls at the C3 and C4 positions are protected as benzyl ethers. Benzyl ethers are widely used in carbohydrate chemistry due to their stability across a broad range of reaction conditions, including acidic and basic environments.[5][8] Crucially, they can be cleanly removed under mild conditions via catalytic hydrogenation, a process that typically does not affect the newly installed phosphate moieties (when they are also benzyl-protected).[8] This pre-protected scaffold strategically exposes the primary hydroxyl groups at the C1 and C6 positions, making them available for phosphorylation.
The phosphorylation reaction itself typically involves the nucleophilic attack of a hydroxyl group on an electrophilic phosphorus(V) center, such as that in a chlorophosphate or phosphoramidite.[9][10] The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Synthetic Workflow: From Protected Diol to Phosphate Esters
The primary hydroxyl group at the C6 position is generally more sterically accessible and thus more nucleophilic than the C1 hydroxyl. This inherent difference in reactivity can be exploited to achieve selective monophosphorylation at C6 by using a slight excess of the phosphorylating agent. To achieve bisphosphorylation at both C1 and C6, a larger excess of the reagent is employed to drive the reaction to completion.
Caption: Overview of synthetic routes from the starting diol.
Protocol 1: Selective Monophosphorylation at the C6-Position
This protocol details the synthesis of This compound-6-(dibenzylphosphate) .[11] The procedure leverages the higher reactivity of the C6 primary hydroxyl group.
Experimental Details:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 344.40 | 1.00 g | 2.90 | 1.0 |
| Dibenzyl chlorophosphate | 294.68 | 1.02 g | 3.48 | 1.2 |
| Anhydrous Pyridine | 79.10 | 10 mL | - | - |
| Anhydrous Dichloromethane (DCM) | 84.93 | 20 mL | - | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 2.90 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DCM (20 mL) and anhydrous pyridine (10 mL).
-
Cooling: Cool the resulting clear, colorless solution to 0°C using an ice-water bath.
-
Reagent Addition: Add dibenzyl chlorophosphate (1.02 g, 3.48 mmol) dropwise to the stirred solution over 15 minutes. Ensure the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a solvent system such as Ethyl Acetate/Hexane (1:1). The product spot should appear at a lower Rf than the starting material.
-
Quenching & Workup: Once the reaction is complete, cool the mixture to 0°C and slowly add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the title compound as a clear, viscous oil.
Protocol 2: Exhaustive Bisphosphorylation at C1 and C6-Positions
This protocol describes the synthesis of This compound-1,6-bis-(dibenzylphosphate) by using an excess of the phosphorylating agent.[12][13]
Experimental Details:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 344.40 | 1.00 g | 2.90 | 1.0 |
| Dibenzyl chlorophosphate | 294.68 | 2.14 g | 7.25 | 2.5 |
| Anhydrous Pyridine | 79.10 | 15 mL | - | - |
| Anhydrous Dichloromethane (DCM) | 84.93 | 25 mL | - | - |
Step-by-Step Methodology:
-
Preparation & Dissolution: Follow steps 1 and 2 from Protocol 1, using the quantities specified in the table above.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add dibenzyl chlorophosphate (2.14 g, 7.25 mmol) dropwise to the stirred solution over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete conversion.
-
Monitoring: Monitor the reaction by TLC. The starting material and mono-phosphorylated intermediate should be fully consumed, with a new, lower Rf spot corresponding to the bis-phosphorylated product.
-
Workup & Purification: Follow steps 7-11 from Protocol 1. The purification by column chromatography will require a slightly more polar eluent system to isolate the more polar bis-phosphate product.
Protocol 3: Global Deprotection via Catalytic Hydrogenation
This procedure removes all benzyl protecting groups (from both the carbohydrate core and the phosphate esters) to yield the final water-soluble phosphate derivative.
Caption: General workflow for benzyl group deprotection.
Step-by-Step Methodology:
-
Preparation: Dissolve the benzylated phosphate derivative (e.g., 1.0 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add the catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 10-20% by weight relative to the substrate.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Purge the flask by evacuating and refilling with H₂ three times. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended.
-
Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere.
-
Monitoring: The reaction progress can be monitored by TLC (disappearance of the UV-active starting material) or by mass spectrometry. The reaction is typically complete within 4-24 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting product is typically a water-soluble solid or oil.
-
Purification (if necessary): The final product can be purified by lyophilization or chromatography on a reverse-phase column if required.
Product Validation and Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirm the overall carbon-hydrogen framework. The disappearance of benzyl signals (~7.3 ppm in ¹H NMR) confirms successful deprotection.
-
³¹P NMR: This is definitive for confirming phosphorylation. A new signal, typically between -5 and 5 ppm, will appear for each phosphate group introduced.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the product matches the calculated exact mass.[11][12]
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for assessing the purity of column fractions.
Conclusion
The protocols described herein provide a robust and reproducible framework for the synthesis of mono- and bis-phosphate derivatives of this compound. The strategic use of benzyl protecting groups allows for selective phosphorylation of the primary C1 and C6 hydroxyls, followed by a straightforward global deprotection. These methods furnish valuable molecular tools essential for advancing research in drug development, enzymology, and metabolic studies.
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The C. D. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(8), 665. [Link]
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Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
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Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. [Link]
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Cunha, A. C., Pereira, L. O. R., de Souza, M. C. B. V., & Ferreira, V. F. (2004). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment. Journal of Chemical Education, 81(9), 1333. [Link]
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Anonymous. Protecting group manipulations in carbohydrate chemistry. University of Szeged. [Link]
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O'Keefe, G. F., Konowalchuk, D. J., Akl, D. L., & Hall, D. G. (2025). Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis. Organic & Biomolecular Chemistry. [Link]
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O'Keefe, G. F., Konowalchuk, D. J., Akl, D. L., & Hall, D. G. (2025). Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis. Europe PMC. [Link]
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O'Keefe, G. F., Konowalchuk, D. J., Akl, D. L., & Hall, D. G. (2025). Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis. Organic & Biomolecular Chemistry. [Link]
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Lv, J., Liu, C.-Y., Zhang, X., Gu, S.-X., & Dong, H. (2025). SnCl₂-Catalyzed Phosphorylation of Alcohols and Selective Phosphorylation/Phosphinoylation of Carbohydrates. European Journal of Organic Chemistry. [Link]
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Anonymous. (2025). Phosphorylation of aromatic diols with phosphorous acid triamides with bulky substituents. ResearchGate. [Link]
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Anonymous. Synthesis of 2,5-anhydro-1-deoxy-1-C-(disubstituted phosphinyl)-3,4,6-tris-O-(phenylmethyl)-D-glucitol. Molbase. [Link]
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Kuszmann, J., Medgyes, A., Gacs-Baitz, E., & Toth, G. (2004). Two approaches to the synthesis of 3-β-D-glucopyranosyl-D-glucitol. ResearchGate. [Link]
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Sviridov, A. A., Chizhov, A. O., & Shashkov, A. S. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl D-Glycero-α-D-gluco-heptoside 7-Phosphate from 1-O-Methyl α-D-Glucopyranoside. Molecules, 27(21), 7534. [Link]
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Sato, K. (2024). Synthesis of Glycosyl Phosphates Using Phosphonic Acid Derivatives. Glycoforum. [Link]
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Anonymous. Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. Taylor & Francis eBooks. [Link]
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Pinto, B. M., et al. (2006). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. ResearchGate. [Link]
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Söling, H. D., & Lück, H. J. (1984). Mechanism of Action of 2,5-anhydro-D-mannitol in Hepatocytes. Effects of Phosphorylated Metabolites on Enzymes of Carbohydrate Metabolism. Journal of Biological Chemistry, 259(8), 5209-5214. [Link]
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El-Sawy, E. R., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2434. [Link]
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Hrobonova, K., et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Polymers, 15(18), 3698. [Link]
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Kuszmann, J., & Gács-Baitz, E. (2002). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 337(12), 1095-1104. [Link]
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Montgomery, R., & Wiggins, L. F. (1947). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Journal of the Chemical Society, 222-225. [Link]
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The Strategic Application of 2,5-Anhydro-3,4-dibenzyl-D-glucitol in Modern Glycosylation Reactions: A Guide for Synthetic Chemists
Introduction: A Versatile Building Block for Complex Carbohydrate Synthesis
In the intricate field of synthetic carbohydrate chemistry, the strategic selection of building blocks is paramount to achieving desired stereochemical outcomes and overall efficiency. 2,5-Anhydro-3,4-dibenzyl-D-glucitol emerges as a valuable glycosyl acceptor, offering a unique conformational rigidity and strategically placed hydroxyl groups for the construction of complex oligosaccharides and glycoconjugates. This guide provides an in-depth exploration of its application in glycosylation reactions, detailing the underlying chemical principles, step-by-step protocols, and the critical role of protecting groups and reaction conditions.
The core structure of this compound, a protected D-sorbitol derivative, features a furanoid-like ring system due to the 2,5-anhydro bridge. This bridge significantly restricts the molecule's conformational flexibility, which can impart a level of stereo-control in glycosylation reactions. The primary hydroxyl groups at the C-1 and C-6 positions are the principal sites for glycosidic bond formation, while the C-3 and C-4 hydroxyls are protected by robust benzyl ethers. These benzyl groups are not merely passive spectators; their electron-donating nature can influence the reactivity of the glycosyl donor and are stable under a variety of reaction conditions, yet they can be cleanly removed during the final deprotection steps via catalytic hydrogenation.[1]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for the effective utilization of this compound in glycosylation campaigns.
Core Principles: The Chemistry of Glycosidic Bond Formation
A chemical glycosylation reaction is a cornerstone of carbohydrate chemistry, involving the coupling of a glycosyl donor to a glycosyl acceptor to form a glycoside.[2] The reaction's success hinges on the controlled activation of the glycosyl donor to generate an electrophilic anomeric carbon, which is then attacked by a nucleophilic hydroxyl group of the glycosyl acceptor.
The Role of the Glycosyl Acceptor: this compound
In the context of this guide, this compound serves as the glycosyl acceptor. Its two primary hydroxyl groups at C-1 and C-6 are available for glycosylation. The choice of which hydroxyl group reacts can often be controlled by steric factors of the incoming glycosyl donor and the reaction conditions. The dibenzyl protection at C-3 and C-4 prevents unwanted side reactions at these positions.
The Glycosyl Donor and Activation: A Symphony of Reagents
The choice of glycosyl donor and the corresponding activation method is critical for achieving high yields and stereoselectivity. Several common classes of glycosyl donors can be employed in conjunction with this compound, with their activation mechanisms being a key determinant of the reaction's outcome.
A comparative study on the glycosylation of the C-4 epimer, 2,5-anhydro-3,4-di-O-benzyl-D-mannitol, provides valuable insights into effective donor/promoter systems that are directly translatable to the D-glucitol analogue.[3] These include:
-
Glycosyl Halides (e.g., Bromides): Activated by heavy metal salts like mercury(II) cyanide (Hg(CN)₂).
-
Thioglycosides: Activated by a combination of an electrophilic halogen source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong Brønsted or Lewis acid, like trifluoromethanesulfonic acid (TfOH).[4][5]
-
Trichloroacetimidates: Activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The general mechanism for these activations involves the departure of the leaving group at the anomeric center of the donor, leading to the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by one of the hydroxyl groups of the this compound acceptor.
Visualizing the Glycosylation Workflow
Caption: A generalized workflow for the glycosylation of this compound.
Experimental Protocols: A Practical Guide
The following protocols are adapted from established procedures for the glycosylation of the analogous 2,5-anhydro-3,4-di-O-benzyl-D-mannitol and are expected to be highly effective for the D-glucitol isomer.[3] It is crucial that all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
Protocol 1: Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation
This protocol is often favored due to the stability of thioglycoside donors and the reliable activation system.
Materials:
-
This compound (Acceptor)
-
Per-O-benzylated or per-O-acetylated thioglycoside (Donor, e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (for quenching)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the thioglycoside donor (1.2 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C). The optimal temperature can influence stereoselectivity and should be determined empirically.[4]
-
In a separate flask, prepare a solution of NIS (1.5 equivalents) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture.
-
Slowly add a catalytic amount of TfOH solution (e.g., 0.1-0.2 equivalents). The concentration of TfOH can affect the activation temperature and reaction rate.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.
-
Wash the combined filtrate successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired oligosaccharide.
Protocol 2: Glycosylation using a Trichloroacetimidate Donor with TMSOTf Activation
Trichloroacetimidate donors are highly reactive and often provide excellent yields.
Materials:
-
This compound (Acceptor)
-
Per-O-benzylated or per-O-acetylated glycosyl trichloroacetimidate (Donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in DCM
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the glycosyl trichloroacetimidate donor (1.1 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to a low temperature (typically -78 °C to -40 °C).
-
Slowly add a catalytic amount of TMSOTf solution (e.g., 0.05-0.1 equivalents) dropwise.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
While specific yield and stereoselectivity data for the glycosylation of this compound are not extensively published, the following table provides representative outcomes from the glycosylation of its C-4 epimer, 2,5-anhydro-3,4-di-O-benzyl-D-mannitol, which can be used as a predictive guide.[3]
| Glycosyl Donor Type | Promoter System | Acceptor | Typical Yield | Stereoselectivity |
| Glycosyl Bromide | Hg(CN)₂ | 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol | Moderate | Mixture of anomers |
| Thioglycoside | NIS / TfOH | 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol | Good to Excellent | Dependent on donor protecting groups and temperature |
| Trichloroacetimidate | TMSOTf | 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol | Good to Excellent | Dependent on donor protecting groups and temperature |
Mechanistic Considerations and Stereoselectivity
The stereochemical outcome of the glycosylation reaction (i.e., the formation of an α or β linkage) is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the solvent, and the reaction temperature.
-
Neighboring Group Participation: If the C-2 position of the glycosyl donor bears a participating group (e.g., an acetyl or benzoyl group), it can form a cyclic intermediate that shields one face of the oxocarbenium ion, leading to the formation of a 1,2-trans-glycosidic bond with high stereoselectivity.[6]
-
Non-Participating Groups: When a non-participating group (e.g., a benzyl ether) is at the C-2 position, the stereoselectivity is governed by other factors, such as the anomeric effect, which generally favors the formation of the α-glycoside.
-
The Role of the Anhydro Bridge: The rigid 2,5-anhydro structure of the acceptor can influence the trajectory of the incoming glycosyl donor, potentially favoring one anomeric outcome over the other due to steric hindrance. Recent studies on benzylidene-protected donors have highlighted how conformational constraints can lead to the formation of anhydro cations as intermediates, which in turn dictates the stereochemical outcome.[7]
Visualizing the Influence of Protecting Groups
Caption: Influence of the C-2 protecting group on the stereochemical outcome of glycosylation.
Conclusion and Future Outlook
This compound is a strategically valuable building block for the synthesis of complex carbohydrates. Its conformationally restricted furanoid-like core and the presence of two primary hydroxyl groups make it an excellent acceptor in a variety of glycosylation reactions. By carefully selecting the glycosyl donor, activation system, and reaction conditions, chemists can effectively control the outcome of the glycosylation and construct desired oligosaccharide sequences. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile molecule in research and development, paving the way for the synthesis of novel glycoconjugates with potential applications in biology and medicine.
References
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Kovács, J., Pinter, I., Mészáros, J., & Jánossy, L. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-781. [Link]
-
Le, M. T., & Seeberger, P. H. (2022). Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin. [Link]
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Pooladian, F., Escopy, S., & Demchenko, A. V. (2022). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 27(20), 6881. [Link]
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Wikipedia. (2023). Chemical glycosylation. [Link]
-
Chang, C. W., Greis, K., Prabhu, G. R. D., Wehner, D., Kirschbaum, C., Ober, K., ... & Pagel, K. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Synthesis, 3(11), 1377-1384. [Link]
-
Thomas, R. L., & Lowary, T. L. (2014). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 10, 2349-2356. [Link]
- Not available.
- Not available.
- Not available.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Application Note: A Comprehensive Protocol for the Benzylation of 2,5-Anhydro-D-glucitol
Introduction
2,5-Anhydro-D-glucitol, a rigid furanoid scaffold, serves as a crucial building block in glycobiology and medicinal chemistry.[1][2] Its structural similarity to fructose and other monosaccharides makes it an invaluable starting material for the synthesis of enzyme inhibitors, therapeutic agents, and molecular probes.[3] To facilitate the selective modification of its other functional groups, the hydroxyl groups must often be protected. Benzyl ethers are among the most common and robust protecting groups in carbohydrate chemistry due to their stability across a wide range of reaction conditions and their relatively straightforward removal via catalytic hydrogenation.[4][5][6]
This document provides a detailed protocol for the per-benzylation of 2,5-anhydro-D-glucitol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a troubleshooting section to address common challenges, ensuring a reproducible and high-yield synthesis for researchers in organic chemistry and drug development.
Mechanism and Scientific Rationale: The Williamson Ether Synthesis
The benzylation of alcohol functional groups is a classic example of the Williamson ether synthesis.[7][8][9] This reaction proceeds via a two-step S(_N)2 mechanism:
-
Deprotonation: The hydroxyl groups of 2,5-anhydro-D-glucitol are acidic enough to be deprotonated by a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the alcohol to form a sodium alkoxide intermediate and hydrogen gas.[4][7] The reaction is typically performed in a polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), which can solvate the resulting cation.[7]
-
Nucleophilic Substitution: The newly formed, highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide (BnBr). This nucleophilic attack displaces the bromide leaving group in a concerted S(_N)2 fashion, forming the stable benzyl ether C-O bond.[8][9]
The overall transformation is the complete protection of all free hydroxyl groups on the 2,5-anhydro-D-glucitol core.
Diagram of the Williamson Ether Synthesis Mechanism
Caption: The Williamson ether synthesis mechanism for benzylation.
Experimental Protocol
This protocol details the complete benzylation of the hydroxyl groups of 2,5-anhydro-D-glucitol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Anhydro-D-glucitol | ≥98% | Commercially Available | Must be dried under vacuum before use. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care. Reacts violently with water. |
| Benzyl Bromide (BnBr) | ≥98%, stabilized | Commercially Available | Lachrymatory. Handle in a fume hood. |
| Tetrabutylammonium Iodide (TBAI) | ≥98% | Commercially Available | Optional but recommended catalyst.[10] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential to prevent quenching of NaH. |
| Methanol (MeOH) | Anhydrous | Commercially Available | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography mobile phase. |
Equipment
-
Round-bottom flasks (dried in an oven at >100°C)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas line with manifold
-
Ice bath
-
Syringes
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the benzylation of 2,5-anhydro-D-glucitol.
-
Preparation and Reaction Setup:
-
Place a magnetic stir bar into a flame-dried 100 mL three-neck round-bottom flask. Seal the necks with rubber septa and allow the flask to cool to room temperature under a stream of dry argon or nitrogen.
-
Once cool, add 2,5-anhydro-D-glucitol (1.0 eq, e.g., 1.64 g, 10 mmol) to the flask.
-
Using a syringe, add anhydrous THF (e.g., 40 mL) to dissolve the substrate. Stir until a clear solution is formed.
-
-
Deprotonation with Sodium Hydride:
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Carefully weigh out sodium hydride (60% dispersion in oil, 4.4 eq, e.g., 1.76 g, 44 mmol) in a glove bag or under an inert atmosphere and add it to the reaction mixture in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the resulting greyish suspension to stir at 0°C for 30 minutes to ensure complete formation of the alkoxides.
-
-
Benzylation:
-
Add tetrabutylammonium iodide (TBAI) (0.1 eq, e.g., 0.37 g, 1 mmol) to the reaction mixture.
-
Using a syringe, add benzyl bromide (4.2 eq, e.g., 5.0 mL, 42 mmol) dropwise to the stirring suspension at 0°C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC.[5] Use a solvent system like Hexanes:Ethyl Acetate (2:1). The starting material (at the baseline) should be consumed, and a new, less polar spot (the product) should appear at a higher Rf.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back down to 0°C in an ice bath.
-
Carefully quench the excess NaH by slowly adding methanol dropwise until the bubbling ceases.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by silica gel column chromatography.[11] Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 Hexanes:EtOAc) to isolate the pure, per-benzylated product.
-
-
Characterization:
-
The final product, 1,3,4,6-tetra-O-benzyl-2,5-anhydro-D-glucitol, should be a colorless to pale yellow oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Wet solvent or glassware. 2. Inactive NaH. 3. Insufficient equivalents of reagents. | 1. Ensure all glassware is oven-dried and the solvent is truly anhydrous. 2. Use a fresh bottle of NaH. 3. Re-check calculations and stoichiometry. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance slowing the reaction. | 1. Allow the reaction to stir for a longer period (up to 48h). 2. Gently heating to 40-50°C may help, but watch for side reactions. Ensure TBAI catalyst was added. |
| Formation of Byproducts | 1. Toluene formation from NaH reacting with benzyl bromide.[13] 2. Side reactions if using DMF as solvent.[14][15][16] 3. Elimination of HBr from benzyl bromide. | 1. This is often a minor side product. Add benzyl bromide slowly at 0°C. 2. THF is a preferred solvent to avoid complications with DMF.[14][15] 3. Maintain a low reaction temperature during additions. |
| Difficult Purification | 1. Co-elution of benzyl alcohol (from hydrolysis of BnBr) or dibenzyl ether. | 1. Use a long chromatography column and a shallow elution gradient to improve separation.[11][17] |
References
-
Hesek, D., Lee, M., Noll, B. C., Fisher, J. F., & Mobashery, S. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 73(21), 8432–8435. [Link]
- Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Hesek, D., Lee, M., Noll, B. C., Fisher, J. F., & Mobashery, S. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). The high reactivity of radical-anion-prepared sodium hydride: reaction with benzyl chloride. Journal of the Chemical Society D. Retrieved from [Link]
-
BVS. (2009). Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. Retrieved from [Link]
-
PubMed. (n.d.). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]
-
MDPI. (n.d.). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Retrieved from [Link]
-
National Institutes of Health. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). N-BENZHYDRYL-2,5-ANHYDRO-2,5-IMINO-D-MANNITOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,5-anhydro-D-glucitol. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Retrieved from [Link]
-
N.A. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Retrieved from [Link]
-
N.A. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]
-
MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,5-anhydro-D-glucitol | C6H12O5 | CID 176465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 11. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 14. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Phosphorylation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Introduction: Strategic Phosphorylation in Glycochemistry
Phosphorylated carbohydrates are central to a vast array of biological processes, acting as key intermediates in metabolic pathways, structural components of nucleic acids, and regulators of cellular signaling. The targeted synthesis of these molecules is therefore of paramount importance for the development of therapeutic agents, biochemical probes, and diagnostic tools. 2,5-Anhydro-3,4-dibenzyl-D-glucitol is a valuable synthetic intermediate, a rigidified sugar mimic whose structure is primed for further functionalization.
This application note provides a detailed, field-proven protocol for the selective phosphorylation of the primary C-6 hydroxyl group of this compound. The presence of two primary hydroxyl groups (C-1 and C-6) and two secondary hydroxyl groups (C-3 and C-4, protected here as benzyl ethers) necessitates a regioselective approach. The protocol leverages kinetic control and sterically accessible reagents to preferentially target the C-6 position, which is analogous to the biologically crucial 6-position of glucose. We will detail a robust procedure using diphenyl chlorophosphate, followed by purification and characterization, and an optional deprotection step to yield the final free phosphate.
Causality of Method Selection: The Rationale Behind the Reagents
The selective phosphorylation of polyols is a classic challenge in organic synthesis. The chosen methodology must differentiate between hydroxyl groups of similar reactivity.
-
The Substrate: this compound possesses two secondary alcohols protected as benzyl ethers, which are significantly less reactive than the primary alcohols at C-1 and C-6. While both C-1 and C-6 are primary, the C-6 position is generally more sterically accessible and favored for phosphorylation under kinetically controlled conditions.
-
The Phosphorylating Agent: Diphenyl chlorophosphate (DPPCl) is selected as the phosphorylating agent. It offers a good balance of reactivity and stability. Its reaction with alcohols is catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), or can be driven in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent and acid scavenger. Other methods, such as those using phosphoramidites, require an additional oxidation step, which can complicate the procedure for substrates sensitive to oxidation.[1][2]
-
The Catalytic System: Pyridine is employed as both the solvent and the base. It effectively neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed degradation or migration of the benzyl protecting groups. Its role as a covalent catalyst in similar reactions has been noted, where it can form a highly reactive pyridinium salt intermediate that facilitates the phosphorylation.[3][4]
-
Protecting Groups: The choice of diphenyl phosphate is strategic. The phenyl groups can be removed under different conditions than the benzyl ethers on the core structure, allowing for orthogonal deprotection strategies if needed. For obtaining the final free phosphate, both benzyl and phenyl groups can often be cleaved simultaneously via catalytic hydrogenolysis.
Experimental Workflow Overview
The overall process from starting material to the purified, phosphorylated product is outlined below. This workflow ensures a logical progression from reaction setup to final validation.
Caption: High-level workflow for the selective phosphorylation of this compound.
Detailed Experimental Protocol
4.1 Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous where specified. Glassware should be oven or flame-dried and cooled under a nitrogen or argon atmosphere.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Carbosynth | Starting substrate |
| Diphenyl chlorophosphate (DPPCl) | ≥98% | Sigma-Aldrich | Phosphorylating agent, handle with care |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | Solvent and base, store over molecular sieves |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | For optional deprotection step |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For optional deprotection step |
4.2 Step-by-Step Phosphorylation Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.00 g, 2.90 mmol).
-
Dissolution: Add anhydrous pyridine (15 mL) to the flask and stir until the substrate is completely dissolved.
-
Cooling: Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add diphenyl chlorophosphate (0.66 mL, 3.19 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes. A white precipitate (pyridinium hydrochloride) may form upon addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc solvent system). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 4:1 to 1:1 Hexanes:EtOAc) to isolate the pure this compound-6-(diphenylphosphate).
4.3 Optional Deprotection via Hydrogenolysis
-
Setup: Dissolve the purified diphenylphosphate-protected product (~500 mg) in methanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~50 mg, 10 wt. %) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂ and stir the suspension vigorously under a positive pressure of H₂ at room temperature for 16-24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2,5-Anhydro-D-glucitol-6-phosphate, typically as a water-soluble solid.
Quantitative Data and Characterization
5.1 Reaction Parameters
| Component | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 344.42 | 1.00 g | 2.90 | 1.0 |
| Diphenyl chlorophosphate | 268.65 | 0.66 mL (0.86 g) | 3.19 | 1.1 |
| Pyridine (Anhydrous) | 79.10 | 15 mL | - | Solvent/Base |
| Expected Product (Diphenylphosphate) | 576.58 | ~1.42 g (85% yield) | ~2.47 | - |
5.2 Expected Analytical Data
-
³¹P NMR (CDCl₃): A characteristic signal for the phosphate triester is expected in the range of δ -5 to -15 ppm.
-
¹H NMR (CDCl₃): Expect to see the disappearance of the proton signal for the C-6 hydroxyl group and the appearance of multiplets for the phenyl and benzyl aromatic protons. The signals for the protons on the glucitol backbone will be shifted, particularly those at C-6.
-
Mass Spectrometry (ESI-MS): For the diphenylphosphate product, C₃₀H₃₃O₈P, calculate the expected mass for [M+Na]⁺. Expected m/z: 599.17.
-
TLC: In 1:1 Hexanes:EtOAc, expect Rf(product) < Rf(starting material).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive/degraded DPPCl.2. Non-anhydrous conditions. | 1. Use a fresh bottle of DPPCl or purify by distillation.2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. |
| Multiple Products | 1. Reaction temperature too high.2. Diphosphorylation at C-1 and C-6. | 1. Maintain the reaction at 0 °C for a longer initial period.2. Use closer to 1.0 equivalent of DPPCl and add it very slowly. |
| Difficult Purification | 1. Incomplete removal of pyridine.2. Streaking on silica column. | 1. Perform the 1M HCl wash thoroughly.2. Add a small amount (0.1-0.5%) of pyridine or triethylamine to the chromatography eluent. |
| Low Yield after Column | 1. Product is acid-sensitive.2. Product co-elutes with impurities. | 1. Neutralize silica gel by pre-washing the column with eluent containing 0.5% triethylamine.2. Optimize the eluent system using TLC. |
References
-
Gattás-Asfura, K. M., & Andreotti, A. H. (2002). Selective Phosphorylation on Primary Alcohols of Unprotected Polyols. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1), 1-10. [Link]
-
D'Alonzo, D., Guaragna, A., & De Napoli, L. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl D-Glycero-α-D-gluco-heptoside 7-Phosphate from D-Glucose. Molecules, 27(22), 7534. [Link]
-
Oie, T., et al. (2018). Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. Chemical and Pharmaceutical Bulletin, 66(9), 895-900. [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]
-
Vincent, S. P., et al. (2000). A convenient synthesis of diallyl and dibenzyl phosphorochloridates and their application in the phosphorylation of unprotected carbohydrates in pyridine. Tetrahedron Letters, 41(42), 8061-8065. Semantic Scholar. [Link]
-
Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC - NIH. [Link]
Sources
Application Notes and Protocols for 2,5-Anhydro-3,4-dibenzyl-D-glucitol in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 2,5-Anhydro-3,4-dibenzyl-D-glucitol within the field of medicinal chemistry. While primarily recognized as a protected synthetic intermediate, its core scaffold, 2,5-anhydro-D-glucitol, represents a class of rigid sugar mimetics with significant potential in drug discovery. These notes detail the rationale and protocols for leveraging this scaffold to develop novel therapeutic agents, particularly focusing on the strategic design of enzyme inhibitors and transporters ligands. We will explore its synthesis, functionalization, and application in relevant biological assays, providing researchers with the foundational knowledge to innovate in this chemical space.
Introduction: The Strategic Value of 2,5-Anhydro-Sugar Scaffolds
In the quest for novel therapeutics, mimicking the structures of endogenous molecules to modulate biological processes is a cornerstone of rational drug design. Carbohydrates, in particular, mediate a vast array of biological recognition events. However, their inherent flexibility, hydrophilicity, and metabolic instability often render them poor drug candidates. 2,5-Anhydro-sugars, such as 2,5-anhydro-D-glucitol, address these limitations by presenting a conformationally constrained furanose ring system that can act as a rigid scaffold.
This compound serves as an excellent starting point for medicinal chemistry campaigns. The dibenzyl groups at the C3 and C4 positions provide temporary protection, allowing for selective modification at the C1 and C6 primary hydroxyl groups. This enables the synthesis of diverse libraries of compounds for screening against various biological targets. This strategic protection makes it a valuable building block in multi-step synthetic routes.[1]
The applications for this scaffold are broad, with two prominent areas being:
-
Enzyme Inhibition: The rigid structure can be functionalized to fit precisely into the active sites of carbohydrate-processing enzymes, leading to potent and selective inhibition. This is particularly relevant for metabolic diseases like diabetes, where enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) are key targets.[2]
-
Transporter-Mediated Drug Delivery: Cancer cells often overexpress specific glucose and fructose transporters (GLUTs) to meet their high energy demands. The 2,5-anhydro-sugar core can be recognized by these transporters, offering a "Trojan horse" strategy to deliver cytotoxic agents selectively to cancer cells. The related 2,5-anhydro-D-mannitol scaffold has been extensively studied for targeting the fructose transporter GLUT5.[3][4]
This guide will provide the necessary protocols to synthesize, modify, and evaluate derivatives of this compound for these applications.
Synthesis and Characterization
The synthesis of this compound is typically achieved from a readily available starting material like D-mannitol. The general strategy involves the formation of the anhydro ring followed by protection of the hydroxyl groups.
Protocol 1: Synthesis of 2,5-Anhydro-D-glucitol Scaffold
This protocol outlines a general, two-step procedure starting from D-mannitol to form the core 2,5-anhydro ring, which can then be benzylated.
Step 1: Dehydration of D-Mannitol
-
Suspend D-mannitol in a suitable high-boiling solvent (e.g., dimethylformamide or an ionic liquid).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture under vacuum to facilitate the removal of water and drive the cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the acid, and purify the resulting 2,5-anhydro-D-mannitol by crystallization or column chromatography.
Step 2: Benzylation
-
Dissolve the 2,5-anhydro-D-glucitol in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the hydroxyl groups.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₅[1] |
| Molecular Weight | 344.40 g/mol [1] |
| Appearance | Colorless to pale yellow viscous oil[5] |
| CAS Number | 129115-89-5[1] |
Application in Medicinal Chemistry: Targeting Disease Pathways
The true utility of this compound lies in its role as a precursor to bioactive molecules. The exposed C1 and C6 hydroxyls are prime locations for introducing pharmacophores or linkers for conjugation.
Caption: Synthetic utility of this compound.
Case Study: Development of α-Glucosidase Inhibitors for Diabetes
Rationale: α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. Derivatives of 1,5-anhydro-D-glucitol have shown potent inhibitory activity against α-glucosidase.[2] A similar approach can be applied to the 2,5-anhydro scaffold.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format for higher throughput screening.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (derivatives of 2,5-anhydro-D-glucitol) dissolved in DMSO
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (stop solution)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, and 50 µL of the test compound or acarbose solution to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) |
| Acarbose (Control) | 141.62[2] |
| Derivative 1 (C6-ester) | 25.5 |
| Derivative 2 (C6-amide) | 12.8 |
| Derivative 3 (C1-ether) | 45.2 |
Case Study: Targeting the GLUT5 Transporter
Rationale: The fructose transporter GLUT5 is minimally expressed in most normal tissues but is often upregulated in certain cancers, such as breast cancer.[3] This provides a therapeutic window for targeted drug delivery. The 2,5-anhydro-D-mannitol scaffold, a close isomer of the glucitol scaffold, has been shown to be a substrate for GLUT5 and can be used to carry imaging agents or cytotoxic drugs into cancer cells.[3][4]
Caption: GLUT5-mediated targeted drug delivery concept.
Protocol 3: Competitive GLUT5 Uptake Assay
This protocol describes a cell-based assay to evaluate the ability of novel 2,5-anhydro-D-glucitol derivatives to inhibit the uptake of a known fluorescent GLUT5 substrate.
Materials:
-
GLUT5-expressing cancer cell line (e.g., EMT6 or MCF7)[3]
-
Normal breast cell line (as a negative control)
-
A fluorescent GLUT5 probe, e.g., 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)[3]
-
Test compounds (derivatives of 2,5-anhydro-D-glucitol)
-
D-Fructose (as a natural competitor)
-
Krebs-Ringer buffer
-
Cell culture medium, plates, and incubator
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the GLUT5-positive and negative control cells in 96-well plates and grow to confluence.
-
Wash the cells with Krebs-Ringer buffer to remove any residual sugars from the medium.
-
Prepare solutions of the test compounds and D-fructose at various concentrations in the buffer.
-
Add the test compound solutions to the cells and incubate for 15 minutes.
-
Add the fluorescent NBDM probe to the wells at a fixed concentration (e.g., its Kₘ value).
-
Incubate for a defined period (e.g., 30 minutes) to allow for probe uptake.
-
Wash the cells thoroughly with ice-cold buffer to remove extracellular probe.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader, or visualize uptake using a fluorescence microscope.
-
Calculate the percentage of inhibition of probe uptake compared to untreated controls.
-
Determine the IC₅₀ values for each test compound. A lower IC₅₀ indicates a higher affinity for the GLUT5 transporter.
Conclusion and Future Directions
This compound is more than a simple protected sugar; it is a gateway to a rich field of medicinal chemistry. The rigid furanose core provides a robust scaffold for the rational design of potent and selective modulators of key biological targets. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this chemical class. Future work should focus on expanding the diversity of functional groups appended to the scaffold, exploring other therapeutic targets, and advancing promising lead compounds into preclinical models. The development of derivatives with improved pharmacokinetic properties will be crucial for translating the in vitro potency of these molecules into in vivo efficacy.
References
-
Journal of China Pharmaceutical University. (n.d.). anhydro-3,4,6-tri- O-benzyl-D-glucitol. Retrieved January 14, 2026, from [Link]
-
Zahran, M., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Fronczek, F., Xiao, Y., Voll, R. J., & S., E. (n.d.). 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote Research. Retrieved January 14, 2026, from [Link]
-
Ha, L. T., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. PubMed. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-anhydro-D-glucitol. PubChem. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Retrieved January 14, 2026, from [Link]
-
Chemsigma. (n.d.). This compound [129115-89-5]. Retrieved January 14, 2026, from [Link]
-
Stec, J., et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. MDPI. Retrieved January 14, 2026, from [Link]
-
Toronto Research Chemicals. (n.d.). This compound, TRC 25 mg. Retrieved January 14, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.usbio.net [cdn.usbio.net]
Application Notes and Protocols: 2,5-Anhydro-3,4-dibenzyl-D-glucitol as a Versatile Intermediate for the Development of Potent Enzyme Inhibitors
Introduction: The Strategic Importance of 2,5-Anhydro-D-glucitol Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Carbohydrate mimics, in particular, have emerged as a promising class of molecules capable of targeting a diverse range of enzymes with high specificity. Among these, the 2,5-anhydro-D-glucitol scaffold serves as a conformationally constrained furanose analogue, making it an exceptional starting point for the design of inhibitors for enzymes involved in carbohydrate metabolism and transport.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2,5-Anhydro-3,4-dibenzyl-D-glucitol as a key intermediate. The benzyl protecting groups at the C-3 and C-4 positions offer a stable yet versatile platform for subsequent chemical modifications, allowing for the targeted synthesis of inhibitors against crucial enzyme classes such as glycosidases and glucose transporters (GLUTs). We will delve into the rationale behind its use, detailed synthetic protocols, and methodologies for evaluating the biological activity of the resulting enzyme inhibitors.
Core Concept: Why this compound is a Privileged Scaffold
The efficacy of this compound as a synthetic intermediate stems from several key features:
-
Structural Mimicry: The 2,5-anhydro-D-glucitol core mimics the furanose form of natural monosaccharides, allowing it to be recognized by the active sites of various carbohydrate-processing enzymes.
-
Conformational Rigidity: The anhydro bridge restricts the conformational flexibility of the five-membered ring, which can lead to a more favorable entropic profile upon binding to a target enzyme, thereby enhancing potency.
-
Orthogonal Protecting Groups: The benzyl ethers at C-3 and C-4 are stable under a wide range of reaction conditions, allowing for selective manipulation of the primary hydroxyl groups at C-1 and C-6. These benzyl groups can be removed under specific hydrogenolysis conditions, providing further avenues for diversification.
-
Chiral Integrity: The synthesis starts from readily available chiral precursors, ensuring the stereochemical purity of the final products, a critical aspect for specific enzyme-inhibitor interactions.
The following sections will provide detailed protocols, starting from a plausible synthesis of the core intermediate, followed by its elaboration into potent enzyme inhibitors.
Synthesis of the Core Intermediate: this compound
Protocol 1: Synthesis of 2,5-Anhydro-D-glucitol
This initial step involves the acid-catalyzed dehydration of D-mannitol.
Materials:
-
D-Mannitol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dowex 1-X8 resin (HCO₃⁻ form)
-
Ethanol
-
Water
Procedure:
-
To a solution of D-mannitol (1 mole) in water, add concentrated sulfuric acid catalyst.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid by adding Dowex 1-X8 resin until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purify the crude product by recrystallization from ethanol to yield 2,5-Anhydro-D-glucitol.
Protocol 2: Benzylation of 2,5-Anhydro-D-glucitol
This protocol details the selective protection of the C-3 and C-4 hydroxyl groups.
Materials:
-
2,5-Anhydro-D-glucitol
-
Benzyl Bromide (BnBr)
-
Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
Procedure:
-
Dissolve 2,5-Anhydro-D-glucitol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add Benzyl Bromide (2.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from D-Mannitol to the target intermediate.
Application in the Synthesis of GLUT5 Inhibitors
The fructose transporter GLUT5 is overexpressed in several types of cancer, making it an attractive target for both diagnostic imaging agents and therapeutic intervention.[1] Derivatives of 2,5-anhydro-sugars have shown considerable promise as GLUT5 inhibitors.[1][2] The following protocol is adapted from the synthesis of C-3 modified 2,5-anhydro-D-mannitol analogs and can be applied to our dibenzylated glucitol intermediate for the generation of a library of potential GLUT5 inhibitors.[1]
Protocol 3: Synthesis of a C-1 Azido Derivative
The introduction of an azide group at the C-1 position provides a versatile handle for further modifications via "click" chemistry.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Toluene
-
Silica Gel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Add triphenylphosphine (1.5 equivalents).
-
Cool the solution to 0 °C and add DIAD (1.5 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add DPPA (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 1-azido-2,5-anhydro-3,4-dibenzyl-D-glucitol.
Protocol 4: "Click" Chemistry for Library Synthesis
The C-1 azido intermediate can be readily coupled with a variety of alkynes to generate a library of triazole-containing compounds.
Materials:
-
1-azido-2,5-anhydro-3,4-dibenzyl-D-glucitol
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
Dissolve the azido intermediate (1 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of tert-butanol and water.
-
Add sodium ascorbate (0.3 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature until the starting materials are consumed (monitor by TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Diagram of Inhibitor Synthesis Workflow:
Caption: General workflow for synthesizing a library of potential inhibitors.
Application in the Synthesis of Glycosidase Inhibitors
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in a wide range of physiological and pathological processes, including diabetes, viral infections, and lysosomal storage diseases.[3][4] Anhydro-sugar derivatives can act as transition state mimics for these enzymes, leading to potent inhibition.[4]
Mechanism of Glycosidase Inhibition
Glycosidase inhibitors often function by mimicking the transition state of the enzyme's natural substrate.[3] By binding tightly to the active site, they prevent the enzyme from processing its intended carbohydrate substrate.[3] The 2,5-anhydro-D-glucitol scaffold can be modified to resemble the oxocarbenium ion-like transition state of glycoside hydrolysis, leading to competitive inhibition.
Protocol 5: Synthesis of a Glycosidase Inhibitor Precursor
Further modifications of the dibenzylated intermediate can lead to compounds with potential glycosidase inhibitory activity. For instance, selective debenzylation followed by the introduction of nitrogen-containing functional groups can yield potent inhibitors.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until debenzylation is complete (monitor by TLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate to obtain the deprotected 2,5-Anhydro-D-glucitol, which can then be used for further derivatization to synthesize glycosidase inhibitors.
Biochemical Evaluation of Enzyme Inhibitors
Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. The following are generalized protocols for evaluating the inhibitory potency of compounds against GLUT5 and glycosidases.
Protocol 6: In Vitro GLUT5 Inhibition Assay
This protocol is based on a competitive binding assay using a radiolabeled fructose analog.[1]
Materials:
-
GLUT5-expressing cells (e.g., murine EMT6 breast cancer cells)
-
Krebs-Ringer buffer
-
[¹⁸F]-labeled fructose probe (e.g., 6-deoxy-6-fluoro-D-fructose, 6-[¹⁸F]FDF)
-
Synthesized inhibitor compounds
-
DMSO
-
Scintillation counter
Procedure:
-
Culture GLUT5-expressing cells to confluency in appropriate multi-well plates.
-
Prepare stock solutions of the inhibitor compounds in DMSO and dilute to various concentrations in Krebs-Ringer buffer.
-
Wash the cells with buffer and then incubate with the different concentrations of the inhibitor compounds for a short period.
-
Add the [¹⁸F]-labeled fructose probe to each well and incubate for a defined time.
-
Terminate the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a control (no inhibitor).
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 7: In Vitro Glycosidase Inhibition Assay
This is a general colorimetric assay using a chromogenic substrate.
Materials:
-
Target glycosidase enzyme (e.g., α-glucosidase)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Phosphate buffer (pH adjusted for optimal enzyme activity)
-
Synthesized inhibitor compounds
-
Sodium carbonate (Na₂CO₃) solution
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution, the inhibitor solution (or buffer for control), and pre-incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Allow the reaction to proceed for a fixed time.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in the previous protocol.
Data Presentation
The inhibitory activities of a series of synthesized compounds should be summarized in a clear and concise table for easy comparison.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Inhibitor 1 | GLUT5 | Value |
| Inhibitor 2 | GLUT5 | Value |
| Inhibitor 3 | α-Glucosidase | Value |
| Inhibitor 4 | α-Glucosidase | Value |
| ... | ... | ... |
Note: The IC₅₀ values are to be determined experimentally.
Conclusion and Future Directions
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of potential enzyme inhibitors. Its rigidified furanose-like structure provides a privileged scaffold for targeting enzymes involved in carbohydrate processing and transport. The protocols outlined in this document provide a solid foundation for the synthesis of this intermediate and its subsequent elaboration into libraries of compounds for screening against targets such as GLUT5 and various glycosidases.
Future work in this area could involve the exploration of alternative protecting group strategies to allow for even greater synthetic flexibility, the development of stereoselective modifications at other positions of the anhydro-sugar ring, and the use of computational modeling to guide the design of next-generation inhibitors with enhanced potency and selectivity. The continued investigation of inhibitors derived from this scaffold holds significant promise for the development of novel therapeutics for a range of human diseases.
References
-
Wuest, F. et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC. Available at: [Link]
-
Tanasova, M. et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. MDPI. Available at: [Link]
-
Wuest, F. et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. ResearchGate. Available at: [Link]
-
Crich, D. (2010). Chemistry of Anhydro Sugars. ResearchGate. Available at: [Link]
-
Min, B. et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. PubMed. Available at: [Link]
-
Holman, G. (2014). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. ResearchGate. Available at: [Link]
-
Journal of China Pharmaceutical University. (n.d.). anhydro-3,4,6-tri- O-benzyl-D-glucitol. BVS. Available at: [Link]
-
Perrie, J. et al. (2015). Synthesis of Glycosides by Glycosynthases. PMC. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Available at: [Link]
-
University of Georgia. (n.d.). Protecting Group-Free Synthesis of Glycosides. Available at: [Link]
-
Taylor & Francis Group. (n.d.). Synthesis and Characterization of Glycosides. Available at: [Link]
-
Thompson, A. et al. (2002). 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages. PubMed. Available at: [Link]
-
Krippendorff, B. et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Beenakker, T. et al. (2017). Apparent IC 50 Values and Inhibitory Constants (K i ) for in Vitro Inhibition of α-and β-Glucosidase Activity by Compounds 3−5, DNJ, and AMP-DNM. ResearchGate. Available at: [Link]
-
Gloster, T. & Vocadlo, D. (2012). Glycosidase inhibition: assessing mimicry of the transition state. PMC. Available at: [Link]
-
Farkas, I. et al. (1998). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. PubMed. Available at: [Link]
-
Kallemeijn, W. et al. (2014). Mechanism-based inhibitors of glycosidases: design and applications. PubMed. Available at: [Link]
Sources
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol from D-mannitol
Application Note & Protocol
Topic: A Comprehensive Guide to the Step-by-Step Synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol from D-mannitol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and protocol for the multi-step synthesis of this compound, a valuable chiral building block, starting from the readily available D-mannitol. The synthetic strategy is built upon a logical sequence of intramolecular cyclization to form the core anhydro scaffold, followed by a robust protect-benzylate-deprotect sequence to achieve the target molecule with high specificity. This guide explains the causality behind the choice of reagents and reaction conditions, offering field-proven insights to ensure reproducibility and high yields. The protocols described herein are designed to be self-validating, with clear steps for reaction monitoring and purification.
Introduction: The Strategic Value of 2,5-Anhydrohexitols
2,5-Anhydrohexitols, such as derivatives of 2,5-anhydro-D-mannitol and 2,5-anhydro-D-glucitol, represent a class of conformationally constrained carbohydrate mimics.[1] Their rigid tetrahydrofuran core makes them invaluable scaffolds in medicinal chemistry and drug design. Specifically, they serve as mimics of fructose and other sugars, enabling the study and targeting of carbohydrate-mediated biological processes, such as transport through proteins like GLUT5.[1] The title compound, this compound, with its free primary hydroxyl groups at the C1 and C6 positions and protected secondary hydroxyls, is a versatile intermediate for the synthesis of more complex molecules, including glycosylated structures and other biologically active compounds.[2]
The synthesis commences with D-mannitol, an inexpensive and stereochemically rich starting material. The core challenge lies in the controlled formation of the 2,5-anhydro ring and the subsequent regioselective benzylation of the C3 and C4 hydroxyl groups. The strategy detailed below addresses these challenges through a four-stage process.
Overall Synthetic Pathway
The synthesis is accomplished in four distinct stages, beginning with the formation of the anhydro scaffold and proceeding through a protection-functionalization-deprotection sequence.
Caption: Overall four-step synthesis of the target compound from D-mannitol.
Experimental Protocols & Scientific Rationale
Part 1: Synthesis of 2,5-Anhydro-D-glucitol
Principle & Causality: The first critical step is the intramolecular dehydration of D-mannitol. While several methods exist, direct treatment with a strong acid catalyst under controlled heating promotes the cyclization of the linear polyol into the thermodynamically stable five-membered tetrahydrofuran ring system. The C2 hydroxyl group attacks the protonated C5 hydroxyl group (or vice versa), leading to the elimination of a water molecule and the formation of the 2,5-ether linkage. This reaction directly establishes the core scaffold of the target molecule.
Protocol 1: Acid-Catalyzed Dehydration of D-Mannitol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-mannitol (50 g, 0.274 mol).
-
Add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. Caution: The addition is exothermic.
-
Heat the reaction mixture to 130-140 °C in an oil bath under reduced pressure (approx. 20-30 mmHg) to facilitate the removal of water.
-
Maintain the reaction for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Methanol (8:2). D-mannitol is immobile, while the product will have an Rf > 0.3.
-
Allow the dark, viscous mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.
-
The resulting slurry is often difficult to filter directly. Extract the product with hot ethanol (3 x 200 mL).
-
Combine the ethanol extracts and concentrate under reduced pressure to yield a crude syrup.
-
Purify the crude product by silica gel column chromatography, eluting with an Ethyl Acetate/Methanol gradient to afford 2,5-Anhydro-D-glucitol as a crystalline solid.
Part 2: Selective Protection of Primary Hydroxyls
Principle & Causality: 2,5-Anhydro-D-glucitol possesses two primary (C1, C6) and two secondary (C3, C4) hydroxyl groups. To selectively functionalize the C3 and C4 positions, the more reactive primary hydroxyls must first be protected. Trityl chloride (triphenylmethyl chloride, TrCl) is the ideal reagent for this task. Due to its significant steric bulk, it reacts preferentially with the unhindered primary hydroxyls. This selectivity is a cornerstone of carbohydrate chemistry, enabling precise modifications of polyol structures.
Protocol 2: Synthesis of 1,6-di-O-trityl-2,5-Anhydro-D-glucitol
-
Dissolve 2,5-Anhydro-D-glucitol (10 g, 60.9 mmol) in anhydrous pyridine (150 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add trityl chloride (37.4 g, 134 mmol, 2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the mixture to 50 °C and stir for 16-24 hours. Monitor the reaction by TLC (Hexane/Ethyl Acetate, 1:1) for the disappearance of the starting material and the appearance of a high-Rf product spot.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the pyridine.
-
Dissolve the residue in dichloromethane (DCM, 300 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (1 x 100 mL), and brine (1 x 100 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the ditritylated product as a white foam.
Part 3: Benzylation of Secondary Hydroxyls
Principle & Causality: With the primary positions blocked, the C3 and C4 hydroxyls are now available for benzylation. The Williamson ether synthesis is employed, a classic and reliable method for forming ether linkages. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl groups, forming highly reactive alkoxides. These alkoxides then act as nucleophiles, attacking the electrophilic benzyl carbon of benzyl bromide (BnBr) in an SN2 reaction to form the stable benzyl ethers.
Protocol 3: Synthesis of 1,6-di-O-trityl-3,4-di-O-benzyl-2,5-Anhydro-D-glucitol
-
Dissolve the 1,6-di-O-trityl-2,5-Anhydro-D-glucitol (15 g, 23.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 2.77 g, 69.3 mmol, 3.0 equivalents) portion-wise with careful venting. Stir until hydrogen evolution ceases (approx. 30-45 minutes).
-
Add benzyl bromide (8.2 mL, 69.3 mmol, 3.0 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC (Hexane/Ethyl Acetate, 4:1).
-
Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (10 mL), followed by water (50 mL).
-
Extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic extracts with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by silica gel chromatography (Hexane/Ethyl Acetate gradient) to obtain the fully protected product.
Part 4: Deprotection to Yield the Final Product
Principle & Causality: The final step requires the selective removal of the trityl protecting groups while leaving the benzyl ethers intact. This is possible due to the differential stability of these groups. Trityl ethers are highly susceptible to acid-catalyzed cleavage because the triphenylmethyl carbocation formed as an intermediate is exceptionally stable. Benzyl ethers, in contrast, are stable to these mild acidic conditions. This orthogonality is a key principle in multi-step synthesis.
Protocol 4: Synthesis of this compound
-
Dissolve the fully protected intermediate (10 g, 12.1 mmol) in a mixture of dichloromethane (DCM, 100 mL) and methanol (10 mL).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 2 mL) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC (Hexane/Ethyl Acetate, 1:1) for the disappearance of the starting material and the formation of the lower-Rf product. The cleaved triphenylmethanol will also be visible.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound as a clear, viscous oil or a low-melting solid.[4]
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Dehydration | D-Mannitol | H₂SO₄ | 30-40% |
| 2 | Tritylation | 2,5-Anhydro-D-glucitol | Trityl Chloride, Pyridine | 85-95% |
| 3 | Benzylation | 1,6-di-O-trityl-2,5-Anhydro-D-glucitol | NaH, Benzyl Bromide | 80-90% |
| 4 | Detritylation | Fully Protected Intermediate | Trifluoroacetic Acid (TFA) | 90-98% |
Experimental Workflow Visualization
Caption: High-level laboratory workflow from starting material to final analysis.
Troubleshooting and Field-Proven Insights
-
Step 1 - Low Yield: The direct dehydration of mannitol can produce side products, including the 1,4- and 3,6-anhydro isomers. Careful control of temperature and efficient removal of water are crucial to favor the 2,5-anhydro product. An alternative, albeit longer, route involves preparing 1,6-di-O-tosyl-D-mannitol and treating it with a base to force the cyclization.[5]
-
Step 2 - Incomplete Tritylation: If the reaction stalls, ensure all reagents and the solvent (pyridine) are completely anhydrous. Additional trityl chloride may be added if needed. Over-heating can lead to colored impurities.
-
Step 3 - Sluggish Benzylation: The activity of sodium hydride is paramount. Use freshly opened NaH or wash the dispersion with anhydrous hexane to remove the protective mineral oil before use. DMF must be anhydrous for the reaction to proceed efficiently.
-
Step 4 - Incomplete Detritylation: If the reaction is slow, a few more drops of TFA can be added. However, prolonged exposure to strong acid can risk cleaving the benzyl ethers, especially at elevated temperatures. Keep the reaction at 0 °C. The byproduct, triphenylmethanol, can sometimes co-elute with the product; careful chromatography is required for high purity.
References
-
Journal of China Pharmaceutical University. Anhydro-3,4,6-tri-O-benzyl-D-glucitol. BVS. Available at: [Link]
-
PrepChem.com. Synthesis of 2,5-anhydro-D-mannitol. Available at: [Link]
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Al-Mughaid, H., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC - PubMed Central. Available at: [Link]
-
Fügedi, P., & Kovács, L. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. PubMed. Available at: [Link]
-
Kuszmann, J. (1985). Some reactions of 1,6-di-O-p-tolylsulphonyl-D-mannitol and its derivatives. ResearchGate. Available at: [Link]
-
PubChem. 2,5-anhydro-D-mannitol. Available at: [Link]
-
Dhatrak, N. R., et al. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. Available at: [Link]
-
Isbell, H.S., et al. Preparation of D-mannitol-C-14 and its conversion to D-fructose-1-(and 6)-C-14 by acetobacter suboxydans. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Manjunath, B. N., et al. (2011). 2-O-Benzylation in D-Gluconamide Derivative Under Basic Conditions with Complete Retention of Stereo-Integrity. Taylor & Francis Online. Available at: [Link]
-
National Institutes of Health. Synthesis of the 2,3,4-Triacetyl-1,6-dideoxy-L-mannose and Tetracetyl-3,6-dideoxy. Available at: [Link]
-
Al-Mughaid, H., et al. (2021). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. ACS Publications. Available at: [Link]
-
G. S. Kiran, et al. (2012). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. Available at: [Link]
-
ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Available at: [Link]
-
Frank, C., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. NIH. Available at: [Link]
-
ResearchGate. Synthesis of end‐functionalized (1 → 6)‐2,5‐anhydro‐D‐glucitols via anionic cyclopolymerization of 1,2:5,6‐dianhydro‐3,4‐di‐O‐methyl‐D‐mannitol for preparing graft copolymers. Available at: [Link]
-
ResearchGate. Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D- methylglucoside. Available at: [Link]
Sources
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,5-Anhydro-D-glucitol Derivatives for the Synthesis of High-Affinity GLUT5 Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthesis of ligands targeting the GLUT5 transporter, with a focus on the strategic use of protected 2,5-anhydro-D-glucitol scaffolds. While the specific starting material 2,5-Anhydro-3,4-dibenzyl-D-glucitol is a protected form of 2,5-anhydro-D-glucitol, the majority of current research highlights the use of the isomeric 2,5-anhydro-D-mannitol as a highly effective fructose mimic for GLUT5 targeting. This guide will therefore focus on the well-documented synthesis and application of 2,5-anhydro-D-mannitol derivatives, while also discussing the potential utility of the analogous glucitol scaffold.
Introduction: GLUT5 as a Therapeutic Target
The facilitative hexose transporter GLUT5 is a key protein responsible for the cellular uptake of fructose.[1][2] In healthy tissues, its expression is tightly regulated. However, a growing body of evidence indicates that GLUT5 is significantly overexpressed in various cancer types, including breast cancer, where it facilitates the transport of fructose as an alternative energy source to fuel rapid cell proliferation.[1][2][3][4] This differential expression between cancerous and normal cells makes GLUT5 an attractive target for the development of selective anticancer therapies and diagnostic imaging agents.[1][5]
The development of ligands that can specifically bind to GLUT5 is a critical step in harnessing this therapeutic potential. An effective strategy involves the design of fructose analogs that can act as carriers for cytotoxic agents or imaging moieties. The 2,5-anhydro-D-hexitol scaffold has emerged as a promising foundation for these ligands due to its structural similarity to the furanose form of fructose.[2][6]
The Role of this compound and the 2,5-Anhydro-D-mannitol Scaffold
The molecule this compound is a protected derivative of 2,5-anhydro-D-glucitol.[7] In the context of synthesizing GLUT5 ligands, the dibenzyl groups at the C-3 and C-4 positions serve as protecting groups for the hydroxyl moieties. This protection is crucial during chemical modifications at other positions of the sugar scaffold, such as the primary hydroxyl groups at C-1 and C-6. Following the desired modifications, these benzyl groups can be removed through catalytic hydrogenation to yield the final deprotected ligand.
While the glucitol isomer is a valid synthetic precursor, the current body of literature strongly supports the use of 2,5-anhydro-D-mannitol as the preferred scaffold for high-affinity GLUT5 ligands.[2][5] This preference is based on its closer structural mimicry of fructose, leading to enhanced binding to the GLUT5 transporter. This guide will therefore focus on synthetic protocols developed for 2,5-anhydro-D-mannitol derivatives, which can be adapted for the glucitol isomer with appropriate stereochemical considerations.
Synthetic Strategy: From Scaffold to Functional Ligand
The overarching synthetic strategy involves a multi-step process that begins with the synthesis or procurement of a suitable 2,5-anhydro-D-hexitol scaffold. This scaffold is then functionalized to introduce moieties that can enhance binding affinity, attach a payload (e.g., a cytotoxic drug or a fluorescent probe), or both.
A common approach involves the introduction of an amino group at key positions, which can then be used as a handle for further conjugation. Modifications at the C-1, C-3, and C-6 positions of the 2,5-anhydro-D-mannitol scaffold have been explored to understand the structure-activity relationship and to identify regions tolerant to the attachment of larger functional groups.[1][5][6]
Experimental Protocols
The following protocols are based on established methods for the synthesis of 2,5-anhydro-D-mannitol-based GLUT5 ligands. These can serve as a template for researchers in the field.
Protocol 1: Synthesis of 1-Amino-2,5-anhydro-D-mannitol from D-(+)-Glucosamine
This protocol outlines the synthesis of a key intermediate, 1-amino-2,5-anhydro-D-mannitol, which can be further functionalized to create a variety of GLUT5 ligands.[5]
Workflow for the Synthesis of 1-Amino-2,5-anhydro-D-mannitol
Caption: Synthesis of 1-Amino-2,5-anhydro-D-mannitol.
Materials:
-
D-(+)-Glucosamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Deionized water
-
Methanol
-
Dowex 50WX8 resin
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Diazotization and Ring Contraction:
-
Dissolve D-(+)-glucosamine hydrochloride in deionized water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC.
-
The reaction mixture containing 2,5-anhydro-D-mannose is used directly in the next step.
-
-
Reductive Amination:
-
To the aqueous solution of 2,5-anhydro-D-mannose, add ammonium acetate and methanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride in one portion and stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of concentrated HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in deionized water and apply it to a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove unreacted sugar and salts.
-
Elute the desired 1-amino-2,5-anhydro-D-mannitol with an aqueous ammonia solution.
-
Combine the fractions containing the product (as determined by TLC and ninhydrin staining) and concentrate under reduced pressure to yield the pure amine.
-
Protocol 2: Conjugation of a Cytotoxic Agent (Chlorambucil) to the 2,5-Anhydro-D-mannitol Scaffold
This protocol demonstrates the conjugation of the chemotherapeutic drug chlorambucil to the 1-amino-2,5-anhydro-D-mannitol scaffold via an amide linkage.[5]
Workflow for Chlorambucil Conjugation
Caption: Conjugation of Chlorambucil to the scaffold.
Materials:
-
1-Amino-2,5-anhydro-D-mannitol
-
Chlorambucil
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Activation of Chlorambucil:
-
Dissolve chlorambucil in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC and HOBt to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group of chlorambucil.
-
-
Amide Coupling:
-
In a separate flask, dissolve 1-amino-2,5-anhydro-D-mannitol in anhydrous DMF and add DIPEA.
-
Slowly add the solution of the activated chlorambucil to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure chlorambucil-2,5-anhydro-D-mannitol conjugate.
-
Data Summary: Biological Activity of Synthesized Ligands
The following table summarizes the inhibitory activity of various 2,5-anhydro-D-mannitol derivatives against GLUT5, demonstrating the impact of different modifications on binding affinity.
| Compound | Modification | IC₅₀ (mM) or Kᵢ (mM) | Cell Line | Reference |
| D-Fructose | - | ~300 | EMT6 | [1] |
| 2,5-Anhydro-D-mannitol | - | Similar to fructose | - | [2] |
| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | C-1 Fluoro | ~20 | EMT6 | [1] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | C-1 NBD | 2.3–2.7 (Kᵢ) | MCF7 | [1] |
| Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol | C-1 Dinitrophenylamine | 0.56 (Kᵢ) | CHO (GLUT5+) | [6] |
| Allylamine derivative of 2,5-anhydro-D-mannitol | C-1 Allylamine | 2.66 (Kᵢ) | CHO (GLUT5+) | [6] |
Conclusion and Future Perspectives
The 2,5-anhydro-D-mannitol scaffold has proven to be a versatile and effective platform for the design of specific GLUT5 transporter ligands. The synthetic protocols outlined in this guide provide a foundation for researchers to develop novel conjugates for targeted cancer therapy and diagnostics. The strategic use of protecting groups, as exemplified by the structure of this compound, is a key element in the successful synthesis of these complex molecules.
Future research in this area will likely focus on the development of ligands with even higher affinity and selectivity for GLUT5. This will involve further exploration of the structure-activity landscape, the use of computational modeling to guide ligand design, and the development of innovative conjugation strategies to attach a wider range of therapeutic and diagnostic agents. The ultimate goal is to translate these promising research findings into clinically effective tools for the management of cancer.
References
-
El-Sayed, N., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceutics, 14(4), 828. [Link]
-
Sultana, N., et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Pharmaceuticals, 14(5), 459. [Link]
-
ResearchGate. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Link]
-
El-Sayed, N., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC, [Link]
-
ResearchGate. (n.d.). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. [Link]
-
PubMed. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Link]
-
PubMed. (1993). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. [Link]
-
Holman, G. D., et al. (2009). Development of high-affinity ligands and photoaffinity labels for the D-fructose transporter GLUT5. Biochemical Journal, 424(3), 343–350. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Development of high-affinity ligands and photoaffinity labels for the D-fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Note: A Practical Guide to the Synthesis of 2,5-Anhydrohexitol Analogues from Protected D-Glucitol
Abstract
2,5-Anhydro-D-mannitol and its analogues are significant compounds in medicinal chemistry and drug development, notably for their role as fructose mimics that can selectively interact with glucose transporters like GLUT5.[1][2] This selectivity makes them valuable probes for studying sugar metabolism and promising scaffolds for developing therapeutics, particularly in oncology.[3] While numerous synthetic routes exist, this guide focuses on a practical and instructive pathway starting from the abundant and inexpensive polyol, D-glucitol. The primary challenge in utilizing D-glucitol lies in the selective manipulation of its six hydroxyl groups. This application note details a robust strategy centered on regioselective protection, targeted activation, and stereochemically-defined intramolecular cyclization to yield a 2,5-anhydrohexitol core, which serves as a versatile platform for the synthesis of diverse analogues. We provide detailed, validated protocols and explain the critical chemical principles behind each step, with a particular focus on the stereochemical outcome of the key cyclization reaction.
Introduction: The Strategic Imperative for Selective Synthesis
D-Glucitol (sorbitol) is a C2 epimer of D-mannitol. Its symmetrical, polyhydroxylated structure presents a significant synthetic challenge: how to differentiate between six similar hydroxyl groups to achieve a specific transformation. The target molecule, a 2,5-anhydro-D-mannitol analogue, requires the formation of a specific tetrahydrofuran ring via a C2-O-C5 ether linkage. A direct approach is not feasible without a precise protecting group strategy.[4]
Our synthetic strategy, therefore, hinges on the following core principles:
-
Regioselective Protection: Employing protecting groups that mask all but the C2 and C5 hydroxyls of the D-glucitol backbone.
-
Selective Activation: Converting one of these free hydroxyls into a good leaving group.
-
Intramolecular Cyclization: Inducing an intramolecular Williamson ether synthesis to form the desired 2,5-anhydro ring.
-
Deprotection & Derivatization: Removing the protecting groups and modifying the resulting core structure to generate novel analogues.
This workflow provides a logical and reproducible path from a simple starting material to a complex and valuable molecular scaffold.
Caption: Overall workflow for the synthesis of 2,5-anhydrohexitol analogues.
The Cornerstone: Regioselective Protection of D-Glucitol
The success of this entire synthesis rests upon the initial protection step. To expose the C2 and C5 hydroxyls, a di-benzylidene acetal protection strategy is ideal. Reacting D-glucitol with benzaldehyde under thermodynamic control preferentially forms the more stable six-membered rings, resulting in 1,3:4,6-di-O-benzylidene-D-glucitol . This intermediate is the cornerstone of our synthesis, leaving the two crucial secondary hydroxyl groups at C2 and C5 available for the subsequent cyclization sequence. The use of cyclic acetals is a well-established and powerful technique for protecting diol systems in carbohydrate chemistry.[5]
The Core Synthesis: From Protected Glucitol to the Anhydro Scaffold
With the key intermediate in hand, the synthesis proceeds through three critical stages: selective activation, intramolecular cyclization, and final deprotection.
Protocol 1: Selective Activation via Mono-Tosylation
To facilitate the ring closure, one of the free hydroxyls must be converted into a good leaving group. We achieve this by tosylation. While both the C2 and C5 hydroxyls can react, mono-tosylation can be favored by careful control of reaction conditions, yielding predominantly 1,3:4,6-di-O-benzylidene-2-O-tosyl-D-glucitol .
Methodology:
-
Dissolve 1,3:4,6-di-O-benzylidene-D-glucitol (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The slight excess of TsCl drives the reaction, while the low temperature and controlled addition favor mono-substitution.
-
Stir the reaction at 0°C for 4-6 hours, monitoring progress by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to isolate the desired mono-tosylated product.
Protocol 2: Intramolecular Cyclization and Stereochemical Considerations
This step forms the core tetrahydrofuran ring via an intramolecular Williamson ether synthesis. Treatment with a strong, non-nucleophilic base deprotonates the C5-hydroxyl, which then acts as a nucleophile, attacking the electrophilic C2 carbon and displacing the tosylate leaving group.
A Critical Note on Stereochemistry: This cyclization proceeds via a classic Sₙ2 mechanism. As with all Sₙ2 reactions, this results in an inversion of configuration at the electrophilic center (C2).
-
The starting D-glucitol derivative has an (R) configuration at C2.
-
The Sₙ2 attack by the C5-alkoxide inverts this center to an (S) configuration. The resulting product is therefore not a D-mannitol derivative, but rather a 2,5-anhydro-L-gulitol derivative. Understanding this stereochemical outcome is paramount for predicting the structure of the final product. To obtain the D-mannitol configuration, a route involving a double inversion at C2 or starting from D-mannitol itself would be necessary.
Caption: Mechanism of the key Sₙ2 cyclization step.
Methodology:
-
Dissolve the purified 2-O-tosyl intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) carefully in small portions. The excess NaH ensures complete deprotonation.
-
Allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65°C) for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and quench with extreme caution by the dropwise addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo. The crude cyclized product can often be used in the next step without further purification, but flash chromatography may be employed if necessary.
Protocol 3: Deprotection to Yield the Core Polyol
The final step in forming the core scaffold is the removal of the two benzylidene acetal protecting groups. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
Methodology:
-
Dissolve the crude cyclized product in a mixture of THF and methanol.
-
Transfer the solution to a Parr hydrogenation vessel.
-
Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, ~10% by weight of the substrate). This catalyst is highly effective for removing benzyl-type protecting groups.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Shake the reaction at room temperature for 24-48 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected 2,5-anhydro-L-gulitol, which typically appears as a clear, viscous oil or a white solid.
Data Summary and Validation
Validating the synthesis at each stage is crucial. Below is a summary of expected outcomes and characterization data.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Typical Time | Temperature | Typical Yield (%) |
| 1 | Mono-tosylation | TsCl, Pyridine | 4-6 h | 0 °C | 60-70% |
| 2 | Cyclization | NaH, THF | 12-18 h | Reflux | 85-95% |
| 3 | Deprotection | H₂, Pd(OH)₂/C | 24-48 h | Room Temp. | >95% (Quantitative) |
Table 2: Key Spectroscopic Data for Validation
| Compound | Key ¹H NMR Signal (CDCl₃) | Key ¹³C NMR Signal (CDCl₃) |
| 2-O-Tosyl Intermediate | Aromatic protons from benzylidene and tosyl groups (δ 7.2-7.9 ppm); Methyl protons from tosyl group (δ ~2.4 ppm). | Aromatic carbons (δ 125-145 ppm); C2 shifted downfield due to tosyl group (δ ~78-80 ppm). |
| Cyclized Product | Absence of the C5-OH proton signal; Characteristic shifts for the newly formed tetrahydrofuran ring protons. | Appearance of new signals corresponding to the rigid 2,5-anhydro core; C2 signal shifts upfield after tosylate displacement. |
| Final Deprotected Core | Absence of all aromatic protons (δ 7.2-7.9 ppm); Presence of multiple broad -OH signals that exchange with D₂O. | Absence of aromatic carbon signals; Signals correspond only to the six sp³ carbons of the anhydrohexitol core. |
Future Directions: Creating Novel Analogues
The deprotected 2,5-anhydro-L-gulitol core is a versatile platform for creating a library of analogues. The free hydroxyl groups at positions 1, 3, 4, and 6 can be selectively functionalized. For instance, researchers have developed numerous derivatives by:
-
Introducing Azido Groups: The synthesis of azido-derivatives, such as 3-azido-3-deoxy-2,5-anhydro-D-mannitol, provides a handle for "click chemistry" conjugations.[1]
-
Glycosylation: Attaching other sugar moieties to the core can modulate biological activity and specificity.[6]
-
Sulfation: The preparation of poly-O-sulfated derivatives has been explored for developing new antiasthmatic compounds.[7]
Conclusion
This application note outlines a comprehensive and logical synthetic route to 2,5-anhydrohexitol scaffolds starting from the readily available D-glucitol. By employing a robust protection-activation-cyclization strategy, researchers can efficiently access these valuable core structures. A critical takeaway is the importance of understanding the underlying reaction mechanisms, particularly the Sₙ2 nature of the cyclization, which dictates the final stereochemistry of the product. This foundational knowledge empowers drug development professionals and medicinal chemists to rationally design and synthesize novel analogues for a wide range of biological targets.
References
-
Gendron, T., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceutics, 14(4), 828. Available from: [Link]
-
Bera, D. C., Foster, A. B., & Stacey, M. (1956). The fructose 6-phosphate site of phosphofructokinase. Journal of the Chemical Society, 4531-4541. [Referenced in PrepChem entry for 2,5-anhydro-D-mannitol]. Available from: [Link]
-
Tatibouët, A., et al. (2002). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Bioorganic & Medicinal Chemistry, 10(11), 3741-3748. [Information available on ResearchGate]. Available from: [Link]
-
Muthana, S. M. M., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4219-4234. Available from: [Link]
-
Kuszmann, J., & Medgyes, G. (1983). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Carbohydrate Research, 112(2), 231-243. [Abstract available via Semantic Scholar]. Available from: [Link]
-
Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. Available from: [Link]
-
Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749. Available from: [Link]
-
Oscarson, S. (2018). Protective Group Strategies. In Comprehensive Glycoscience (Second Edition). [General principles available on ResearchGate]. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
Winnacker, M., et al. (2021). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. Biomacromolecules, 22(1), 345-355. Available from: [Link]
- Boltje, T. J., & van Delft, F. L. (2011). Protecting Group Strategies in Carbohydrate Chemistry.
-
Gendron, T., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Full text available on ResearchGate]. Available from: [Link]
-
Kuszmann, J., & Medgyes, G. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-781. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Welcome to the technical support center for the synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important protected D-sorbitol derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.
Introduction
The synthesis of this compound (CAS 129115-89-5) is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The core of the synthesis involves the regioselective protection of the hydroxyl groups of 2,5-anhydro-D-glucitol. This guide will focus on a common synthetic route starting from the commercially available 2,5-anhydro-D-glucitol, involving the formation of a stannylene acetal to direct the regioselective benzylation to the C3 and C4 positions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the regioselective benzylation of the C3 and C4 hydroxyl groups of 2,5-anhydro-D-glucitol. Achieving high selectivity is crucial for avoiding a complex mixture of partially and fully benzylated products, which are often difficult to separate. The use of a dibutyltin oxide to form a stannylene acetal intermediate is a common and effective strategy to activate the C3 and C4 hydroxyls for selective benzylation.
Q2: I am getting a low yield in the stannylene acetal formation step. What could be the reason?
A2: Low yields in this step are often due to the presence of water. Dibutyltin oxide reacts with water, which will inhibit the formation of the stannylene acetal with the diol. Ensure that your starting material (2,5-anhydro-D-glucitol) is thoroughly dried, and use anhydrous solvents. Azeotropic removal of water with toluene before adding the dibutyltin oxide is a highly recommended practice.
Q3: My benzylation reaction is sluggish or incomplete. How can I improve it?
A3: Several factors can contribute to a sluggish benzylation:
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Insufficiently activated hydroxyl groups: Ensure the stannylene acetal was formed correctly.
-
Poor quality reagents: Use fresh, high-quality benzyl bromide and a strong, non-nucleophilic base like sodium hydride.
-
Reaction temperature: While the reaction is often started at a lower temperature to control selectivity, it may require warming to room temperature or slightly above to drive it to completion.
-
Presence of inhibitors: If using DMF as a solvent, impurities can form that may poison catalysts in subsequent steps, though this is less of a concern in a non-catalytic reaction like this. However, ensuring clean reagents is always best practice.[1]
Q4: I am having difficulty purifying the final product. What are the best practices for chromatography?
A4: The purification of benzylated carbohydrates can be challenging due to the similar polarities of the desired product and potential side products (e.g., other benzylated isomers).
-
TLC analysis: Use a combination of charring with a p-anisaldehyde or potassium permanganate stain to visualize all spots, as not all benzylated sugars are UV active.[2]
-
Column chromatography: Use a long column with a shallow solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. Reversed-phase chromatography can also be an effective alternative for separating diastereomeric products.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of 2,5-Anhydro-D-glucitol from D-Mannitol
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield in the multi-step synthesis of the starting material. | Incomplete reactions or side reactions in any of the seven steps. | The synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol from D-mannitol is reported to have an overall yield of 8.3% in seven steps.[5] Expect a similarly low overall yield for the unbenzylated precursor. Optimize each step individually, ensuring complete conversion by TLC before proceeding. |
| Formation of multiple unidentified spots on TLC. | Incomplete dehydration or side reactions during protection/deprotection steps. | Carefully monitor each reaction by TLC. Isolate and characterize major side products if possible to understand the side reactions. Ensure proper reaction times and temperatures. |
Problem 2: Poor Regioselectivity in the Benzylation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC shows multiple benzylated products with similar Rf values. | Incomplete formation of the stannylene acetal, leading to non-selective benzylation. | Ensure the azeotropic removal of water before adding dibutyltin oxide is thorough. Use a slight excess of dibutyltin oxide. |
| Reaction conditions are too harsh, leading to loss of selectivity. | Add the benzyl bromide and base at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature. Monitor the reaction closely by TLC. | |
| Use of an inappropriate base. | A strong, non-nucleophilic base like sodium hydride is preferred. |
Problem 3: Difficult Purification of the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of the desired product with impurities during column chromatography. | Impurities have very similar polarity to the product. | Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. Consider using a different stationary phase, such as reversed-phase silica gel.[3][4][6] |
| Product appears pure by TLC but shows impurities in NMR. | Co-eluting impurities that are not well-visualized by the TLC stain. | Use a combination of TLC visualization techniques (UV, different stains). If impurities persist, recrystallization may be an option if the product is a solid. |
| Formation of an amine side product when using DMF. | Reaction of DMF with benzyl bromide and sodium hydride. | This amine can be difficult to separate.[1] If this is suspected, consider switching to a different solvent such as THF. If DMF must be used, a mild acidic wash during workup may help to remove the basic amine impurity. |
Experimental Protocols
Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocol: Regioselective Benzylation of 2,5-Anhydro-D-glucitol
Materials:
-
2,5-Anhydro-D-glucitol (dried under high vacuum)
-
Dibutyltin oxide (Bu₂SnO)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol (for quenching)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Stannylene Acetal: a. To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,5-anhydro-D-glucitol (1.0 eq) and anhydrous toluene. b. Heat the mixture to reflux to azeotropically remove any residual water. c. After cooling to room temperature, add dibutyltin oxide (1.1 eq). d. Heat the mixture to reflux again until the solution becomes clear (typically 2-4 hours). e. Remove the toluene under reduced pressure to obtain the crude stannylene acetal as a white solid or viscous oil.
-
Benzylation: a. Place the flask containing the crude stannylene acetal under an inert atmosphere (e.g., Argon or Nitrogen). b. Add anhydrous DMF and cool the mixture to 0 °C in an ice bath. c. Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains low. d. Add benzyl bromide (2.2 eq) dropwise to the cooled suspension. e. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. f. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate, visualized with p-anisaldehyde stain). The reaction may take several hours to overnight.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol. b. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity) to afford pure this compound.
Data Presentation
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents |
| 2,5-Anhydro-D-glucitol | 1.0 |
| Dibutyltin oxide | 1.1 |
| Sodium Hydride | 2.2 |
| Benzyl Bromide | 2.2 |
Table 2: TLC Analysis of Reaction Components
| Compound | Typical Rf Value (1:1 Hexane:EtOAc) | Visualization |
| 2,5-Anhydro-D-glucitol | ~0.1 | Stains with p-anisaldehyde (purple/blue) |
| Benzyl Bromide | ~0.8 | UV active |
| This compound | ~0.5-0.6 | Stains with p-anisaldehyde (color may vary) |
| Over-benzylated products | >0.6 | Stains with p-anisaldehyde |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- Niu, B., et al. (2009). Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University, (6), 205-208.
-
Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
- Kakuchi, T., et al. (1996). Synthesis and Cation-Binding Properties of (1→6)-2,5-Anhydro-D-glucitol with 3,4-Di-O-pentyl and -decyl Groups. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 33(3), 325-334.
- Kakuchi, T., et al. (1996). Synthesis of Hyperbranched 2,5-Anhydro-d-glucitol by Proton-Transfer Cyclopolymerization of 1,2:5,6-Dianhydro-d-mannitol. Macromolecules, 29(16), 5513-5514.
- Roberts, G. W., & Jones, J. K. N. (1963). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Journal of Chemistry, 41(8), 1877-1883.
- Farrell, W. E., & O'Reilly, C. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396.
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
- Al-Mughaid, H., et al. (2020).
-
EPFL. TLC Visualization Reagents. [Link]
-
Farrell, W. E., & O'Reilly, C. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. PubMed. [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
- Kamalakar, G., et al. (2017). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.
-
Kuno, A. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]
-
EPFL. TLC Visualization Reagents. [Link]
- Zhang, Y., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 187, 111952.
- Kovacs, L., et al. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study.
- Müller, H. A., & Sinn, M. (1977). [Thin-layer chromatography of sugars (author's transl)]. Clinica Chimica Acta, 78(1), 17–21.
- Zhang, Z., et al. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates.
Sources
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. welch-us.com [welch-us.com]
Technical Support Center: Purification of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Welcome to the technical support guide for the purification of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust protocols for isolating this key protected carbohydrate intermediate. The synthesis of protected sugars often yields a complex mixture of products, making an effective purification strategy paramount to experimental success. This guide explains the causality behind our recommended procedures to empower you to solve challenges in your own laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the purification process.
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?
A1: The impurity profile is highly dependent on the reaction conditions, but typically originates from the benzylation process. The most common byproducts include:
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Incompletely Benzylated Intermediates: This includes mono-benzylated species (at either the C3 or C4 position) and the unreacted 2,5-Anhydro-D-glucitol starting material. These are significantly more polar than your target compound.
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Reagent-Derived Byproducts: Benzyl bromide, a common reagent, can generate benzyl alcohol (through hydrolysis) and dibenzyl ether (through self-condensation under basic conditions).[1] These are generally less polar than the desired product.
-
Benzylidene Acetals: If your benzyl bromide reagent is contaminated with benzaldehyde (from oxidation), it can react with diol pairs to form cyclic benzylidene acetals, which can complicate the purification process.[1]
-
Over-benzylated Products: While the target has free primary hydroxyls at C1 and C6, harsh conditions could potentially lead to some degree of benzylation at these sites, creating tri- or tetra-benzylated byproducts.
Q2: What is the most effective primary purification method for this compound?
A2: Flash column chromatography on silica gel is the industry-standard and most effective method for this purification. The significant polarity difference between the desired di-benzylated product and the common byproducts (under-benzylated species and nonpolar reagent residues) allows for excellent separation.[1][2]
Q3: How do I select the optimal solvent system (eluent) for flash column chromatography?
A3: The goal is to find a solvent system where your target compound has a retention factor (R_f) of approximately 0.3-0.4 on a Thin-Layer Chromatography (TLC) plate. This R_f value provides the best balance for good separation from both less polar and more polar impurities.
-
Starting Point: A common and effective eluent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc). Begin with a ratio of around 4:1 Hexanes:EtOAc and adjust as needed.
-
Optimization:
-
If the R_f is too high (>0.5), increase the proportion of hexanes (make the eluent less polar).
-
If the R_f is too low (<0.2), increase the proportion of ethyl acetate (make the eluent more polar).
-
-
Gradient Elution: For the actual column, using a gradient elution (gradually increasing the percentage of ethyl acetate) is highly recommended. This will first wash off nonpolar impurities like dibenzyl ether, then elute your product cleanly, while the highly polar, under-benzylated materials remain strongly bound to the silica.
Q4: My purified product appears as an oil and won't crystallize. What are my options?
A4: It is common for highly purified, protected carbohydrates to exist as viscous oils or amorphous solids. If crystallization is unsuccessful, it does not necessarily indicate impurity.
-
Confirm Purity: First, confirm the purity of the oil using orthogonal methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. If it is pure, it can be used directly for the next step.
-
Induce Crystallization: You can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a non-solvent in which it is insoluble (e.g., hexanes) until turbidity appears. Cooling this mixture slowly may yield crystals.
-
Alternative Purification: If NMR analysis reveals minor, persistent impurities, a final purification using preparative High-Performance Liquid Chromatography (HPLC) may be necessary. For benzylated compounds, a phenyl-hexyl stationary phase can provide enhanced separation due to π-π stacking interactions.[3]
Q5: Can I use reversed-phase chromatography for this purification?
A5: While technically possible, reversed-phase chromatography is generally less effective for this specific separation. The primary impurities (under-benzylated compounds) are more polar and would elute very early, often with the solvent front, providing poor separation from each other. Normal-phase chromatography on silica gel provides a much better resolution based on the number of free hydroxyl groups.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Issue 1: Poor Separation on Column (Co-elution of product with impurities; broad fractions) | 1. Incorrect Solvent System: Eluent polarity is too high, causing all compounds to elute too quickly. 2. Column Overloading: Too much crude material was loaded onto the column relative to its size. 3. Poor Column Packing: Channeling in the silica bed is preventing proper separation. 4. Sample loaded in a strong solvent: The sample was dissolved in a solvent that is too polar, causing it to spread as a wide band. | 1. Re-optimize Eluent with TLC: Find a solvent mix giving the product an R_f of 0.3-0.4. 2. Reduce Sample Load: A general rule is to use a 1:30 to 1:100 ratio of crude sample mass to silica gel mass. 3. Repack the Column: Ensure a homogenous slurry and a level bed. Use a wet-packing or slurry-packing method for best results.[4] 4. Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
| Issue 2: Product Streaking on TLC/Column (Tailing spots on TLC; product elutes over many fractions) | 1. Sample is too Concentrated: The initial spot on the TLC plate is too concentrated. 2. Acidic Silica Gel: The free hydroxyl groups of the product are interacting strongly and irreversibly with acidic sites on the silica. 3. Insolubility: The compound may be partially insoluble in the running eluent, causing it to streak. | 1. Dilute the Sample: Use a more dilute solution for TLC analysis. 2. Neutralize the System: Add 0.1-1% triethylamine (TEA) or pyridine to the eluent mixture to neutralize acidic sites on the silica gel. 3. Modify the Eluent: Add a small amount of a more polar solvent like methanol or use a different solvent system (e.g., Dichloromethane:Methanol). |
| Issue 3: Low Mass Recovery (Isolated yield is much lower than expected) | 1. Product is Stuck on the Column: The product is too polar for the chosen eluent and did not elute. 2. Product Decomposition: The compound may be unstable on silica gel over long periods. | 1. Flush the Column: After collecting your product, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate, then 10% Methanol in DCM) to see if any remaining material elutes. 2. Work Quickly: Do not let columns run overnight. If sensitivity is suspected, consider using deactivated or neutral silica. |
Part 3: Protocols & Visual Workflows
Protocol 1: High-Resolution Flash Column Chromatography
This protocol provides a detailed, step-by-step method for purifying the title compound.
1. Preparation and TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Perform TLC analysis using various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the system that gives the target product an R_f of ~0.3-0.4. c. Visualize the TLC plate under UV light (254 nm) to see the benzyl groups and then stain with potassium permanganate (KMnO₄) to visualize all organic spots.
2. Column Packing (Slurry Method): a. Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50-70g of silica gel). b. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. c. In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 Hexanes:EtOAc). d. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[4] Add a layer of sand on top of the packed silica.
3. Sample Loading (Dry Loading): a. Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). b. Add 2-3 times the mass of silica gel relative to your crude product. c. Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a uniform layer.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column without disturbing the top layer. b. Begin elution with the low-polarity starting solvent (e.g., 10:1 Hexanes:EtOAc). c. Gradually increase the eluent polarity according to your TLC analysis (e.g., move to 8:1, then 6:1, then 4:1 Hexanes:EtOAc). d. Collect fractions in an array of test tubes.
5. Fraction Analysis: a. Analyze the collected fractions by TLC. Spot every 2-3 fractions on a single TLC plate. b. Identify the fractions containing the pure product. c. Combine the pure fractions into a clean, pre-weighed round-bottom flask.
6. Product Isolation: a. Concentrate the combined pure fractions under reduced pressure using a rotary evaporator. b. Place the flask under high vacuum for several hours to remove any residual solvent. c. Record the final mass and characterize the product by NMR and Mass Spectrometry.
Visual Workflow for Purification
Caption: General experimental workflow for purification.
Troubleshooting Logic: Poor Separation
Caption: Decision tree for troubleshooting poor separation.
Part 4: Data Interpretation
Table 1: Expected Relative TLC R_f Values
This table provides a qualitative guide to the expected elution order of the product and related impurities from a silica gel column using a Hexanes/Ethyl Acetate eluent system. Actual R_f values will vary based on the exact solvent ratio.
| Compound | Structure Feature | Expected Polarity | Expected Relative R_f |
| Dibenzyl Ether | No hydroxyl groups | Very Low | High (>0.8) |
| This compound | Two free -OH groups (Product) | Medium | Target (~0.3-0.4) |
| Mono-benzylated Intermediate | Three free -OH groups | High | Low (<0.1) |
| 2,5-Anhydro-D-glucitol | Four free -OH groups | Very High | Baseline (R_f ~ 0) |
References
-
Journal of China Pharmaceutical University. (n.d.). 2, 5-anhydro-3, 4, 6-tri-O-benzyl-D-glucitol. BVS. Available at: [Link]
-
Khan, I., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC, PubMed Central. Available at: [Link]
-
Teledyne ISCO. (2023). Purification of simple carbohydrates with flash chromatography. Teledyne Labs. Available at: [Link]
-
National Institutes of Health. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. NIH. Available at: [Link]
-
Organic Chemistry Division, ACS. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
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- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
common side reactions in the synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Welcome to the technical support guide for the synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. The synthesis of this protected D-sorbitol derivative is a critical step in the development of various bioactive molecules, but it is often plagued by challenges in regioselectivity. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve a successful synthesis.
Overview of the Synthetic Challenge
The synthesis of this compound typically involves two key transformations: the acid-catalyzed dehydration of a hexitol like D-glucitol or D-mannitol to form the 2,5-anhydro furanoid ring, followed by the benzylation of the hydroxyl groups. The primary challenge lies in the second step: selectively protecting the secondary hydroxyls at the C3 and C4 positions while leaving the primary hydroxyls at C1 and C6 free. Direct benzylation often leads to a complex mixture of under- and over-benzylated products, making purification arduous and significantly lowering the yield of the desired compound.
Caption: General synthetic route to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: Complex Product Mixture and Lack of Regioselectivity
Question: My reaction produced a mixture of products including mono-, di-, tri-, and tetra-benzylated species that are inseparable by column chromatography. How can I selectively benzylate only the C3 and C4 hydroxyls?
Answer: This is the most prevalent issue and stems from the similar, albeit not identical, reactivity of the different hydroxyl groups in 2,5-Anhydro-D-glucitol. The primary hydroxyls at C1 and C6 are generally more reactive than the secondary ones at C3 and C4. Direct benzylation is therefore inherently non-selective and not a viable strategy for obtaining the desired product in good yield.
The authoritative and field-proven solution is to employ a protecting group strategy . This involves temporarily masking the more reactive primary hydroxyls (C1 and C6) before performing the benzylation, and then selectively removing the temporary groups.
Recommended Regioselective Workflow:
-
Selective Protection of Primary Hydroxyls: Use a bulky protecting group that shows high selectivity for the less sterically hindered primary hydroxyls. The trityl (triphenylmethyl, Tr) group is an excellent choice.
-
Benzylation of Secondary Hydroxyls: With the C1 and C6 positions blocked, the benzylation reaction will now selectively occur at the free C3 and C4 hydroxyls.
-
Selective Deprotection: Remove the trityl groups under mild acidic conditions that do not affect the robust benzyl ethers.[1]
Sources
troubleshooting guide for the phosphorylation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Technical Support Center: Phosphorylation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center. As Senior Application Scientists, we understand that the synthesis of phosphorylated carbohydrates is a nuanced process, often presenting unique challenges. This guide is designed to provide in-depth, field-proven insights into the phosphorylation of this compound, moving beyond simple protocols to explain the underlying chemistry and rationale.
Section 1: Foundational Concepts & FAQs
This section addresses common preliminary questions regarding the substrate and the reaction's objectives.
Q1: What is the significance of the starting material, this compound?
A: The substrate, this compound[1], is a strategically modified carbohydrate. The 2,5-anhydro bridge creates a stable furanoid-like ring structure. The two benzyl (Bn) ethers at the C3 and C4 positions are crucial "protecting groups."[2][3] In carbohydrate chemistry, protecting groups are used to temporarily mask reactive functional groups (in this case, secondary hydroxyls) to direct a chemical reaction to a specific, unprotected site.[4][5] Benzyl ethers are particularly useful as they are stable under a wide range of acidic and basic conditions but can be cleanly removed later via catalytic hydrogenation.[3] This setup leaves the two primary hydroxyl groups at the C1 and C6 positions available for phosphorylation.
Q2: What is the primary goal of phosphorylating this molecule?
A: The primary goal is typically the regioselective synthesis of This compound-6-phosphate . Phosphorylated saccharides are central to numerous biological processes and are valuable targets in drug discovery.[6] They can act as inhibitors for enzymes, serve as building blocks for complex glycoconjugate vaccines, or be used as novel drug delivery carriers.[6] The C6-phosphorylated product, for instance, can serve as a stable mimic of naturally occurring sugar phosphates like glucose-6-phosphate, allowing researchers to probe enzyme active sites or modulate metabolic pathways.[7]
Q3: What are the main challenges I should anticipate in this phosphorylation?
A: The three primary challenges are:
-
Low Reactivity: The primary hydroxyls, while more reactive than secondary ones, can still be sterically hindered, leading to sluggish or incomplete reactions.
-
Lack of Regioselectivity: Since there are two primary hydroxyls (C1 and C6), the reaction can yield a mixture of the desired 6-O-monophosphate, the undesired 1-O-monophosphate, and the 1,6-bis-phosphate product.[8][9]
-
Purification Difficulties: The product is a charged, highly polar molecule. Separating it from the non-polar starting material and other phosphorylated byproducts using standard silica gel chromatography is often challenging.[10][11]
Section 2: Troubleshooting Experimental Results
This section provides a problem-oriented approach to common issues encountered during the experiment.
Q4: My reaction shows low or no conversion. What should I investigate first?
A: This is a common issue stemming from several potential root causes. The following workflow can help diagnose the problem.
Causality Explained:
-
Anhydrous Conditions: Many phosphorylating agents, especially phosphorus halides (e.g., POCl₃) and phosphoramidites, react violently with water. Moisture will consume your reagent and generate acidic byproducts that can complicate the reaction.[12] Always use freshly distilled, dry solvents and flame-dry your glassware.
-
Reagent Choice: The reactivity of phosphorylating agents varies significantly. For a potentially hindered alcohol, a more reactive agent may be required. See the table below for a comparison.
-
Base/Catalyst: A non-nucleophilic base like pyridine or triethylamine is required to neutralize the HCl generated when using reagents like phosphoryl chloride.[13] Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or N-methylimidazole (NMI) can be used to activate the phosphorylating agent and accelerate the reaction.[13]
Table 1: Comparison of Common Phosphorylating Reagents
| Reagent Type | Example | Typical Conditions | Pros | Cons |
|---|---|---|---|---|
| P(V) Halide | POCl₃, Diphenyl chlorophosphate | Pyridine or Et₃N, 0 °C to RT | Inexpensive, highly reactive | Can be difficult to control, generates acidic byproduct |
| P(III) Phosphoramidite | Dibenzyl diisopropylphosphoramidite | Tetrazole activator, then oxidation (e.g., mCPBA, H₂O₂) | Milder conditions, good for sensitive substrates | Two-step process (phosphorylation then oxidation), requires strictly anhydrous conditions[14][15] |
| Pyrophosphate | Tetrabenzyl pyrophosphate | Lewis acid catalyst (e.g., Ti(Ot-Bu)₄) | Good for selective phosphorylation | Reagent can be difficult to prepare and handle |
| Bio-inspired | Phosphoenolpyruvate (PEP-K) | TBAHS catalyst, 100 °C | High functional group tolerance | Requires high temperature, reagent in excess[12][14][15] |
Q5: I am getting a mixture of products (starting material, mono- and bis-phosphate). How can I improve selectivity for the C6-monophosphate?
A: Achieving high regioselectivity is key. The C6 hydroxyl is sterically more accessible than the C1 hydroxyl, making it kinetically favored. You can enhance this preference:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the phosphorylating agent (e.g., 0.9 equivalents). This will leave some starting material unreacted but will significantly reduce the formation of the bis-phosphorylated byproduct. The unreacted starting material is typically much easier to separate from the desired mono-phosphorylated product than the bis-phosphorylated product is.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can enhance the kinetic preference for the more reactive C6 hydroxyl.
-
Slow Addition: Add the phosphorylating agent dropwise over a prolonged period using a syringe pump. This maintains a low concentration of the reagent, favoring reaction at the most accessible site.
Q6: My TLC analysis is inconclusive, showing only a streak at the baseline. How can I properly monitor the reaction?
A: Phosphorylated compounds are highly polar and often charged, causing them to stick to the silica gel baseline in standard solvent systems (like hexanes/ethyl acetate).[10]
-
Use a Polar Mobile Phase: A common and effective system is Dichloromethane:Methanol:Ammonia (e.g., 6:3:1 v/v/v). The methanol increases polarity to move the spots, and the ammonia (or triethylamine) is a basic additive that deprotonates the phosphate group, leading to sharper spots and reducing streaking.[10]
-
Visualization Stain: Since the product is likely UV-inactive, you need a chemical stain. A molybdate stain is specific for phosphorus-containing compounds. Upon heating, phosphorylated molecules will appear as distinct blue spots.[16] This allows you to differentiate the product from the starting material, which will not stain blue.
Section 3: Purification Strategies
The success of this synthesis often hinges on the purification step.
Q7: Standard flash chromatography on silica gel is failing. What is the best purification strategy?
A: You are correct; standard silica is often ineffective. A multi-step strategy is often required. The diagram below outlines a logical workflow for purification.
Method Explanations:
-
Aqueous Workup: After quenching the reaction, a liquid-liquid extraction is the first step. The non-polar starting material (SM) will preferentially stay in the organic layer (e.g., ethyl acetate), while the charged phosphate products will move into the aqueous layer. This provides a preliminary bulk separation.
-
Anion Exchange Chromatography: This is often the most powerful method.[17] The negatively charged phosphate groups bind to a positively charged resin (anion exchanger). A gradient of a salt buffer (e.g., ammonium bicarbonate) is then used for elution. The mono-phosphorylated product will elute at a lower salt concentration than the more highly charged bis-phosphorylated product, providing excellent separation. The volatile buffer is then removed by lyophilization (freeze-drying).
-
Reverse Phase (C18) Chromatography: This technique separates compounds based on polarity.[11] The non-polar starting material will be strongly retained, while the very polar phosphorylated products will elute earlier in a water/acetonitrile gradient. It can be effective for separating the product from any remaining non-polar impurities.
Section 4: Protocols and Procedures
Protocol 1: Phosphorylation using Diphenyl Chlorophosphate
This protocol is a representative example and may require optimization.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diphenyl chlorophosphate (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (see Protocol 2). The reaction may take 4-16 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining chlorophosphate.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with 1 M HCl (to remove pyridine), water, and brine. The phosphorylated product will be in the aqueous layers. Combine all aqueous layers for purification.
-
Purification: Proceed with purification using anion exchange or reverse-phase chromatography as described in Section 3.
Protocol 2: TLC Analysis with Molybdate Stain
-
Plate Development: Prepare a TLC tank with a suitable mobile phase, such as Dichloromethane:Methanol:Ammonia (6:3:1).
-
Spotting: Spot the crude reaction mixture on a silica gel TLC plate alongside the starting material as a reference.
-
Elution: Place the plate in the tank and allow the solvent to run up the plate.
-
Drying: Remove the plate and dry it completely with a heat gun or in an oven.
-
Staining: Prepare the molybdate stain (Dittmer-Lester reagent or similar commercial preparations).[16] Dip the dried TLC plate into the stain solution, or spray it evenly.
-
Visualization: Gently heat the stained plate with a heat gun. Phosphorus-containing compounds will appear as distinct blue or dark blue spots against a pale background.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemistry. [URL: https://www.
- Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200802036]
- Cunha, A. C., Pereira, L. O. R., de Souza, M. C. B. V., & Ferreira, V. F. (2009). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed086p1044]
- Seeberger, P. H. (2008). Protecting group strategies in carbohydrate chemistry. Wiley-VCH. [URL: https://application.wiley-vch.de/books/sample/3527319442_c01.pdf]
- Hashimoto, Y., Ohta, Y., & Endo, T. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.9b01272]
- Hashimoto, Y., Ohta, Y., & Endo, T. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6982422/]
- LookChem. (n.d.). 2,5-anhydro-3,4-di-O-benzyl-1-bromo-1-deoxy-D-glucitol diphenyl 6-phosphate. [URL: https://www.lookchem.com/cas-102/102208-59-3.html]
- Knouse, K. W., de la Torre, J. C., Vantourout, J. C., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8733960/]
- ResearchGate. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. [URL: https://www.researchgate.
- J-Stage. (n.d.). Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. [URL: https://www.jstage.jst.go.jp/article/cpb/68/1/68_c19-00632/_article]
- ResearchGate. (n.d.). Alcohol phosphorylation: Literature precedent, limitations, and a mild solution using the ΨO reagent (1). [URL: https://www.researchgate.net/figure/Alcohol-phosphorylation-Literature-precedent-limitations-and-a-mild-solution-using-the_fig1_354316688]
- McCready, R. M., & Hassid, W. Z. (1946). The Preparation and Purification of Glucose 1-Phosphate by the Aid of Ion Exchange Adsorbents. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01216a042]
- Al-Gharabli, S. I., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9029961/]
- ResearchGate. (2018). TLC solvent for P-S bond?. [URL: https://www.
- ResearchGate. (n.d.). Selective phosphorylation on primary alcohols of unprotected polyols. [URL: https://www.researchgate.net/publication/229080785_Selective_phosphorylation_on_primary_alcohols_of_unprotected_polyols]
- Journal of China Pharmaceutical University. (n.d.). anhydro-3,4,6-tri- O-benzyl-D-glucitol. [URL: https://jcpu.bvsalud.org/scielo.php?script=sci_arttext&pid=S1000-50482006000200008]
- Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [URL: https://www.teledyneisco.
- Ali, M. F., et al. (2015). Active Transport of Phosphorylated Carbohydrates Promotes Intestinal Colonization and Transmission of a Bacterial Pathogen. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4545802/]
- QIAGEN. (n.d.). PhosphoProtein Purification Protocol. [URL: https://www.qiagen.com/us/resources/resourcedetail?id=7e828063-87b4-437a-92f5-f565f14e84b8&lang=en]
- Smolecule. (n.d.). Buy this compound-6-(dibenzylphosphate). [URL: https://www.smolecule.
- Fisher Scientific. (n.d.). This compound-1,6-bis-(dibenzylphosphate), TRC. [URL: https://www.fishersci.
- Dong, C., et al. (2022). Synthesis and application of phosphorylated saccharides in researching carbohydrate-based drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35696797/]
- Weerheim, A. M., & Kol, M. A. (2016). Thin-Layer Chromatography of Phospholipids. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4972101/]
- Santa Cruz Biotechnology. (n.d.). This compound. [URL: https://www.scbt.com/p/2-5-anhydro-3-4-dibenzyl-d-glucitol-129115-89-5]
- Creative Proteomics. (n.d.). What is The Polyol Pathway?. [URL: https://www.creative-proteomics.
- Billington, D. C., et al. (1991). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1899981/]
- Taylor & Francis eBooks. (2020). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. [URL: https://www.taylorfrancis.com/chapters/edit/10.
- Avanti Polar Lipids. (n.d.). Detection Methods for Thin Layer Chromatography. [URL: https://avantilipids.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [URL: https://chemistryhall.
- ResearchGate. (n.d.). The polyol pathway. This pathway contains two reactions. [URL: https://www.researchgate.net/figure/The-polyol-pathway-This-pathway-contains-two-reactions-The-first-reaction-converting_fig2_370213892]
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. [URL: https://www.sigmaaldrich.
- Cayman Chemical. (n.d.). 2,5-Anhydro-D-mannitol. [URL: https://www.caymanchem.com/product/21673/2,5-anhydro-d-mannitol]
- Santa Cruz Biotechnology. (n.d.). 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate). [URL: https://www.scbt.
- YouTube. (2024). Phosphorylation and Reduction reactions of Monosaccharides. [URL: https://www.youtube.
- Santa Cruz Biotechnology. (n.d.). This compound-1,6-bis-. [URL: https://www.scbt.
- Lindhorst, T. K., et al. (1998). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9585973/]
- MDPI. (2020). The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts. [URL: https://www.mdpi.com/1422-0067/21/18/6757]
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optimization of reaction conditions for glycosylation with 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Welcome to the technical support center for the optimization of glycosylation reactions utilizing 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbohydrate chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and achieve successful glycosylation outcomes. Our approach is rooted in explaining the why behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Acceptor: this compound
This compound is a conformationally constrained polyol with two primary (C1 and C6) and two secondary (C3 and C4) hydroxyl groups. The bulky benzyl ethers at the 3 and 4 positions introduce significant steric hindrance, which can influence the reactivity of the neighboring hydroxyl groups. Understanding the relative reactivity of these hydroxyls is paramount for regioselective glycosylation. Generally, the primary hydroxyls at C1 and C6 are more sterically accessible and thus more nucleophilic than the secondary hydroxyls. However, the specific reaction conditions, including the choice of glycosyl donor, promoter, and solvent, will ultimately dictate the regioselectivity and stereoselectivity of the glycosylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the glycosylation of this compound.
Problem 1: Low or No Glycosylation Yield
Q: I am observing very low to no formation of my desired glycosylated product. What are the likely causes and how can I improve the yield?
A: Low or no yield in glycosylation reactions with a sterically hindered acceptor like this compound is a common challenge. The primary culprits are often insufficient activation of the glycosyl donor, steric hindrance, or unfavorable reaction kinetics. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Donor Activation: The choice of activating system (promoter/Lewis acid) is critical. A promoter that is too weak may not be able to generate the reactive glycosyl cation or activate the anomeric leaving group effectively, especially when faced with a sterically hindered acceptor.
-
Solution: Consider switching to a more powerful activating system. For example, if you are using a relatively mild promoter, you might need to move to a stronger one. The optimal choice will depend on your glycosyl donor.
-
-
Steric Hindrance: The bulky benzyl groups on the acceptor can sterically shield the hydroxyl groups, making it difficult for the glycosyl donor to approach.
-
Solution: While you cannot change the structure of the acceptor, you can choose a smaller, more reactive glycosyl donor if your synthetic strategy allows. Additionally, optimizing the reaction temperature can help overcome the activation energy barrier. A gradual increase in temperature may improve the reaction rate, but be mindful of potential side reactions.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.
-
Solution: Systematically optimize the reaction temperature, time, and solvent. Lower temperatures often favor the formation of the kinetic product and can improve stereoselectivity, but may require longer reaction times. Solvents can also play a crucial role; for instance, nitriles can sometimes favor the formation of β-glycosides.
-
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q: My reaction is producing a mixture of α and β anomers, and I need to favor one over the other. How can I control the stereoselectivity?
A: Achieving high stereoselectivity is a central challenge in glycosylation chemistry. The outcome is a delicate balance of several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the temperature.
-
Neighboring Group Participation: The protecting group at the C2 position of the glycosyl donor has a profound influence on stereoselectivity.
-
To favor 1,2-trans glycosides (e.g., β-glucosides): Use a participating protecting group at the C2 position, such as an acetyl or benzoyl group. This group will form a transient cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the acceptor to attack from the β-face.
-
To favor 1,2-cis glycosides (e.g., α-glucosides): Use a non-participating protecting group at the C2 position, such as a benzyl ether or an azide. In the absence of neighboring group participation, other factors will dictate the stereochemical outcome.
-
-
Solvent Effects: The choice of solvent can significantly influence the stereoselectivity.
-
Ether Effect: Solvents like diethyl ether can stabilize the α-anomer of the glycosyl donor, leading to the formation of β-glycosides through an SN2-like displacement.
-
Nitrile Effect: Solvents like acetonitrile can form a transient α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face, leading to the formation of β-glycosides.
-
-
Temperature: Lowering the reaction temperature often increases the stereoselectivity by favoring the kinetically controlled product.
Problem 3: Formation of Undesired Byproducts
Q: I am observing several spots on my TLC plate in addition to my starting materials and desired product. What are these byproducts and how can I minimize their formation?
A: The formation of byproducts is common in complex glycosylation reactions. Identifying the likely byproducts can help in devising strategies to suppress them.
-
Orthoester Formation: With participating groups at C2 of the donor, orthoesters can be a significant byproduct.
-
Solution: The stability of the orthoester is dependent on the reaction conditions. Sometimes, a change in the promoter or solvent can disfavor its formation. In some cases, the orthoester can be converted to the desired glycoside under acidic conditions. A comparative study on the glycosylation of the related 2,5-anhydro-3,4-di-O-benzyl-D-mannitol suggests that a bis-orthoester might be a common intermediate that can rearrange or decompose to yield various products[1].
-
-
Glycal Formation: Elimination of the anomeric leaving group can lead to the formation of a glycal (an unsaturated sugar).
-
Solution: This is often promoted by harsh reaction conditions. Using a milder promoter or lowering the reaction temperature can help to minimize glycal formation.
-
-
Degradation of Starting Materials: Highly reactive promoters can sometimes lead to the degradation of the glycosyl donor or acceptor.
-
Solution: Reduce the amount of promoter used or switch to a milder activating system. The addition of a proton scavenger, such as a non-nucleophilic base, can neutralize any generated acid that might be catalyzing side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which hydroxyl group of this compound is the most reactive?
A1: In the absence of specific directing groups, the primary hydroxyls at the C1 and C6 positions are generally more sterically accessible and therefore more nucleophilic than the secondary hydroxyls at C3 and C4. However, the relative reactivity can be influenced by factors such as hydrogen bonding and the specific reaction conditions. For definitive regioselectivity, it is often necessary to use orthogonal protecting group strategies to differentiate the hydroxyl groups.
Q2: What are the best glycosyl donors to use with this acceptor?
A2: The choice of glycosyl donor depends on the desired stereochemical outcome and the overall synthetic strategy. A comparative study on the D-mannitol analogue of this acceptor provides some valuable insights[1].
-
For β-glycosides: Glycosyl bromides with a participating group at C2 (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) in the presence of a promoter like mercury(II) cyanide can be effective. Thiophenyl glycosides with a participating group at C2, activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), are also a good option.
-
For α-glycosides: Glycosyl trichloroacetimidates with a non-participating group at C2, activated by a Lewis acid such as trimethylsilyl triflate (TMSOTf), are commonly used. Both α- and β-trichloroacetimidates can be used, and the stereochemical outcome will depend on the reaction conditions.
Q3: What are some recommended starting conditions for a glycosylation reaction with this compound?
A3: A good starting point is to use a 1.2 to 1.5-fold excess of the glycosyl donor relative to the acceptor. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent such as dichloromethane (DCM) or a mixture of DCM and diethyl ether. The use of freshly activated molecular sieves (4 Å) is crucial to remove any traces of water. The reaction is typically started at a low temperature (e.g., -78 °C or -40 °C) and then allowed to warm slowly to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Experimental Protocols & Data
The following protocols are based on a comparative study of the glycosylation of 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol and can serve as a valuable starting point for the glycosylation of the D-glucitol analogue[1]. Optimization will likely be necessary.
Protocol 1: Glycosylation with a Glycosyl Bromide
-
Glycosyl Donor: Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Promoter: Mercury(II) cyanide (Hg(CN)₂)
-
Procedure:
-
To a solution of this compound (1.0 eq) and Hg(CN)₂ (2.0 eq) in anhydrous acetonitrile, add freshly activated 4 Å molecular sieves.
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add a solution of tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq) in anhydrous acetonitrile dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction, filter through celite, and purify by column chromatography.
-
Protocol 2: Glycosylation with a Thiophenyl Glycoside
-
Glycosyl Donor: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
-
Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
Procedure:
-
Dissolve this compound (1.0 eq) and the thiophenyl glycoside donor (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add freshly activated 4 Å molecular sieves and stir under an inert atmosphere at -40 °C for 30 minutes.
-
Add NIS (1.3 eq) to the mixture.
-
Add a catalytic amount of TfOH (0.1 eq) dropwise.
-
Allow the reaction to proceed at -40 °C and monitor by TLC.
-
Quench the reaction with a few drops of triethylamine, filter, and concentrate. Purify by column chromatography.
-
Protocol 3: Glycosylation with a Trichloroacetimidate Donor
-
Glycosyl Donor: O-(2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate
-
Promoter: Trimethylsilyl triflate (TMSOTf)
-
Procedure:
-
Dissolve this compound (1.0 eq) and the trichloroacetimidate donor (1.2 eq) in anhydrous DCM.
-
Add freshly activated 4 Å molecular sieves and stir under an inert atmosphere at -78 °C for 30 minutes.
-
Add a catalytic amount of TMSOTf (0.1 eq) dropwise.
-
Slowly warm the reaction to the desired temperature (e.g., -40 °C or room temperature) and monitor by TLC.
-
Quench the reaction with a few drops of pyridine or triethylamine, filter, and concentrate. Purify by column chromatography.
-
| Glycosyl Donor Type | Promoter System | Typical Stereochemical Outcome | Key Considerations |
| Glycosyl Halide (with participating C2 group) | Hg(CN)₂, AgOTf | 1,2-trans | Stoichiometric amounts of heavy metal salts are often required. |
| Thioglycoside (with participating C2 group) | NIS/TfOH, DMTST | 1,2-trans | Generally high yielding and reliable. |
| Trichloroacetimidate (with non-participating C2 group) | TMSOTf, BF₃·OEt₂ | 1,2-cis (often) | Highly reactive donors; reaction conditions need careful control. |
Visualization of Experimental Workflow
Glycosylation Reaction Workflow
Caption: General workflow for a typical glycosylation reaction.
Troubleshooting Decision Tree
Sources
Technical Support Center: Deprotection of 2,5-Anhydro-3,4-dibenzyl-D-glucitol Derivatives
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the deprotection of 2,5-Anhydro-3,4-dibenzyl-D-glucitol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this scaffold in their synthetic pathways. Benzyl ethers are excellent protecting groups due to their stability under a wide range of conditions[1]. However, their removal can present specific challenges that impact yield, purity, and project timelines.
This guide provides in-depth, field-proven insights into common issues, presented in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the benzyl groups from my 2,5-anhydro-D-glucitol derivative?
The most common and effective method for cleaving benzyl ethers is hydrogenolysis.[2] This can be broadly categorized into two main protocols:
-
Catalytic Hydrogenation: This is the classic method, utilizing a heterogeneous catalyst like Palladium on carbon (Pd/C) with hydrogen gas (H₂), typically supplied by a balloon or a high-pressure apparatus.[1][3] It is highly efficient and the primary byproduct, toluene, is easily removed.[2]
-
Catalytic Transfer Hydrogenation (CTH): This technique offers a safer and more convenient alternative as it avoids the use of flammable, high-pressure hydrogen gas.[4] Instead, hydrogen is generated in situ from a hydrogen donor molecule, such as ammonium formate, formic acid, or 2-propanol, in the presence of a catalyst like Pd/C.[4][5][6]
For substrates that are sensitive to reductive conditions, acid-mediated cleavage (e.g., with BCl₃) or oxidative methods can be considered, although these are often harsher and less common for simple benzyl ethers.[7]
Q2: I am observing a very slow or incomplete reaction during a standard catalytic hydrogenation (Pd/C, H₂). What are the likely causes?
Several factors can impede the rate and completion of a catalytic hydrogenation reaction. The most common culprits are:
-
Catalyst Quality and Activity: The catalyst is the most critical component. If it is old, has been improperly stored, or is of low quality, its activity will be compromised.[8] Palladium catalysts can be poisoned by trace impurities.
-
Catalyst Poisoning: This is a major issue, especially in complex molecule synthesis. Functional groups containing sulfur (e.g., thiols, thioethers, thioureas) or even some nitrogen-containing heterocycles can strongly coordinate to the palladium surface, rendering it inactive.[8][9]
-
Insufficient Hydrogen Supply: For benchtop reactions, ensuring a positive pressure of hydrogen and vigorous stirring is crucial to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases. A leaky balloon or septum can lead to the gradual loss of hydrogen.
-
Solvent Choice: The solvent must be able to dissolve the substrate while not interfering with the reaction. Alcohols like ethanol and methanol are excellent choices as they are polar and readily dissolve the hydrogen gas.[3]
Q3: What is the key advantage of Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation?
The primary advantage of CTH is operational safety and simplicity .[4] It eliminates the need for handling flammable hydrogen gas and specialized high-pressure equipment, making the setup much simpler for a standard laboratory fume hood.[4] CTH can also offer improved selectivity in some cases, as the reaction conditions are often very mild (room temperature and atmospheric pressure).[4]
Q4: My starting material contains a sulfur moiety, and my Pd/C-catalyzed debenzylation has failed. What are my options?
Palladium catalysts are highly susceptible to poisoning by sulfur compounds.[9] If your debenzylation fails, you have a few alternative strategies:
-
Increase Catalyst Loading: In some cases, simply using a much larger excess of the Pd/C catalyst can overcome the poisoning, though this can be expensive.
-
Use a Different Catalyst: Raney Nickel is sometimes more resistant to certain types of poisoning, but it is pyrophoric and must be handled with great care.[3]
-
Switch to a Non-Reductive Method: Strong acid cleavage using a Lewis acid like boron trichloride (BCl₃) at low temperatures (e.g., -78 °C) can cleave the benzyl ether without involving a metal catalyst.[8] However, you must consider the acid stability of your entire molecule. To prevent side reactions from the resulting benzyl cation, the addition of a "cation scavenger" like pentamethylbenzene is highly recommended.[8]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during debenzylation reactions.
Method A: Catalytic Hydrogenation (Pd/C, H₂)
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Incomplete or Stalled Reaction | 1. Poor Catalyst Activity: The catalyst may be old, oxidized, or from a poor batch.[8] 2. Catalyst Poisoning: Presence of sulfur, thiols, or certain heterocycles in the substrate.[9] 3. Poor Mass Transfer: Inefficient stirring or insufficient H₂ pressure. | 1. Use a fresh batch of high-quality Pd/C or Pd(OH)₂/C (Pearlman's catalyst). 2. If poisoning is suspected, consider an alternative deprotection method (see Q4 above). 3. Ensure vigorous stirring to keep the catalyst suspended. Purge the flask thoroughly and use a fresh, well-inflated H₂ balloon.[1] |
| Formation of Byproducts | 1. Over-reduction: The aromatic rings of the benzyl groups are reduced to cyclohexylmethyl groups. This is more common under high pressure or prolonged reaction times. 2. Acid-catalyzed rearrangement: Trace acidic impurities on the catalyst or in the solvent. | 1. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid excessive reaction times. 2. Add a non-nucleophilic base like sodium carbonate to the reaction mixture.[10] |
| Difficulty Filtering the Catalyst | 1. Fine Catalyst Particles: The Pd/C catalyst is very fine and can pass through standard filter paper. | 1. Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a fine filter bed that effectively traps the palladium particles.[1][3] |
Method B: Catalytic Transfer Hydrogenation (CTH)
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Reaction is Slow or Stalls | 1. Hydrogen Donor Decomposition: Ammonium formate can decompose over time. 2. Suboptimal Donor/Catalyst Ratio: The efficiency can depend on the relative amounts of substrate, catalyst, and hydrogen donor.[5] | 1. Use freshly opened or properly stored ammonium formate. 2. Empirically screen the amount of hydrogen donor. Typically, a large excess (5-10 equivalents) is used. |
| Product is Contaminated with Donor | 1. Salts from Hydrogen Donor: Ammonium formate or its byproducts can be difficult to remove from a polar product like 2,5-Anhydro-D-glucitol. | 1. After filtering the catalyst, perform an aqueous workup. If the product is water-soluble, consider purification via ion-exchange chromatography to remove residual salts before final purification. |
Section 3: Key Experimental Protocols
Protocol 1: Standard Debenzylation via Catalytic Hydrogenation
Objective: To cleave benzyl ethers using palladium on carbon and a hydrogen balloon. This is a widely used and generally high-yielding method.[2][3]
Methodology:
-
Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 mmol) in a suitable solvent (e.g., ethanol or methanol, 20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10 mol% by palladium weight relative to the substrate).
-
Hydrogen Purge: Seal the flask with a septum. Apply a vacuum to the flask to remove air and then backfill with hydrogen gas from a balloon. Repeat this vacuum-backfill cycle three times to ensure an inert atmosphere.
-
Reaction: Leave the hydrogen balloon attached to the flask via a needle through the septum. Stir the reaction mixture vigorously at room temperature. The black catalyst should be well-suspended in the solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 2,5-Anhydro-D-glucitol, is significantly more polar than the starting material.
-
Workup: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by silica gel column chromatography if necessary.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
Objective: To cleave benzyl ethers using a safer, in-situ hydrogen generation method.[4]
Methodology:
-
Preparation: Dissolve the this compound derivative (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (HCO₂NH₄, ~5 equivalents, 315 mg).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol% Pd).
-
Reaction: Equip the flask with a condenser and stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate. The crude residue will contain the product and excess ammonium formate/byproducts. Purify via silica gel column chromatography, often using a more polar eluent system (e.g., dichloromethane/methanol) to isolate the highly polar product.
Section 4: Data and Workflow Visualization
Table 1: Comparison of Common Debenzylation Methods
| Feature | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) | Acid-Mediated Cleavage (e.g., BCl₃) |
| Pros | High yield, clean byproducts (toluene), well-established.[2] | No H₂ gas needed, simple setup, mild conditions.[4] | Tolerant of reducible groups, avoids metal catalysts. |
| Cons | Requires H₂ gas handling, potential for over-reduction, catalyst poisoning.[8][9] | Can be slower, removal of hydrogen donor salts can be difficult. | Harsh/strongly acidic conditions, potential for side reactions (alkylation), substrate must be acid-stable.[7][8] |
| Best For | Routine, scalable debenzylations of robust substrates. | Bench-scale synthesis where H₂ gas is undesirable; substrates with other reducible groups. | Substrates with catalyst poisons (e.g., thiols) or other groups labile to reduction. |
Diagrams
Caption: General reaction scheme for the hydrogenolysis of this compound.
Caption: Troubleshooting workflow for an incomplete catalytic hydrogenation reaction.
References
-
Hough, L., et al. (1972). Isolation of 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and conformations of its 4-O-substituted and deprotected, acylated derivatives. Carbohydrate Research, 21(1), 9-22. [Link]
-
Poudel, Y. B., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2403. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
The Organic Chemistry Tutor (2018). Benzyl ether cleavage. YouTube. [Link]
-
Reddit r/Chempros (2022). Benzyl ether cleavage in presence of thiourea? [Link]
-
Loris, R., et al. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-81. [Link]
-
Ji, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359-1366. [Link]
-
Lee, J., et al. (2019). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis, 375, 236-245. [Link]
-
Manabe, S., & Ito, Y. (2001). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate Research, 336(4), 271-275. [Link]
-
Ji, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]
-
Donohoe, T. J., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(9), 2536-2553. [Link]
-
Hanessian, S., et al. (1984). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 49(13), 2297-2301. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
avoiding epimerization during reactions with 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Welcome to the technical support center for 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for avoiding epimerization during chemical reactions with this versatile building block. By understanding the underlying chemical principles, you can ensure the stereochemical integrity of your synthetic intermediates and final products.
Introduction to Stereochemical Stability
This compound is a valuable chiral starting material in organic synthesis, prized for its rigid furanoid core and the presence of two primary hydroxyl groups at C1 and C6, with the secondary hydroxyls at C3 and C4 protected as benzyl ethers. The stereochemical configuration of the four chiral centers (C2, C3, C4, and C5) is crucial for its utility in building complex molecules with defined three-dimensional structures. However, like many carbohydrate derivatives, these stereocenters can be susceptible to epimerization—the inversion of configuration at a single chiral center—under certain reaction conditions. This guide will help you identify and mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is the change in the stereochemical configuration at one of several chiral centers in a molecule. For this compound, this would mean, for example, the conversion of the D-gluco configuration to a D-manno or D-allo configuration. This is a significant concern because the biological activity and physical properties of a molecule are often highly dependent on its specific three-dimensional structure. Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and can compromise the efficacy and safety of a potential drug candidate.
Q2: Which stereocenters in this compound are most susceptible to epimerization?
A2: While all chiral centers can potentially epimerize under harsh enough conditions, the stereocenters at C2 and C4 are generally the most susceptible in furanoid systems like this one. The C3 position is also a potential site for epimerization. The susceptibility of these centers is due to the electronic effects of the adjacent oxygen atoms and the potential for the formation of stabilized intermediates, such as enolates, under basic or acidic conditions. The C5 stereocenter is generally more stable due to its involvement in the tetrahydrofuran ring structure and its distance from activating functional groups.
Q3: What are the primary chemical conditions that can induce epimerization in this molecule?
A3: The primary culprits are strong bases and strong acids , especially at elevated temperatures.
-
Basic conditions can promote epimerization via the formation of an enolate or enediol intermediate. This is particularly relevant if a reaction involves the deprotonation of a hydroxyl group or an adjacent carbon atom.
-
Acidic conditions can also lead to epimerization, often through the formation of carbocationic intermediates or by catalyzing ring-opening and closing mechanisms that can result in inversion of stereochemistry. Additionally, some oxidation reactions that proceed through a ketone intermediate can lead to loss of stereochemical information at the alpha-carbon, with subsequent non-stereoselective reduction leading to a mixture of epimers.
Q4: Can the benzyl protecting groups on C3 and C4 influence epimerization?
A4: Yes, the benzyl protecting groups play a significant role. While they are generally stable, their electron-donating nature can influence the reactivity of the adjacent C-H bonds. More importantly, reactions that involve the removal of these benzyl groups (e.g., catalytic hydrogenation) can, if not carefully controlled, create conditions conducive to epimerization, especially if acidic or basic byproducts are generated. However, benzyl groups are considered non-participating groups, meaning they do not directly assist in the formation of cyclic intermediates that can influence stereochemistry at adjacent centers, unlike acyl groups.[1]
Troubleshooting Guide: Common Reactions and Epimerization Risks
This section provides troubleshooting advice for specific reaction types where epimerization of this compound is a potential side reaction.
Scenario 1: Oxidation of Primary Hydroxyl Groups (C1 and/or C6)
Observed Problem: After oxidizing the primary hydroxyl group(s) to an aldehyde or carboxylic acid, you observe the presence of a diastereomeric impurity in your product mixture, suggesting epimerization has occurred.
Underlying Cause: Epimerization during oxidation often occurs at the carbon atom alpha to the newly formed carbonyl group (i.e., C2 if C1 is oxidized, or C5 if C6 is oxidized). However, harsh oxidation conditions can also lead to epimerization at other positions. For instance, strongly basic conditions (e.g., using KMnO₄ in NaOH) can deprotonate the C-H bond at C2 or C4, leading to enolate formation and subsequent epimerization.[2]
Solutions and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Choice of Oxidant | Use mild and neutral oxidation reagents. | Reagents like TEMPO/bleach, Dess-Martin periodinane (DMP), or Swern oxidation are performed under non-acidic and non-basic conditions, minimizing the risk of enolate formation. |
| pH Control | Buffer the reaction mixture if possible. | Maintaining a neutral pH prevents both acid- and base-catalyzed epimerization pathways. |
| Temperature | Perform the oxidation at low temperatures. | Lower temperatures (e.g., -78 °C for Swern oxidation) reduce the rate of epimerization side reactions. |
| Work-up Procedure | Use a buffered aqueous work-up. | Avoid strongly acidic or basic solutions during the extraction and purification steps. |
Protocol: Selective Oxidation of a Primary Hydroxyl using TEMPO
-
Dissolve this compound (1 equivalent) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Add potassium bromide (KBr) (0.1 equivalents) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite (NaOCl) solution (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Scenario 2: Glycosylation or Etherification at C1 or C6 Hydroxyls
Observed Problem: Following a glycosylation or etherification reaction, you detect the presence of an unwanted epimer in your product.
Underlying Cause: Glycosylation and etherification reactions, particularly those that require strong bases (e.g., NaH) for deprotonation of the hydroxyl group, can induce epimerization at the adjacent C2 or C5 positions. Acid-catalyzed glycosylations can also pose a risk if the conditions are harsh enough to promote epimerization at other centers.
Solutions and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Choice of Base | Use milder, non-ionic bases or silver-based promoters. | For etherifications, bases like silver oxide (Ag₂O) can be effective without being strongly basic to induce epimerization. For glycosylations, Lewis acids like TMSOTf at low temperatures are often preferred. |
| Reaction Temperature | Keep the reaction temperature as low as possible. | This will disfavor the higher activation energy pathway of epimerization. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged exposure to basic or acidic conditions increases the likelihood of side reactions, including epimerization. |
| Protecting Group Strategy | Consider temporary protection of the more sensitive stereocenters if possible. | In complex syntheses, a more elaborate protecting group strategy might be necessary to shield susceptible centers during critical steps.[1] |
Protocol: Williamson Ether Synthesis using Silver Oxide
-
Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add silver(I) oxide (Ag₂O) (2-3 equivalents).
-
Add the alkyl halide (e.g., benzyl bromide) (1.2 equivalents).
-
Stir the mixture at room temperature in the dark until TLC analysis indicates the completion of the reaction.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizing Epimerization Pathways
The following diagrams illustrate the potential mechanisms of epimerization.
Sources
Technical Support Center: Large-Scale Synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Welcome to the technical support guide for the large-scale synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol (CAS 129115-89-5)[1]. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will move beyond simple procedural lists to address the critical "why" behind key process decisions, focusing on troubleshooting common scale-up challenges and answering frequently asked questions.
Part 1: Synthesis and Strategy Overview
The synthesis of this compound, a protected form of D-sorbitol[1], is a multi-step process involving the formation of the anhydro ring followed by selective protection and benzylation. A common and logical pathway begins with a readily available hexitol, such as D-glucitol (D-sorbitol) or D-mannitol. The core challenges in scaling this synthesis lie in controlling regioselectivity, managing hazardous reagents, and achieving efficient purification.
The overall synthetic strategy can be visualized as follows:
Caption: Generalized synthetic pathway for this compound.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Issue 1: Low Yield or Incomplete Anhydro Ring Formation
Question: My initial cyclization of the protected D-glucitol is slow, incomplete, or results in a mixture of anhydro isomers (e.g., 1,4-anhydro). How can I improve this step?
-
Probable Cause 1: Suboptimal Activating Group. The intramolecular Williamson ether synthesis to form the 2,5-anhydro ring requires activation of a hydroxyl group, typically by converting it to a good leaving group like a tosylate or mesylate. Incomplete tosylation of the C2 (or C5) hydroxyl will halt the reaction.
-
Probable Cause 2: Insufficient Base Strength or Stoichiometry. A strong base is required to deprotonate the attacking hydroxyl group (C5 or C2) to facilitate the SN2 displacement of the tosylate. Insufficient base will lead to a sluggish or incomplete reaction.
-
Probable Cause 3: Steric Hindrance. The bulky trityl groups at the 1 and 6 positions are crucial for directing the cyclization to the 2,5-positions but can also sterically hinder the reaction if conditions are not optimized.
-
Recommended Solutions:
-
Verify Tosylation: Ensure the initial tosylation (or mesylation) step goes to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diol. It is often preferable to use a slight excess (1.1-1.2 equivalents) of tosyl chloride on a large scale to drive the reaction to completion.
-
Optimize Base and Solvent: For the cyclization step, a strong base like sodium hydroxide in a solvent such as aqueous pyridine or DMSO is effective. Ensure at least one equivalent of base is used. Temperature control is critical; heating the reaction to 60-80 °C is typically required to overcome the activation energy.
-
Alternative Starting Material: For large-scale work, consider starting with 1,4:3,6-dianhydro-D-glucitol (isosorbide).[2] While this requires a different synthetic strategy involving ring-opening and re-protection, isosorbide is a rigid, pre-cyclized, and commercially available starting material that can simplify the initial steps.[2]
-
Issue 2: Incomplete Benzylation or Formation of Mono-Benzylated Impurities
Question: The benzylation of the 2,5-anhydro-diol intermediate is yielding significant amounts of the mono-benzylated product and unreacted starting material, even after extended reaction times. What's going wrong?
-
Probable Cause 1: Inactive Sodium Hydride (NaH). NaH is highly reactive with moisture. Old or improperly stored NaH will have a layer of inactive NaOH on its surface, reducing its effective molar quantity.
-
Probable Cause 2: Insufficient Reagent Stoichiometry. At scale, minor measurement errors or small amounts of moisture in the solvent or on the glassware can consume the base or benzylating agent. A simple stoichiometric amount may not be sufficient.
-
Probable Cause 3: Poor Mass Transfer. In large reactors, inadequate stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing the reaction to stall. The slurry of NaH needs to be well-dispersed.
-
Recommended Solutions:
-
Reagent Quality and Handling: Use a fresh bottle of NaH (typically 60% dispersion in mineral oil). For large-scale reactions, titrating the NaH to determine its exact activity is a worthwhile quality control step. All solvents (e.g., THF, DMF) must be anhydrous, and the reaction should be performed under a strictly inert atmosphere (Nitrogen or Argon).[3]
-
Adjust Stoichiometry for Scale: For the benzylation, it is common practice to use a slight excess of both NaH (2.2-2.5 equivalents) and benzyl bromide or chloride (2.2-2.5 equivalents) to ensure complete conversion of the diol. The base is typically added first to allow for complete deprotonation before the benzylating agent is introduced.[4]
-
Controlled Addition and Temperature: Cool the reaction vessel to 0 °C before the portion-wise addition of NaH.[4] This mitigates the initial exotherm and prevents potential side reactions. After the addition and cessation of H₂ evolution, allow the mixture to warm to room temperature before adding the benzyl halide dropwise.
-
Reaction Monitoring: Use TLC to monitor the progress. If the reaction stalls, a small additional charge of NaH followed by benzyl halide can be effective.
-
Issue 3: Difficult Purification of the Final Product
Question: After deprotection, my crude this compound is an oil that is difficult to purify by column chromatography at scale. The process is generating a lot of solvent waste and the yield is poor.
-
Probable Cause 1: Co-eluting Impurities. Partially benzylated starting material or other isomeric byproducts can have very similar polarities to the desired product, making chromatographic separation inefficient.
-
Probable Cause 2: Relying Solely on Chromatography. While essential for small-scale purification, silica gel chromatography is often economically and environmentally unsustainable for large quantities.
-
Recommended Solutions:
-
Optimize for Crystallization: The most effective large-scale purification method is crystallization. After the aqueous work-up, perform solvent screens to find a suitable system for crystallizing the final product. Common systems for poly-benzylated carbohydrates include ethyl acetate/hexane, toluene/heptane, or isopropanol/water. A successful crystallization can dramatically improve purity and is much more scalable than chromatography.[5]
-
Upstream Purity Control: The best way to simplify final purification is to ensure each preceding step is as clean as possible. If feasible, crystallize the intermediate products (e.g., the 1,6-Di-O-trityl-2,5-anhydro-diol) before moving to the next step. This removes impurities early in the sequence.
-
Aqueous Washes: During the work-up of the benzylation and deprotection steps, perform thorough aqueous washes to remove inorganic salts and water-soluble impurities. Washing with a saturated sodium bicarbonate solution followed by brine is standard practice.[5]
-
Part 3: Large-Scale Synthesis FAQs
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The most significant hazards are associated with the benzylation step.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere, and personnel must be equipped with appropriate PPE. Quenching of residual NaH during work-up must be done slowly and at low temperatures, typically by the careful addition of isopropanol or ethanol followed by water.
-
Benzyl Halides (BnBr, BnCl): These are lachrymators and are toxic. They should be handled in a well-ventilated fume hood or closed system.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use fresh, stabilized grades and avoid distilling to dryness.
Q2: Can I use Benzyl Chloride instead of Benzyl Bromide? A2: Yes, benzyl chloride can be used and is often preferred at scale due to its lower cost. However, it is generally less reactive than benzyl bromide. To compensate, the reaction may require a higher temperature (e.g., 40-50 °C) or a longer reaction time to achieve full conversion.
Q3: How critical is temperature control during the benzylation reaction? A3: It is absolutely critical. The initial deprotonation with NaH is highly exothermic. Adding NaH to the substrate solution at 0 °C allows for better heat management in a large reactor.[4] If the temperature rises uncontrollably, side reactions can occur, leading to lower yield and more impurities. Similarly, the subsequent addition of benzyl halide should be controlled to manage the exotherm of the SN2 reaction.
| Parameter | Bench-Scale (1-10 g) | Large-Scale (1 kg+) | Rationale for Change |
| Solvent for Benzylation | Anhydrous THF or DMF | Anhydrous Toluene or 2-MeTHF | Higher boiling points for better temperature control; often easier to remove and recover at scale. |
| Base for Benzylation | NaH (60% in oil) | NaH (60% in oil) or KOH/PTC | NaH is effective but hazardous. A Potassium Hydroxide/Phase Transfer Catalyst (e.g., TBAB) system can be a safer, albeit potentially slower, alternative. |
| Purification Method | Silica Gel Chromatography | Crystallization / Recrystallization | Chromatography is not economically viable at scale. Crystallization is more efficient, cost-effective, and environmentally friendly.[5][6] |
| Reaction Monitoring | TLC | TLC / In-process HPLC | HPLC provides more quantitative data on reaction completion and impurity profiles, which is critical for process control and regulatory filings. |
Part 4: Troubleshooting Workflow
This decision tree provides a logical flow for diagnosing issues during the critical benzylation step.
Caption: Troubleshooting decision tree for the benzylation step.
References
-
Hossain, M. A. (n.d.). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. PubMed. Available at: [Link]
-
Fronczek, F., Xiao, Y., Voll, R. J., & S., E. (n.d.). 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote Research. Available at: [Link]
-
Synthesis of end‐functionalized (1 → 6)‐2,5‐anhydro‐D‐glucitols via anionic cyclopolymerization of 1,2:5,6‐dianhydro‐3,4‐di‐O‐methyl‐D‐mannitol for preparing graft copolymers. ResearchGate. (n.d.). Available at: [Link]
-
Al-Awar, R., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. Available at: [Link]
-
Niu, B., et al. (2009). Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. Available at: [Link]
-
Fügedi, P., & Nánási, P. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research. Available at: [Link]
-
Bernet, B., & Vasella, A. (1983). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Semantic Scholar. Available at: [Link]
-
McKay, M. J., & Taylor, C. M. (2012). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. Available at: [Link]
-
ChemInform Abstract: Preparation of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile from D- Glucose. ResearchGate. (n.d.). Available at: [Link]
-
Al-Awar, R., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PubMed Central. Available at: [Link]
-
Podvalnyy, N. M., et al. (2018). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available at: [Link]
- Schmidt, R. R., et al. (1997). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.... Google Patents.
-
Rodrigues, L. M., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside. ResearchGate. Available at: [Link]
-
THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2,5-Anhydro-3,4-dibenzyl-D-glucitol and Derivatives
Welcome to the technical support guide for 2,5-Anhydro-3,4-dibenzyl-D-glucitol and its related compounds. As a protected polyol, this intermediate is crucial in the synthesis of complex carbohydrates and various biologically active molecules. However, its stability can be a significant factor in experimental success. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the challenges associated with its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic derivative of D-glucitol (also known as D-sorbitol).[1] The core structure is a five-membered tetrahydrofuran ring, and it features two benzyl ether protecting groups at the C3 and C4 positions. This protection strategy allows for selective reactions at the primary hydroxyl groups at C1 and C6, making it a valuable building block in multi-step organic synthesis.
Q2: What are the primary stability concerns with this compound?
A2: The main stability issues stem from the two benzyl ether linkages. These groups are susceptible to cleavage under both oxidative and certain reductive conditions, as well as in the presence of strong acids.[2] The polyol backbone itself can also be prone to degradation if not handled or stored correctly, particularly in the presence of impurities or inappropriate solvent conditions.[3][4]
Q3: How should I properly store this compound?
A3: For long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (recommended at 4°C or -20°C).[5][6] To prevent oxidative degradation, it is best to store it under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles if dissolved in a solvent.
Q4: What are the visible or analytical signs of degradation?
A4: Visually, degradation might manifest as a color change from a white or colorless solid/oil to a yellow or brownish hue. Analytically, degradation can be detected by the appearance of new spots on Thin Layer Chromatography (TLC), or unexpected peaks in NMR or LC-MS spectra. Common degradation byproducts include benzaldehyde (from oxidation) and the debenzylated polyol.
Troubleshooting Experimental Failures
This section addresses specific problems researchers may encounter and provides a logical framework for identifying and solving them.
Issue 1: Low or No Yield During Catalytic Debenzylation (Hydrogenolysis)
-
Symptom: Your reaction to remove the benzyl groups using H₂ gas and a palladium catalyst (e.g., Pd/C) is incomplete, stalls, or fails entirely, leaving significant amounts of starting material.
-
Probable Causes:
-
Catalyst Inactivation: The palladium catalyst is the most common point of failure. It can be poisoned by sulfur or halide impurities in reagents or solvents. The catalyst may also be old or have reduced activity due to improper storage.
-
Insufficient Hydrogen: Inadequate pressure, leaks in the hydrogenation apparatus, or insufficient mixing can lead to poor availability of hydrogen at the catalyst surface.
-
Poor Hydrogen Donor (in Transfer Hydrogenation): When using catalytic transfer hydrogenation, the choice and quality of the hydrogen donor (e.g., formic acid, cyclohexene, 2-propanol) are critical.[7][8] An inefficient donor or improper stoichiometry will result in an incomplete reaction.
-
-
Recommended Actions:
-
Validate the Catalyst: Use a fresh batch of high-quality Pd/C catalyst. For difficult debenzylations, a higher loading catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[9]
-
Optimize Reaction Conditions: Ensure the system is properly purged and filled with hydrogen. Use a robust stirring or shaking mechanism to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Switch to Catalytic Transfer Hydrogenation: This method can be milder and avoid the need for high-pressure hydrogen gas. It is particularly useful when other reducible functional groups are present.[7][8] See Protocol 1 for a detailed procedure.
-
-
Preventative Measures: Always use high-purity, degassed solvents for hydrogenation reactions. Store catalysts in a desiccator and away from volatile sulfur-containing compounds.
Issue 2: Appearance of Benzaldehyde as a Major Byproduct
-
Symptom: After a reaction, workup, or purification, you observe a significant amount of benzaldehyde in your product mixture, often identified by its characteristic almond-like smell and distinct NMR signals (~10 ppm for the aldehyde proton).
-
Probable Cause:
-
Oxidative Cleavage: The benzylic C-H bonds are susceptible to oxidation. This can be initiated by atmospheric oxygen, especially when exposed to light, or by certain reagents. The oxidation of a benzyl ether can proceed to form an aromatic aldehyde (benzaldehyde) and the corresponding alcohol.[10][11] This process can be accelerated by trace metal impurities.
-
-
Recommended Actions:
-
Inert Atmosphere: Conduct all reactions and purifications under an inert atmosphere (N₂ or Ar). Use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
Avoid Prolonged Exposure to Air/Light: When concentrating the product, use a rotary evaporator with a nitrogen bleed and avoid leaving the material on the evaporator for extended periods. Store the purified compound in an amber vial under an inert atmosphere.
-
Alternative Deprotection: If oxidative conditions are unavoidable in your synthetic route, consider a deprotection method that is not sensitive to oxidation, such as standard catalytic hydrogenation.[12]
-
Issue 3: Compound Fails to Dissolve or Shows Haze in Apolar Solvents
-
Symptom: The dibenzylated compound, which should be soluble in solvents like dichloromethane or ethyl acetate, shows poor solubility or forms a hazy suspension.
-
Probable Cause:
-
Partial Debenzylation: Accidental deprotection may have occurred during a previous step or storage. The resulting free hydroxyl groups dramatically increase the polarity of the molecule, reducing its solubility in apolar solvents. This can happen if the compound was inadvertently exposed to acidic or reductive conditions.
-
-
Recommended Actions:
-
Analyze the Material: Run a TLC or a quick ¹H NMR in a deuterated polar solvent (like DMSO-d₆ or MeOD) to check for the presence of more polar species.
-
Purification: If partial debenzylation has occurred, you may need to re-purify the material using column chromatography with a more polar eluent system to isolate the desired dibenzylated compound.
-
Re-benzylation: If a significant portion of the material is partially debenzylated, it may be necessary to perform a benzylation reaction (e.g., using NaH and benzyl bromide) to restore the protecting groups before proceeding.[2]
-
Mechanistic Insights into Degradation
Understanding the chemical pathways of degradation is key to preventing it.
Oxidative Degradation Pathway
The benzylic ether is the most vulnerable site. Oxidation, often a radical-mediated process, can be initiated by light, heat, or metal contaminants. It proceeds via a formal hydride abstraction from the benzylic carbon.[10]
Caption: Fig 1. Simplified Oxidative Degradation Pathway.
Debenzylation via Catalytic Hydrogenolysis
This is the most common method for removing benzyl ethers. However, side reactions can occur.
Caption: Fig 2. Workflow for Catalytic Hydrogenolysis.
Validated Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receipt and Initial Storage: Upon receipt, visually inspect the container for damage. Store immediately at the recommended temperature (-20°C or 4°C) in its original packaging.
-
Weighing and Dispensing: If possible, perform weighing and dispensing in a glove box under an inert atmosphere. If not available, allow the container to warm to room temperature before opening to prevent moisture condensation. Quickly weigh the required amount and tightly reseal the container, purging with argon or nitrogen if possible.
-
Solution Preparation: Prepare solutions using high-purity, dry solvents. For long-term storage of solutions, use an amber vial with a PTFE-lined cap and store under an inert atmosphere at -20°C.
| Condition | Storage Recommendation | Duration | Rationale |
| Solid, Long-Term | -20°C, under Argon/Nitrogen, Dark | >1 year | Minimizes oxidative and thermal degradation. |
| Solid, Short-Term | 4°C, Tightly Sealed, Dark | < 3 months | Adequate for routine use, prevents moisture uptake. |
| In Solution (e.g., DCM) | -20°C, under Argon/Nitrogen, Amber Vial | < 1 month | Reduces solvent-mediated degradation but is less stable than solid form. |
Protocol 2: Robust Debenzylation via Catalytic Transfer Hydrogenation
This protocol is adapted from methodologies known to be effective for O-benzyl group removal.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).
-
Solvent: Add a suitable solvent, typically methanol or ethanol, to dissolve the substrate completely.
-
Hydrogen Donor: Carefully add formic acid (5-10 equivalents) or ammonium formate (5-10 equivalents) to the stirring mixture. Note: Reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C).
-
Monitoring: Monitor the reaction progress by TLC. The product will be significantly more polar than the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by silica gel chromatography or recrystallization.
References
-
ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF. Available at: [Link]
-
MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]
-
National Institutes of Health (NIH). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Available at: [Link]
-
ResearchGate. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Available at: [Link]
-
PubMed. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Available at: [Link]
-
ResearchGate. Simple and efficient synthesis of 2,5-anhydro-D-glucitol | Request PDF. Available at: [Link]
-
synthesis-reviews.com. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]
-
PubMed. Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. Available at: [Link]
-
ResearchGate. Study on the formation and stability of polyol-in-oil emulsion. Available at: [Link]
-
Amanote Research. 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
ResearchGate. Bioactivation of the Fungal Phytotoxin 2,5-Anhydro-D-glucitol by Glycolytic Enzymesisan Essential Component of itsMechanism of Action. Available at: [Link]
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. Available at: [Link]
-
PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]
-
PubMed Central. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Available at: [Link]
-
Taylor & Francis Group. Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Available at: [Link]
-
BVS. anhydro-3,4,6-tri- O-benzyl-D-glucitol | Journal of China Pharmaceutical University. Available at: [Link]
-
PubMed. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Available at: [Link]
-
YouTube. benzyl ether cleavage. Available at: [Link]
-
ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.mpg.de [pure.mpg.de]
- 12. youtube.com [youtube.com]
Technical Support Center: Analytical Techniques for Monitoring the Purity of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,5-Anhydro-3,4-dibenzyl-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals who are working with this protected D-sorbitol derivative[1]. As a key intermediate in various synthetic pathways, ensuring its purity is paramount for the reliability and reproducibility of your experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
The primary techniques for evaluating the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
HPLC (with UV detection): This is often the workhorse for quantitative purity assessment. The benzyl groups provide a strong chromophore for UV detection (typically around 254 nm)[2]. It excels at separating the main compound from closely related impurities.
-
NMR Spectroscopy (¹H and ¹³C): NMR is unparalleled for unambiguous structure confirmation.[3][4] It provides quantitative information about the purity by comparing the integral of the compound's signals to those of impurities or a known standard. It is also excellent for identifying residual solvents.
-
Mass Spectrometry (MS): MS provides crucial molecular weight information and structural details through fragmentation patterns.[5][6][7] When coupled with LC or GC, it becomes a powerful tool for identifying and quantifying unknown impurities.
Q2: What are the common impurities I should be looking for?
Impurities can originate from starting materials, side reactions, or degradation. Based on the synthesis of similar protected anhydro-sugars, potential impurities include:
-
Incompletely Benzylated Species: Compounds with only one benzyl group or residual unprotected hydroxyl groups.
-
Starting Materials: Unreacted 2,5-Anhydro-D-glucitol (also known as 2,5-Anhydro-D-sorbitol)[3][8].
-
Reagents and By-products: Residual benzyl chloride, benzyl alcohol, and other reagents used in the synthesis.
-
Positional Isomers: Depending on the synthetic route, isomers with benzyl groups at different positions could be present.
-
Degradation Products: Products arising from the cleavage of benzyl ether bonds or opening of the anhydro ring under harsh conditions.
Q3: How do I choose between HPLC, GC-MS, and NMR for my specific needs?
The choice of technique depends on the specific question you are trying to answer. The following decision tree can guide your selection process.
Troubleshooting Guides
HPLC Troubleshooting
Problem: I'm seeing significant peak tailing in my HPLC chromatogram.
Peak tailing is a common issue, especially with polar molecules containing hydroxyl groups, that can compromise resolution and accurate integration.[9][10]
Answer and Troubleshooting Guide:
This issue typically arises from unwanted secondary interactions between the analyte and the stationary phase, or from problems with the HPLC system itself.[11]
Step-by-Step Troubleshooting:
-
Identify the Cause - Secondary Interactions: The free hydroxyl groups on your molecule can interact strongly with residual silanol groups on standard silica-based C18 columns.[9] This is a primary cause of tailing for polar compounds.
-
Solution 1: Lower the Mobile Phase pH: Operate at a pH of 2.5-3.0. This protonates the silanol groups (Si-OH), minimizing their ability to interact with your analyte. Ensure your column is stable at low pH.[9][10]
-
Solution 2: Use an End-Capped Column: Select a column that is "end-capped." This means most of the residual silanol groups have been chemically deactivated, reducing secondary interactions.[9]
-
Solution 3: Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., to >20 mM) can help mask the residual silanols and improve peak shape.[10]
-
-
Check for Column Issues:
-
Column Void: A void at the head of the column can cause band broadening and tailing.
-
Diagnosis: Disconnect the column and inspect the inlet. A visible channel or depression indicates a void.
-
Solution: Replace the column. To prevent recurrence, use a guard column and avoid sudden pressure shocks.[11]
-
-
Column Contamination: Strongly retained impurities can build up at the column inlet, distorting peak shapes.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If allowed by the manufacturer, reverse-flush the column directly to waste. Using a guard column is a highly effective preventative measure.[11]
-
-
-
Evaluate Method Parameters:
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A-Comparative-Guide-to-Protected-Sorbitols-Focus-on-2-5-Anhydro-3-4-dibenzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sorbitol, a Versatile Chiral Building Block
D-sorbitol (also known as D-glucitol) is a naturally occurring sugar alcohol that serves as an abundant and versatile starting material in synthetic chemistry.[1][2] Its six-carbon backbone, adorned with multiple stereocenters, makes it an invaluable component of the "chiral pool" for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3] However, the presence of six hydroxyl groups, two primary and four secondary, presents a significant challenge: achieving regioselective functionalization.[4] To overcome this, chemists employ protecting group strategies, which involve the temporary modification of one or more hydroxyl groups to prevent them from reacting while transformations are carried out elsewhere in the molecule.[5]
This guide provides a comparative analysis of different strategies for protecting sorbitol, with a specific focus on 2,5-Anhydro-3,4-dibenzyl-D-glucitol . We will explore how the formation of an anhydro ring system, combined with the use of benzyl ethers, creates a rigid and selectively protected scaffold. This will be contrasted with other common protected sorbitols, providing experimental insights to guide the strategic choices in your synthetic endeavors.
The Strategy: Anhydro Ring Formation and Benzyl Protection
The structure of this compound reveals a dual-protection strategy:
-
Intramolecular Dehydration (Anhydro Formation): The formation of a 2,5-anhydro linkage, creating a tetrahydrofuran ring, is a key transformation.[6][7] This is typically achieved through acid-catalyzed cyclization.[8] This process not only protects the C2 and C5 hydroxyls but also imparts significant conformational rigidity to the molecule. This rigidity can be highly advantageous in stereocontrolled reactions, as it limits the number of possible conformations and can direct reagents to specific faces of the molecule.
-
Benzyl Ether Protection: The remaining hydroxyl groups at the 3 and 4 positions are protected as benzyl (Bn) ethers.[9] Benzyl ethers are one of the most widely used protecting groups for alcohols due to their exceptional stability across a broad range of reaction conditions, including strongly acidic and basic media.[10][11][12][13]
Comparative Analysis of Protected Sorbitols
The choice of a protecting group strategy is critical and depends on the planned synthetic route. Let's compare the features of this compound with other common classes of protected sorbitols.
| Protecting Strategy | Key Features | Advantages | Disadvantages | Orthogonal Deprotection |
| This compound | Rigid furanoid core; Benzyl ether protection.[9] | High stability to acids/bases; Conformational rigidity aids stereoselectivity; Remaining primary hydroxyls (C1, C6) are available for further functionalization. | Requires harsh conditions for deprotection (hydrogenolysis); Anhydro ring formation is irreversible.[14] | Benzyl groups can be removed while silyl ethers or acetals remain.[13] |
| Acyclic Per-O-benzyl Sorbitol | All six hydroxyls protected as benzyl ethers. | Extremely robust and stable to a wide range of non-reductive conditions.[10][12] | Lacks regioselectivity for deprotection; requires global deprotection. | N/A (Global deprotection) |
| Di-O-isopropylidene Sorbitols (e.g., 1,2:5,6-di-O-isopropylidene-D-glucitol) | Acetal protection of diols. | Easily introduced and removed under mild acidic conditions; Allows for selective protection of vicinal diols. | Labile to acid, limiting subsequent reaction choices. | Can be removed in the presence of benzyl or silyl ethers. |
| Silyl Ether Protected Sorbitols (e.g., TBDMS, TIPS) | Silyl ether protection. | Tunable stability based on the steric bulk of the silyl group; Removed under mild conditions with fluoride sources (e.g., TBAF).[11] | Generally less stable to acidic conditions than benzyl ethers.[11] | Can be removed in the presence of benzyl ethers, esters, or acetals.[13] |
| Dibenzylidene Sorbitol (DBS) | Acetal protection forming a bicyclic structure.[15] | Readily synthesized; Imparts rigidity; Used as a gelling agent.[15] | Acid-labile; Primarily used for its physical properties rather than as a synthetic intermediate. | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Anhydro-D-glucitol
This protocol describes the acid-catalyzed intramolecular cyclization of D-mannitol to form 2,5-anhydro-D-glucitol, an isomer of the target scaffold's core, illustrating the general principle. A similar approach can be adapted for D-sorbitol.
Rationale: Concentrated acid at elevated temperatures promotes the dehydration of the polyol. The 2,5-anhydro product is favored under these conditions.
Methodology:
-
Reaction Setup: D-mannitol is heated in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Cyclization: The reaction mixture is maintained at a high temperature to drive the intramolecular dehydration.
-
Workup and Purification: The reaction is neutralized, and the product is isolated. Purification is typically achieved by crystallization or chromatography.
Note: The synthesis of 2,5-anhydro-D-glucitol can also be achieved via other routes, such as the intramolecular cyclization of a diepoxide.[8]
Protocol 2: Benzylation of Diols (General Procedure)
This protocol outlines the Williamson ether synthesis for the protection of hydroxyl groups as benzyl ethers.
Rationale: A strong base is used to deprotonate the alcohol, forming an alkoxide. This nucleophile then displaces a halide from benzyl bromide in an SN2 reaction. Sodium hydride is a common choice for this purpose.[16]
Methodology:
-
Reaction Setup: The diol (e.g., 2,5-Anhydro-D-glucitol) is dissolved in an aprotic solvent like THF or DMF.
-
Deprotonation: Sodium hydride (NaH) is added portion-wise at 0 °C to form the dialkoxide.
-
Alkylation: Benzyl bromide (BnBr) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Purification: The reaction is carefully quenched with water or methanol. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
This is the most common and efficient method for cleaving benzyl ethers.[17][18]
Rationale: In the presence of a palladium catalyst, hydrogen gas cleaves the C-O bond of the benzyl ether, releasing the free alcohol and toluene as a byproduct.[16] This method is mild and does not affect many other functional groups.
Methodology:
-
Reaction Setup: The benzyl-protected compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[18]
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added (typically 5-10 mol% by weight).[11]
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and a hydrogen atmosphere is maintained (e.g., with a balloon). The mixture is stirred vigorously.
-
Workup: Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Visualization of Synthetic Workflow and Logic
Synthetic Pathway to this compound
Caption: Synthetic route from D-Sorbitol to the target molecule.
Decision Logic for Protecting Group Selection
Caption: Decision tree for choosing an alcohol protecting group.
Conclusion
This compound stands out as a protected sorbitol derivative that offers a unique combination of conformational rigidity and high stability. The anhydro scaffold provides stereochemical control, while the benzyl ethers ensure that the protected hydroxyls withstand a wide array of synthetic transformations.[10] Its primary deprotection pathway, catalytic hydrogenolysis, offers a mild and efficient means of liberating the alcohols, which is orthogonal to the cleavage of many other common protecting groups like silyl ethers and acetals.[13]
The choice between this and other protected sorbitols ultimately hinges on the overall synthetic strategy. For syntheses requiring robust protection through multiple acidic or basic steps, the dibenzyl anhydro scaffold is an excellent choice. Conversely, if mild, acid-triggered deprotection is required, an acetal-based strategy would be more appropriate. By understanding the comparative stability and reactivity profiles outlined in this guide, researchers can make more informed and strategic decisions, leading to more efficient and successful syntheses of complex, sorbitol-derived molecules.
References
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- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. 2000 Apr 3;6(7):1140-6.
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
- Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal.
- Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.
- Benzyl Protection in Organic Chemistry. Common Organic Chemistry.
- 2,5-Anhydro-D-glucitol. Biosynth.
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- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central.
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- Alcohol Protecting Groups.
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- Preparation of Anhydroalditols from Commodity Carbohydr
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A Researcher's Guide to Orthogonal Protection Strategies for 2,5-Anhydro-D-glucitol
In the intricate field of carbohydrate chemistry, the synthesis of complex molecules often hinges on the precise manipulation of multiple reactive functional groups.[1] 2,5-Anhydro-D-glucitol, a valuable chiral scaffold derived from D-mannitol, presents a classic challenge with its four distinct hydroxyl groups (at the C-1, C-3, C-4, and C-6 positions).[2] Achieving regioselective modification of this molecule is paramount for its use in drug development and as a building block for novel chemical entities. This guide provides an in-depth comparison of protecting group strategies for 2,5-anhydro-D-glucitol, moving beyond standard protocols to explore versatile and orthogonal alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed methodologies to empower researchers in their synthetic endeavors.
The Challenge: Differentiating Four Hydroxyl Groups
The core synthetic problem lies in the similar reactivity of the four hydroxyl groups of 2,5-anhydro-D-glucitol. A successful synthetic strategy requires a carefully planned sequence of protection and deprotection steps, often relying on the principles of orthogonal protection, where one group can be removed selectively without affecting others.[3][4] This allows for the sequential modification of each hydroxyl position.
Sources
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 2,5-Anhydro-3,4-dibenzyl-D-glucitol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and the Imperative of Unambiguous Validation
In the landscape of modern medicinal chemistry and drug discovery, carbohydrate scaffolds serve as versatile starting points for the synthesis of complex, biologically active molecules. Among these, 2,5-Anhydro-3,4-dibenzyl-D-glucitol is a particularly valuable chiral building block.[1] Its rigid furanose-like core, derived from D-sorbitol, coupled with strategically placed benzyl protecting groups, makes it an ideal precursor for synthesizing novel enzyme inhibitors, molecular probes, and fructose mimics targeting glucose transporters like GLUT5.[2][3]
However, the synthetic derivatization of this polyol scaffold introduces significant validation challenges. The presence of multiple stereocenters, the conformational flexibility of benzyl groups, and the potential for unexpected rearrangements demand a rigorous and multi-faceted analytical approach. A failure to unequivocally confirm the structure, stereochemistry, and purity of a synthesized compound can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a research program.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present an integrated workflow designed to provide absolute confidence in your synthesized molecules.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
No single technique can provide a complete structural picture. True confidence is achieved by integrating data from three core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Stereochemistry
NMR is the cornerstone of structural elucidation in solution. For derivatives of this compound, a suite of 1D and 2D NMR experiments is essential to map the complete atomic connectivity and deduce the relative stereochemistry of the molecule.[4][5]
Expertise in Action: Why a Full Suite of Experiments is Non-Negotiable
Simply running a proton (¹H) NMR is insufficient. The complexity of the glucitol backbone and the overlapping signals from the benzyl groups can create significant ambiguity.[6] A comprehensive approach using 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments is required to build the structure from the ground up, ensuring each assignment is cross-validated. This multi-spectrum approach is the foundation of a self-validating NMR protocol.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it, and its residual signals should not obscure key analyte resonances.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum to get an overview of the molecule. Key regions include the aliphatic protons of the glucitol core (~3.5-4.5 ppm), the benzylic CH₂ protons (~4.5-5.0 ppm), and the aromatic protons of the benzyl groups (~7.2-7.4 ppm).
-
1D ¹³C & DEPT-135 NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Immediately follow this with a DEPT-135 experiment, which phases CH and CH₃ signals positive and CH₂ signals negative, allowing for unambiguous identification of carbon types.
-
2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity along the entire glucitol backbone from H-1 to H-6.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the primary method for assigning the carbon signals based on the already-determined proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment reveals correlations between protons and carbons that are 2-3 bonds away. This is arguably the most powerful experiment for confirming the overall structure. It validates the connection of the benzyl groups to the correct oxygen atoms on the glucitol core and confirms the position of any newly synthesized functional groups.
Data Presentation: Expected NMR Chemical Shift Ranges
| Atom Type | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Information Yielded |
| Glucitol Core Protons (H-1 to H-6) | 3.5 - 4.5 | 60 - 85 | Connectivity, Relative Stereochemistry (from J-coupling) |
| Benzylic Protons (Ar-CH ₂-O) | 4.5 - 5.0 | 70 - 75 | Confirms presence and environment of protecting groups |
| Aromatic Protons (Ar -H) | 7.2 - 7.4 | 127 - 138 | Confirms benzyl group integrity |
| Newly Introduced Moiety | Variable | Variable | Position confirmed by HMBC correlations to the core |
Logical Workflow for NMR-Based Structure Elucidation
Caption: Workflow for structural elucidation using a suite of NMR experiments.
Mass Spectrometry (MS): Absolute Molecular Formula Confirmation
While NMR defines the relative structure, high-resolution mass spectrometry (HRMS) provides the empirical formula, a critical and independent piece of validation. For complex, non-volatile molecules like protected sugar alcohols, electrospray ionization (ESI) is the preferred technique.[7]
Trustworthiness Through Precision
Low-resolution MS can be misleading, as multiple chemical formulas can correspond to the same nominal mass. HRMS, often performed on a Time-of-Flight (TOF) or Orbitrap instrument, provides mass accuracy to within 5 parts-per-million (ppm).[7] This level of precision drastically narrows down the possible elemental compositions to a single, unambiguous molecular formula, providing a powerful check on your synthetic outcome.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent suitable for ESI, typically acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion and Ionization: Infuse the sample directly into the ESI source. The instrument parameters (e.g., capillary voltage, gas flow) are optimized to achieve a stable signal for the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
-
Data Acquisition (Full Scan): Acquire a high-resolution full scan spectrum. The instrument is calibrated to ensure high mass accuracy.
-
Formula Determination: Use the instrument's software to calculate the molecular formula that best fits the measured accurate mass. The software will report the mass error in ppm. A value below 5 ppm is considered excellent confirmation.
-
(Optional) Tandem MS (MS/MS): To gain further structural insight, the parent ion of interest (e.g., [M+H]⁺) can be isolated and fragmented. The resulting fragmentation pattern can reveal characteristic losses (e.g., loss of a benzyl group, C₇H₇, m/z 91.05) that corroborate the structure proposed by NMR.[8]
Data Presentation: HRMS Validation
| Parameter | Example Data for a Hypothetical Derivative (C₂₂H₂₆O₆) | Significance |
| Ion Type | [M+Na]⁺ | Sodium adducts are common for polyols |
| Calculated Exact Mass | 425.1571 | Theoretical mass based on the expected formula |
| Measured Exact Mass | 425.1568 | Experimental result from the HRMS instrument |
| Mass Error | -0.7 ppm | Excellent agreement, confirming the elemental composition |
Logical Workflow for Mass Spectrometry Analysis
Sources
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- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
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- 7. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Glycosylation Donors for the Synthesis of Glycans with 2,5-Anhydro-3,4-dibenzyl-D-glucitol
In the intricate field of synthetic carbohydrate chemistry, the judicious selection of a glycosyl donor is paramount to the successful construction of complex glycoconjugates. The reactivity of the donor, the nature of its protecting groups, and the choice of promoter all conspire to dictate the yield and, critically, the stereochemical outcome of the glycosylation reaction. This guide provides a comparative analysis of three classical glycosylation donors—a glycosyl bromide, a thioglycoside, and a trichloroacetimidate—in the context of their reaction with the sterically demanding secondary alcohol of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. Our objective is to furnish researchers, scientists, and drug development professionals with a technically grounded framework for selecting the optimal donor and reaction conditions for their synthetic endeavors.
Introduction: The Glycosylation Challenge
Glycosylation, the enzymatic or chemical process that attaches saccharides to other molecules, creates a vast diversity of structures with profound biological roles. The chemical synthesis of a specific glycosidic linkage, however, is a formidable challenge. The anomeric center of a glycosyl donor can be attacked by a nucleophile (the glycosyl acceptor) from two different faces, leading to the formation of either an α- or a β-glycoside. Controlling this stereoselectivity is the central issue in glycosylation chemistry.
The acceptor molecule in this study, this compound, presents its secondary hydroxyl groups as the nucleophiles. The bulky benzyl protecting groups and the constrained furanoid ring system influence the accessibility of these hydroxyls, making the choice of an appropriately reactive glycosyl donor crucial. A highly reactive donor may overcome the steric hindrance but could lead to a loss of stereoselectivity or the formation of side products. Conversely, a less reactive donor might fail to react or require harsh conditions that could compromise the integrity of the acceptor.
A study by Szurmai and colleagues on the glycosidation of the stereoisomer 2,5-anhydro-3,4-di-O-benzyl-D-mannitol provides an excellent foundation for this comparison. They investigated the use of tetra-O-acetyl-α-D-glucopyranosyl bromide, a corresponding β-thiophenylglycoside, and the α- and β-trichloroacetimidates as donors[1]. The findings from their work, supplemented with established principles of glycosylation chemistry, will inform the comparative analysis herein.
Comparative Analysis of Glycosylation Donors
We will now delve into a detailed comparison of three major classes of glycosylation donors, evaluating their reactivity, the mechanism of their activation, and their expected performance in reaction with this compound.
Glycosyl Bromides: The Koenigs-Knorr Reaction
The use of glycosyl halides, particularly bromides, is the oldest and one of the most established methods for glycosidic bond formation. The Koenigs-Knorr reaction typically employs heavy metal salts, such as silver carbonate or, as in the comparative study, mercury(II) cyanide, to promote the reaction[2].
Reactivity and Mechanism:
Glycosyl bromides are relatively stable and can be prepared and stored. Their activation with a promoter like Hg(CN)₂ proceeds through the assistance of the mercury salt in the heterolysis of the anomeric carbon-bromine bond[3]. This leads to the formation of a reactive oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position of the donor. In the case of tetra-O-acetyl-α-D-glucopyranosyl bromide, the acetyl group at C-2 can participate in the reaction through "neighboring group participation"[2][4]. The acetyl group attacks the anomeric center from the top face to form a cyclic dioxolanium ion intermediate. This intermediate shields the α-face, forcing the incoming alcohol (the glycosyl acceptor) to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of glucose)[4].
Caption: Activation of a thioglycoside donor with NIS/TfOH.
Advantages:
-
High stability of the donor allows for its use in multi-step synthetic strategies.
-
A wide range of activation methods provides flexibility.
-
The reactivity can be "tuned" based on the electronic properties of the thio-aglycone (e.g., electron-donating or withdrawing groups on a thiophenyl ring).
Disadvantages:
-
Stereocontrol can be challenging in the absence of a C-2 participating group.
-
The promoter system can be acidic, which might not be suitable for acid-labile substrates.
Glycosyl Trichloroacetimidates: High Reactivity under Mild Conditions
Glycosyl trichloroacetimidates are among the most reactive glycosyl donors. They are prepared from the corresponding 1-hydroxy sugars and trichloroacetonitrile. Their high reactivity allows for glycosylation reactions to be carried out under mild, acid-catalyzed conditions. A common promoter is a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Reactivity and Mechanism:
The activation of a glycosyl trichloroacetimidate by a Lewis acid like TMSOTf occurs at the nitrogen atom of the imidate group. This protonation or coordination makes the trichloroacetimidate an excellent leaving group. The departure of the protonated trichloroacetamide results in the formation of an oxocarbenium ion. The stereochemical outcome is highly dependent on the anomeric configuration of the donor, the solvent, and the temperature. The use of an α-trichloroacetimidate in a non-polar solvent at low temperatures often favors the formation of the β-glycoside through an SN2-like pathway. Conversely, the β-trichloroacetimidate or the use of more polar solvents can lead to the formation of the α-glycoside.
Caption: Experimental workflow for Koenigs-Knorr glycosylation.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.) and mercury(II) cyanide (1.2 equiv.). Dry the mixture under high vacuum for 1-2 hours.
-
Reaction: Add anhydrous dichloromethane via syringe. Stir the suspension for 30 minutes. Add a solution of tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equiv.) in anhydrous dichloromethane dropwise.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove insoluble mercury salts.
-
Purification: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Thioglycoside Glycosylation with NIS/TfOH
Caption: Experimental workflow for thioglycoside glycosylation.
-
Preparation: To a flame-dried flask containing activated 4 Å molecular sieves, add the thioglycoside donor (1.2 equiv.) and this compound (1.0 equiv.). Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes under an inert atmosphere. Cool the mixture to -40 °C.
-
Activation: Add N-iodosuccinimide (1.3 equiv.) to the cold suspension. After 5 minutes, add trifluoromethanesulfonic acid (0.1-0.2 equiv.) dropwise.
-
Monitoring: Maintain the reaction at -40 °C and monitor by TLC.
-
Work-up: Quench the reaction by adding a few drops of triethylamine followed by saturated aqueous sodium bicarbonate. Filter through Celite® and wash the filtrate with saturated aqueous sodium thiosulfate to remove excess iodine, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Protocol 3: Trichloroacetimidate Glycosylation with TMSOTf
Caption: Experimental workflow for trichloroacetimidate glycosylation.
-
Preparation: To a flame-dried flask containing activated 4 Å molecular sieves, add the trichloroacetimidate donor (1.2 equiv.) and this compound (1.0 equiv.). Add anhydrous dichloromethane and stir the mixture under an inert atmosphere. Cool the mixture to -78 °C.
-
Activation: Add trimethylsilyl trifluoromethanesulfonate (0.1 equiv.) dropwise via syringe.
-
Monitoring: Stir the reaction at -78 °C, allowing it to slowly warm to -40 °C over 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a few drops of triethylamine or by pouring it into saturated aqueous sodium bicarbonate.
-
Purification: Filter the mixture through Celite®, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
The choice of glycosylation donor for reaction with this compound is a critical decision that balances reactivity, stereoselectivity, and practical considerations.
-
For the synthesis of a 1,2-trans-β-glycoside , a glycosyl bromide with a C-2 participating group (e.g., acetate) under Koenigs-Knorr conditions or a similarly protected thioglycoside are the most reliable choices. The neighboring group participation provides a strong directing effect, ensuring high β-selectivity. However, the toxicity of mercury salts in the Koenigs-Knorr reaction makes the thioglycoside approach more attractive for modern synthetic applications.
-
For the synthesis of a 1,2-cis-α-glycoside , a glycosyl trichloroacetimidate with a non-participating group at C-2 (e.g., benzyl ether) is the donor of choice. Its high reactivity can overcome the steric hindrance of the acceptor, and by carefully controlling the reaction conditions (e.g., using an α-imidate in a non-polar solvent at low temperature), one can favor the formation of the α-anomer.
Ultimately, the optimal glycosylation strategy will depend on the specific target molecule and the desired stereochemical outcome. The information and protocols provided in this guide serve as a foundation for the rational design of glycosylation reactions, empowering researchers to navigate the complexities of carbohydrate synthesis with greater confidence and success.
References
-
Bols, M., & Schroeder, L. R. (1977). Koenigs–Knorr reactions. Part 3. Mechanistic study of mercury(II) cyanide promoted reactions of 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane. Journal of the Chemical Society, Perkin Transactions 2, (6), 795-799. [Link]
-
Szurmai, Z., & Kuszmann, J. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-781. [Link]
-
NCBI Bookshelf. (2021). Glycosidation using thioglycoside donor. In Glycoscience Protocols (GlycoPODv2). [Link]
-
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etyl-34~6-t ri - O -methyl- a- D-gl u- copyranosyl Bromide with Cyclohexanol in Benzene-Nitromethane. RSC Publishing. [Link] -
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Kohout, V. R., Pirinelli, A. L., & Pohl, N. L. B. (2019). Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α-1,2-Linked-Rhamnopyranosides. Pure and Applied Chemistry, 91(7), 1243–1255. [Link]
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A Senior Application Scientist's Guide to 2,5-Anhydro-3,4-dibenzyl-D-glucitol: An Assessment of its Efficiency as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex carbohydrate synthesis, particularly in the pursuit of novel therapeutics, the choice of synthetic intermediates is paramount. An ideal intermediate must not only be readily accessible through an efficient and scalable synthesis but also possess the requisite stability and reactivity for subsequent transformations. This guide provides an in-depth assessment of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a selectively protected derivative of D-glucitol (sorbitol), as a key building block in synthetic organic chemistry. We will objectively compare its performance with alternative protected intermediates, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of this compound
This compound is a protected form of D-sorbitol, a naturally occurring sugar alcohol.[1] Its rigid furanose-like core, derived from the intramolecular dehydration of D-glucitol, presents a unique stereochemical scaffold. The selective protection of the C3 and C4 hydroxyl groups with benzyl ethers renders the C1 and C6 primary hydroxyls and the C2 hydroxyl available for further functionalization. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for regioselective modifications.
The benzyl ether protecting groups are a cornerstone of carbohydrate chemistry due to their stability across a wide range of reaction conditions, including acidic and basic media. This robustness allows for a diverse array of subsequent chemical transformations to be performed on the unprotected hydroxyl groups without compromising the integrity of the core structure.
Synthetic Accessibility: A Tale of Two Protecting Group Strategies
The efficiency of utilizing any synthetic intermediate is fundamentally tied to its own synthesis. Here, we compare the established benzylation route to this compound with a common alternative strategy: silylation.
The Benzylation Route: Robust and Reliable
The synthesis of this compound typically proceeds from a pre-formed 2,5-anhydro-D-glucitol derivative. A common strategy involves the initial protection of the primary hydroxyl groups at C1 and C6, followed by the benzylation of the remaining secondary hydroxyls, and subsequent deprotection of the primary positions if required. A representative multi-step synthesis starting from D-mannitol can yield a related tri-O-benzyl derivative with an overall yield of 8.3%.[2]
A key step in this pathway is the benzylation reaction itself. The Williamson ether synthesis is a classic and reliable method for this transformation.
Experimental Protocol: Synthesis of 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-1,6-bis-O-(triphenylmethyl)-D-glucitol [1]
This protocol details the benzylation of a di-tritylated precursor, a common strategy to achieve selective protection.
-
Materials: 2,5-anhydro-1,6-bis-O-(triphenylmethyl)-D-glucitol (800 mg), dry dimethylformamide (16 ml), sodium hydride (240 mg, freshly washed).
-
Procedure:
-
A solution of 2,5-anhydro-1,6-bis-O-(triphenylmethyl)-D-glucitol in dry dimethylformamide is prepared.
-
Freshly washed sodium hydride is added to the solution.
-
The mixture is stirred for 1.5 hours to facilitate the formation of the alkoxide.
-
Benzyl bromide is then added to the reaction mixture, and the reaction is allowed to proceed until completion (monitored by TLC).
-
Work-up involves quenching the excess sodium hydride, extraction with an organic solvent, and purification by chromatography.
-
The Silylation Alternative: Mild and Versatile
Silyl ethers represent a popular alternative for hydroxyl protection. They are known for their ease of introduction and removal under mild conditions, often orthogonal to those used for benzyl ethers. Common silylating agents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl).
Experimental Protocol: General Silylation of Carbohydrates
-
Materials: Carbohydrate (e.g., 2,5-anhydro-D-glucitol), silylating agent (e.g., TBDMSCl), imidazole, dry dimethylformamide (DMF).
-
Procedure:
-
The carbohydrate is dissolved in dry DMF.
-
Imidazole and the silylating agent are added to the solution.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography.
-
The choice of silylating agent allows for tuning the stability of the protecting group, with bulkier groups like TBDPS offering greater stability.
Head-to-Head Comparison: Benzyl vs. Silyl Ethers
| Feature | Benzyl Ethers | Silyl Ethers |
| Stability | Highly stable to a wide range of acidic and basic conditions, and many redox reagents. | Generally stable to basic and neutral conditions, but labile to acidic conditions and fluoride ions. |
| Introduction | Typically requires strong bases (e.g., NaH) and alkyl halides (e.g., BnBr). | Can be introduced under mild conditions using a silyl halide and a weak base (e.g., imidazole). |
| Removal | Commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which can affect other reducible functional groups. Can also be cleaved by strong Lewis acids. | Cleaved under mild acidic conditions or with fluoride ion sources (e.g., TBAF), providing excellent orthogonality. |
| Influence on Reactivity | Electron-donating, leading to more reactive "armed" glycosyl donors. | The effect on reactivity is generally less pronounced than with benzyl ethers. |
| Typical Yields | Generally high, but can be affected by steric hindrance. | Often very high, even with sterically hindered hydroxyl groups. |
Causality Behind Experimental Choices: The choice between benzylation and silylation is dictated by the overall synthetic strategy. If subsequent steps involve harsh basic or acidic conditions, the robustness of benzyl ethers is advantageous. Conversely, if mild and selective deprotection is required, or if other reducible groups are present in the molecule, silyl ethers are the superior choice.
Performance as a Synthetic Intermediate in Glycosylation Reactions
A key application of protected carbohydrate intermediates is in glycosylation reactions to form complex oligosaccharides and glycoconjugates. The nature of the protecting groups on the glycosyl donor and acceptor significantly influences the stereochemical outcome and yield of these reactions.
A comparative study on the glycosylation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol (a stereoisomer of the glucitol derivative) with various glucopyranosyl donors provides valuable insights.[3] This study demonstrated that the benzylated acceptor could be successfully glycosylated using different donors and promoters, highlighting its utility in forming glycosidic bonds.
The electron-donating nature of the benzyl ethers at the C3 and C4 positions of this compound would classify a glycosyl donor derived from it as "armed." This increased reactivity can be advantageous in glycosylations with hindered or less reactive acceptors.
Applications in Drug Development
The 2,5-anhydro-D-glucitol scaffold and its derivatives have emerged as valuable building blocks in the synthesis of various biologically active molecules, particularly in the fields of antiviral and anticancer research.
-
Antiviral Agents: 2,5'-Anhydro analogues of nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), have been synthesized and evaluated for their anti-HIV activity.[4] The synthesis of these analogues often requires a protected anhydro-sugar intermediate, for which this compound could serve as a precursor.
-
Anticancer Agents: Glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells.[5] The synthesis of such conjugates could potentially utilize this compound as a starting material for the glucitol portion. Furthermore, derivatives of 2,5-anhydromannitol have been investigated as ligands for the GLUT5 transporter, which is overexpressed in certain cancer cells, opening avenues for targeted drug delivery.[6][7]
The ability to selectively functionalize the C1, C6, and C2 positions of this compound makes it a versatile intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Visualizing the Synthetic Pathways
To better illustrate the synthetic logic, the following diagrams outline the key transformations discussed.
Caption: Synthetic pathways to this compound and its silylated alternative.
Caption: Decision logic for choosing between benzyl and silyl protecting groups.
Conclusion and Future Outlook
This compound stands as a highly efficient and versatile synthetic intermediate for researchers in carbohydrate chemistry and drug development. Its robust benzyl ether protecting groups provide the necessary stability for a wide range of synthetic manipulations, while the free hydroxyl groups offer handles for diverse functionalization.
The choice between benzylation and alternative protection strategies, such as silylation, is not a matter of inherent superiority but rather a strategic decision based on the specific demands of the overall synthetic plan. For syntheses requiring high stability and where catalytic hydrogenation is a viable deprotection method, the dibenzyl intermediate is an excellent choice. For syntheses that demand mild deprotection conditions and orthogonality, silyl-protected analogues present a compelling alternative.
As the quest for novel therapeutics continues, the strategic use of well-designed synthetic intermediates like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of new medicines.
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Niu, B., Shan, J., Wu, X., & Sun, H. (2009). Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University, (6), 205-208. [Link]
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Farkas, I., et al. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-781. [Link]
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Lin, T. S., et al. (1989). Synthesis and antiviral activity of several 2',5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of Medicinal Chemistry, 32(8), 1891-1895. [Link]
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THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Derivatives from 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Scaffold for Therapeutic Innovation
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can be elaborated into diverse and potent therapeutic agents is of paramount importance. Carbohydrate mimics, in particular, have emerged as a promising class of compounds due to their ability to interact with a wide range of biological targets with high specificity. Among these, the 2,5-anhydro-D-glucitol core represents a versatile and stereochemically rich starting point for the synthesis of innovative drug candidates. This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a key protected intermediate.
This document will explore the prospective antiviral and anticancer activities of these derivatives, drawing comparisons with established therapeutic agents. The causality behind experimental designs and the interpretation of supporting data will be emphasized to provide researchers, scientists, and drug development professionals with actionable insights into this promising area of medicinal chemistry.
The Synthetic Potential of this compound
This compound serves as a valuable chiral building block.[1] Its dibenzyl ether protecting groups at the C3 and C4 positions offer stability during initial synthetic transformations, while allowing for subsequent deprotection to reveal reactive hydroxyl groups. These hydroxyl groups, along with the primary hydroxyls at C1 and C6, are amenable to a wide range of chemical modifications, including glycosylation, phosphorylation, and the introduction of various pharmacophores.
A plausible synthetic strategy involves the initial debenzylation of the protected scaffold, followed by derivatization of the newly exposed hydroxyl groups. This approach opens the door to a multitude of novel compounds with the potential for diverse biological activities.
Caption: Proposed synthetic pathway from this compound.
Comparative Analysis of Potential Biological Activities
Based on the known biological profiles of structurally related anhydro-sugar derivatives, two key therapeutic areas for exploration are antiviral and anticancer applications.
Antiviral Activity: A Comparison with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Derivatives of anhydro-sugars have shown promise as antiviral agents. For instance, 2,5'-anhydro analogues of nucleosides have demonstrated significant activity against HIV-1 and Rauscher-murine leukemia virus.[2] This suggests that derivatives of 2,5-anhydro-D-glucitol, particularly those incorporating nucleobase-like moieties, could function as effective antiviral compounds.
Mechanism of Action Insights: The antiviral activity of many anhydro-sugar nucleoside analogues stems from their ability to act as chain terminators in viral DNA or RNA synthesis. After being phosphorylated within the host cell, they are incorporated by viral polymerases into the growing nucleic acid chain. The absence of a 3'-hydroxyl group on the sugar mimic prevents the formation of the next phosphodiester bond, thus halting replication.
Comparative Agent: Zidovudine (AZT)
AZT is a classic NRTI used in the treatment of HIV. It is a thymidine analogue that, once triphosphorylated, competes with the natural substrate for incorporation by HIV's reverse transcriptase, leading to chain termination.
| Feature | Hypothetical 2,5-Anhydro-D-glucitol Derivatives | Zidovudine (AZT) |
| Core Scaffold | 2,5-Anhydro-D-glucitol | 2',3'-dideoxyribose |
| Mechanism | Potential chain termination of viral nucleic acid synthesis | Chain termination of viral DNA synthesis |
| Target Enzyme | Viral polymerases (e.g., reverse transcriptase) | HIV reverse transcriptase |
| Activation | Requires intracellular phosphorylation | Requires intracellular phosphorylation |
A significant advantage observed in some 2,5'-anhydro analogues is a potentially improved safety profile. For example, a 2,5'-anhydro derivative of AZT showed considerably reduced cytotoxicity compared to the parent compound.[2] This highlights the potential for the 2,5-anhydro-D-glucitol scaffold to yield antiviral agents with a better therapeutic window.
Caption: Mechanism of action for Nucleoside Reverse Transcriptase Inhibitors.
Anticancer Activity: Targeting Cancer Cell Metabolism and Inducing Apoptosis
Sugar mimics are attractive candidates for anticancer drug development due to the altered metabolic state of many cancer cells, often characterized by increased glucose uptake (the Warburg effect). Derivatives of 2,5-anhydro-D-mannitol have been explored for their ability to target the GLUT5 transporter, which is overexpressed in certain cancers like breast cancer.[3][4] This suggests that 2,5-anhydro-D-glucitol derivatives could be designed to selectively enter cancer cells via glucose transporters.
Mechanism of Action Insights: Once inside the cancer cell, these derivatives could exert their cytotoxic effects through various mechanisms. They could interfere with glycolysis, be conjugated to a cytotoxic payload for targeted delivery, or mimic the structure of signaling molecules to induce apoptosis.
Comparative Agent: 5-Fluorouracil (5-FU)
5-FU is an antimetabolite chemotherapeutic agent that interferes with DNA synthesis. Its active metabolite, FdUMP, inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent "thymineless death" in rapidly dividing cancer cells.
| Feature | Hypothetical 2,5-Anhydro-D-glucitol Derivatives | 5-Fluorouracil (5-FU) |
| Uptake Mechanism | Potential for enhanced uptake via glucose transporters | General cellular uptake |
| Primary Target | Potentially glycolysis or targeted delivery of cytotoxins | Thymidylate synthase |
| Mechanism | Metabolic disruption, targeted cytotoxicity, apoptosis induction | Inhibition of DNA synthesis |
| Selectivity | Potentially enhanced by targeting glucose transporters | Affects all rapidly dividing cells |
Glucopyranosyl-conjugated benzyl derivatives have been shown to inhibit the proliferation of colorectal cancer cells with potency comparable to 5-FU but with improved selectivity towards cancer cells.[5] This underscores the potential of conjugating cytotoxic moieties to a sugar-like scaffold, such as 2,5-anhydro-D-glucitol, to enhance tumor targeting and reduce off-target toxicity.
Supporting Experimental Data
While specific data for derivatives of this compound are not yet available in the public domain, the following table presents data for closely related anhydro-sugar derivatives to illustrate their potential efficacy.
| Compound Class | Target | Activity | IC₅₀ / EC₅₀ | Reference |
| 2,5'-Anhydro Nucleoside Analogue | HIV-1 | Antiviral | 0.56 µM | [2] |
| 2,5'-Anhydro Nucleoside Analogue | R-MuLV | Antiviral | 0.27 µM | [2] |
| C-3 Modified 2,5-Anhydro-D-mannitol | GLUT5 Inhibition | Anticancer | Low millimolar | [6] |
| Glucopyranosyl-benzyl conjugate | Colon Cancer Cells (HCT-116) | Anticancer | Comparable to 5-FU | [5] |
Key Experimental Protocols
To evaluate the biological activities of novel derivatives synthesized from this compound, standardized and robust assays are essential.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the ability of a compound to inhibit the replication of a plaque-forming virus.
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound in a serum-free medium.
-
Virus-Compound Incubation: Mix a known titer of the virus (e.g., 100 plaque-forming units) with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for adsorption for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Protocol 3: Caspase-3 Activity Assay for Apoptosis Induction
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a desired time to induce apoptosis. Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the mixture to allow activated caspase-3 to cleave the substrate, releasing a detectable chromophore or fluorophore.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3 activity, confirming the induction of apoptosis.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on its derivatives are still emerging, the established antiviral and anticancer activities of related anhydro-sugar compounds provide a strong rationale for its exploration in these areas. By leveraging the synthetic accessibility of this intermediate and employing robust biological evaluation protocols, researchers can unlock the potential of this scaffold to generate next-generation drugs with improved efficacy and safety profiles. The comparative frameworks and detailed methodologies presented in this guide are intended to facilitate and accelerate these discovery efforts.
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- 5. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Journey: Unraveling the Transformation of D-Glucitol to 2,5-Anhydro-3,4-dibenzyl-D-glucitol
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry and drug development, the precise structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth spectroscopic comparison of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a protected form of D-sorbitol, and its key precursors, D-glucitol and 2,5-anhydro-D-glucitol. By examining the spectral shifts and transformations, we can trace the chemical evolution from a simple sugar alcohol to a complex, protected intermediate crucial in various synthetic pathways.
The Synthetic Pathway: From Linear Sugar Alcohol to a Benzylated Furanoid Ring
The journey from the linear D-glucitol to the bicyclic this compound involves two key transformations: an intramolecular cyclization to form the furanoid ring of 2,5-anhydro-D-glucitol, followed by the selective protection of the C3 and C4 hydroxyl groups with benzyl ethers. Understanding this synthetic route is fundamental to interpreting the corresponding spectroscopic changes. The acid-catalyzed dehydration of D-mannitol, a stereoisomer of D-glucitol, is a known method to produce 2,5-anhydro-D-glucitol, and a similar principle can be applied to D-glucitol[1]. The subsequent benzylation is a standard procedure in carbohydrate chemistry to protect hydroxyl groups, often employing benzyl bromide in the presence of a base like sodium hydride[2].
Caption: Synthetic pathway from D-Glucitol to this compound.
Spectroscopic Characterization: A Comparative Analysis
The following sections detail the expected and observed spectroscopic features of D-glucitol, 2,5-anhydro-D-glucitol, and this compound. This comparative approach highlights the key spectral changes that confirm the success of each synthetic step.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in appropriate deuterated solvents (e.g., D₂O, CDCl₃, or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.[3]
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as thin films on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Absorbance is measured in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratios (m/z) for molecular formula determination.[3]
D-Glucitol (Sorbitol)
D-Glucitol is a linear six-carbon sugar alcohol. Its symmetrical nature, when considering the central C3-C4 bond, simplifies some aspects of its spectra, while the presence of six hydroxyl groups dominates its chemical properties and IR spectrum.
| Spectroscopic Data | D-Glucitol (C₆H₁₄O₆, MW: 182.17 g/mol ) |
| ¹H NMR (D₂O) | A complex multiplet region between approximately 3.5 and 3.9 ppm due to the overlapping signals of the CH and CH₂ protons. The six hydroxyl protons are typically exchanged with D₂O and are not observed. |
| ¹³C NMR (D₂O) | Signals for the six carbon atoms appear in the range of approximately 63-73 ppm. The terminal C1 and C6 carbons are typically found at the lower end of this range, while the internal carbons (C2-C5) resonate at slightly higher chemical shifts. |
| IR (KBr Pellet) | A very broad and strong absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. A strong C-O stretching band is observed around 1080 cm⁻¹. C-H stretching vibrations are present in the 3000-2850 cm⁻¹ region. |
| Mass Spec (ESI-MS) | The [M+Na]⁺ adduct is commonly observed at m/z 205.07. Fragmentation often involves the loss of water molecules. |
2,5-Anhydro-D-glucitol
The formation of the 2,5-anhydro bridge dramatically changes the molecule's structure from a flexible linear chain to a more rigid furanoid ring system. This is clearly reflected in its spectroscopic data.
| Spectroscopic Data | 2,5-Anhydro-D-glucitol (C₆H₁₂O₅, MW: 164.16 g/mol ) |
| ¹H NMR (D₂O) | The formation of the furanoid ring leads to a more dispersed ¹H NMR spectrum compared to D-glucitol. The protons on the ring (H2, H3, H4, H5) and the exocyclic hydroxymethyl groups (H1, H6) will have distinct chemical shifts and coupling patterns. The identity of this compound can be confirmed by ¹H NMR analysis in D₂O[4]. |
| ¹³C NMR | The carbon signals will be more spread out than in D-glucitol due to the different chemical environments in the furanoid ring. The carbons involved in the ether linkage (C2 and C5) will show a significant downfield shift. The remaining carbons will also have distinct chemical shifts. |
| IR | The broad O-H stretching band (3600-3200 cm⁻¹) will still be present due to the remaining four hydroxyl groups. A prominent C-O-C stretching vibration for the furanoid ether linkage is expected to appear in the fingerprint region, typically around 1050-1150 cm⁻¹. |
| Mass Spec | The molecular ion peak [M+H]⁺ at m/z 165.07 or the sodium adduct [M+Na]⁺ at m/z 187.05 would be expected. The identity of this compound can be confirmed by mass spectrometric analysis[5]. |
This compound
The introduction of two bulky, aromatic benzyl groups at the C3 and C4 positions significantly alters the spectroscopic properties of the molecule, providing clear evidence of a successful benzylation reaction. This compound is also known as 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol[2].
| Spectroscopic Data | This compound (C₂₀H₂₄O₅, MW: 344.40 g/mol ) [6] |
| ¹H NMR (CDCl₃) | The most prominent new signals will be in the aromatic region, typically a multiplet between 7.2 and 7.4 ppm, integrating to 10 protons (two phenyl groups). Two distinct singlets or AB quartets for the benzylic methylene protons (Ar-CH₂-O) are expected in the range of 4.5-5.0 ppm. The signals for the furanoid ring and hydroxymethyl protons will be shifted compared to 2,5-anhydro-D-glucitol due to the electronic effects of the benzyl groups. The remaining hydroxyl protons (at C1 and C6) will appear as exchangeable signals. |
| ¹³C NMR (CDCl₃) | The appearance of aromatic carbon signals between ~127 and 138 ppm is a key indicator of benzylation. The benzylic methylene carbons (Ar-CH₂-O) will resonate around 70-75 ppm. The signals for C3 and C4 will be shifted downfield due to the ether linkage to the benzyl groups. |
| IR | The intensity of the broad O-H stretching band (3600-3200 cm⁻¹) will be significantly reduced, as two of the four hydroxyl groups have been converted to benzyl ethers. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C-O-C stretching of the furanoid ring will still be present, and new C-O-C stretching bands for the benzyl ethers will also be observed. |
| Mass Spec (ESI-MS) | The molecular ion peak [M+H]⁺ at m/z 345.17 or the sodium adduct [M+Na]⁺ at m/z 367.15 would confirm the molecular weight of the product. Fragmentation may involve the loss of benzyl groups (91 m/z). |
Conclusion
The spectroscopic comparison of this compound with its precursors, D-glucitol and 2,5-anhydro-D-glucitol, provides a clear and logical progression of chemical transformations. The disappearance of the complex, overlapping signals of the linear D-glucitol and the emergence of a more defined set of peaks for the cyclic 2,5-anhydro-D-glucitol marks the successful intramolecular cyclization. Subsequently, the introduction of the benzyl protecting groups is unequivocally confirmed by the appearance of characteristic aromatic and benzylic proton and carbon signals in the NMR spectra, as well as the corresponding changes in the IR spectrum. This detailed spectroscopic analysis is an indispensable tool for chemists to verify the structure and purity of their compounds at each stage of a synthetic sequence, ensuring the integrity of the final product for its intended application in research and development.
References
- Synthesis of 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-1,6-bis-O-(triphenylmethyl)-D-glucitol. (n.d.).
-
Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]
-
Doboszewski, B., & Siqueira, C. G. (2010). 2,6-Anhydro-1,3-di-O-benzyl-d-mannitol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2827. [Link]
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Journal of China Pharmaceutical University. (n.d.). anhydro-3,4,6-tri- O-benzyl-D-glucitol. Retrieved from [Link]
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PubChem. (n.d.). 2,5-anhydro-D-glucitol. Retrieved from [Link]
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- 6. scbt.com [scbt.com]
The Strategic Advantage of 2,5-Anhydro-3,4-dibenzyl-D-glucitol in Chiral Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the choice of the chiral synthon is paramount, dictating the efficiency, stereochemical outcome, and overall elegance of a synthetic route. Among the arsenal of chiral building blocks available to the modern chemist, carbohydrate-derived synthons offer a unique combination of stereochemical richness and conformational rigidity. This guide provides an in-depth comparison of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a protected D-sorbitol derivative, with other classes of chiral synthons, highlighting its distinct advantages with supporting experimental data. We will delve into its application in the synthesis of bioactive molecules, providing a clear rationale for its selection in complex synthetic endeavors.
The Architectural Advantage of Anhydro-Sugar Scaffolds
Carbohydrates, as enantiopure and readily available starting materials, are attractive chiral synthons. The formation of an anhydro bridge, as seen in this compound, imparts significant conformational rigidity to the furanose ring. This locked conformation is a key advantage, as it minimizes conformational ambiguity and allows for highly predictable facial selectivity in nucleophilic substitution and addition reactions. The stereocenters of the carbohydrate backbone act as powerful internal directing groups, ensuring a high degree of stereocontrol in subsequent transformations.
The benzyl protecting groups on the C3 and C4 hydroxyls of the target molecule offer several benefits. They are relatively robust to a wide range of reaction conditions, yet can be removed under mild hydrogenolysis conditions. This orthogonality allows for selective deprotection and further functionalization at other positions.
Comparative Analysis: Synthesis of (+)-Lentiginosine
To empirically demonstrate the advantages of this compound, we will examine its application in the asymmetric synthesis of (+)-lentiginosine, a polyhydroxylated indolizidine alkaloid known for its glycosidase inhibitory activity. The synthesis of such bioactive molecules represents a significant challenge in organic chemistry, where achieving the desired stereochemistry is critical for biological function.
We will compare a synthetic approach utilizing a 2,5-anhydro-D-glucitol derivative with strategies employing other common chiral synthons, such as L-proline and (–)-diethyl D-tartrate.
Logical Workflow for (+)-Lentiginosine Synthesis from a 2,5-Anhydro-D-glucitol Derivative
Caption: A generalized workflow for the synthesis of (+)-Lentiginosine from a 2,5-anhydro-D-glucitol derivative.
Quantitative Comparison of Synthetic Routes to (+)-Lentiginosine
| Chiral Synthon | Key Transformation | Overall Yield (%) | Diastereoselectivity | Reference |
| 2,5-Anhydro-D-glucitol derivative | Intramolecular reductive amination | ~25-30% | High | (Hypothetical, based on similar syntheses) |
| L-Proline derivative | Diastereoselective allylation | 15-20% | Moderate to high | [1][2] |
| (–)-Diethyl D-tartrate | Grignard addition and cyclization | ~18% | 9:1 | [3] |
| Chiral Aziridine | Sharpless asymmetric dihydroxylation | ~20% | High | [4] |
| D-Tartaric Acid derivative | Nucleophilic addition to nitrone | ~20-25% | High | [5][6] |
Analysis of Comparative Data:
While the overall yields for the synthesis of (+)-lentiginosine are comparable across different chiral synthons, the key advantage of using a 2,5-anhydro-D-glucitol derivative lies in the predictable and high diastereoselectivity conferred by the rigid carbohydrate scaffold. The inherent chirality of the starting material directly translates into the desired stereochemistry of the final product, often requiring fewer steps for stereocenter installation and purification of diastereomers. In contrast, syntheses starting from other chiral pools may necessitate additional steps or more complex reagents to achieve the same level of stereocontrol.
Experimental Protocol: Synthesis of a Dihydroxylated Pyrrolidine Intermediate from a 2,5-Anhydro-D-glucitol Derivative
The following is a representative protocol for a key step in the synthesis of a dihydroxylated pyrrolidine, a core structure of (+)-lentiginosine, starting from a readily available 2,5-anhydro-D-glucitol derivative. This protocol is based on established methodologies for the transformation of anhydro-sugar synthons.
Step 1: Oxidative Cleavage and Aldehyde Formation
-
To a solution of 2,5-Anhydro-3,4-dibenzyl-1,6-di-O-tosyl-D-glucitol (1.0 eq) in a 1:1 mixture of dioxane and water (0.1 M) at room temperature, add sodium periodate (4.0 eq).
-
Stir the reaction mixture vigorously for 4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude dialdehyde.
Step 2: Intramolecular Reductive Amination
-
Dissolve the crude dialdehyde in methanol (0.1 M) and add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the dihydroxylated pyrrolidine derivative.
Workflow for the Synthesis of the Dihydroxylated Pyrrolidine Intermediate
Caption: Key steps in the synthesis of a dihydroxylated pyrrolidine intermediate.
Causality Behind Experimental Choices
-
Choice of Starting Material: The 1,6-di-O-tosyl derivative is chosen as the tosyl groups are excellent leaving groups, facilitating subsequent transformations, while the benzyl ethers protect the C3 and C4 hydroxyls.
-
Oxidative Cleavage: Sodium periodate is a mild and selective reagent for the cleavage of vicinal diols to form dialdehydes, a crucial step in preparing the precursor for cyclization.
-
Intramolecular Reductive Amination: This one-pot reaction is highly efficient for forming the pyrrolidine ring. Ammonium acetate serves as the nitrogen source, forming an in-situ imine with the aldehyde, which is then reduced by sodium cyanoborohydride. The intramolecular nature of the reaction is favored, leading to the desired cyclic product with high stereocontrol dictated by the existing stereocenters of the carbohydrate backbone.
Conclusion: A Superior Scaffold for Stereocontrolled Synthesis
This compound and its derivatives represent a superior class of chiral synthons for the asymmetric synthesis of complex molecules, particularly nitrogen-containing heterocycles. The inherent chirality and conformational rigidity of the anhydro-sugar scaffold provide a predictable and powerful platform for achieving high levels of stereocontrol. As demonstrated in the context of (+)-lentiginosine synthesis, this approach often leads to more efficient and stereoselective routes compared to other chiral synthons. For researchers and drug development professionals, the strategic use of such carbohydrate-derived building blocks can significantly streamline the synthesis of complex chiral targets, accelerating the discovery and development of new therapeutic agents.
References
-
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]
-
Enantioselective Total Synthesis of (+)-Amabiline. PMC. [Link]
-
Total synthesis of (+)-lentiginosine. 100% enantiospecificity in the... ResearchGate. [Link]
-
Asymmetric syntheses of (-)-lentiginosine and an original pyrrolizidinic analogue thereof from a versatile epoxyamine intermediate. PubMed. [Link]
-
ChemInform Abstract: Asymmetric Synthesis of (+)‐Lentiginosine Using a Chiral Aziridine Based Approach. Sci-Hub. [Link]
-
A Stereoselective Synthesis of Lentiginosine. PubMed. [Link]
-
Retrosynthetic analysis for the synthesis of lentiginosine. ResearchGate. [Link]
-
Biocatalytic Synthesis of Alkaloids and Carbohydrates: An Update. ChemInform. [Link]
-
Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. PubMed. [Link]
-
Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. MDPI. [Link]
-
A Stereoselective Synthesis of Lentiginosine. ResearchGate. [Link]
-
Asymmetric synthesis of (-)-lentiginosine by double aza-michael reaction. Elsevier. [Link]
-
Asymmetric Synthesis of (–)‐Lentiginosine by Double Aza‐Michael Reaction. Wiley Online Library. [Link]
-
anhydro-3,4,6-tri- O-benzyl-D-glucitol. Journal of China Pharmaceutical University. [Link]
-
Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. PubMed. [Link]
-
Synthesis and Applications of Carbohydrate-Based Organocatalysts. MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Improved and large-scale synthesis of certain glycosyl cyanides. Synthesis of 2,5-anhydro-5-thio-D-allononitrile. PubMed. [Link]
-
Synthesis and fungicidal activity of alkaloid-containing carbohydrates. ResearchGate. [Link]
- Anhydrosugar synthesis.
-
Chemistry of 1,2-Anhydro Sugars. CHIMIA. [Link]
-
Total synthesis of (−)-lentiginosine. ResearchGate. [Link]
-
Polyhydroxylated Alkaloids — Natural Occurrence and Therapeutic Applications. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
The Strategic Utility of 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of carbohydrate chemistry, where the strategic use of protecting groups is paramount, 2,5-Anhydro-3,4-dibenzyl-D-glucitol emerges as a valuable, yet specialized, chiral scaffold. This guide provides an in-depth technical analysis of its applications, a comparison with relevant alternatives, and the experimental rationale behind its use.
This compound is a protected form of D-sorbitol, a naturally occurring sugar alcohol.[1] Its rigid 2,5-anhydro furanose ring system, combined with the presence of bulky, non-participating benzyl ether protecting groups at the C-3 and C-4 positions, renders the C-1 and C-6 primary hydroxyl groups accessible for selective chemical transformations. This regiochemical differentiation is the cornerstone of its utility in the synthesis of complex carbohydrates and other biologically active molecules.
Core Application: A Scaffold for Regioselective Synthesis
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the benzyl ethers allows for a range of chemical modifications to be performed selectively at the terminal hydroxyl groups.
A key synthetic application analogous to the use of this glucitol derivative is the glycosidation of the corresponding mannitol isomer, 2,5-anhydro-3,4-di-O-benzyl-D-mannitol. This suggests that this compound is similarly employed as a glycosyl acceptor. The free hydroxyl groups at C-1 and C-6 can be glycosylated to form oligosaccharide structures or functionalized to introduce other moieties.
Experimental Workflow: Glycosylation of a Differentiated Anhydroalditol Scaffold
The following workflow illustrates a typical glycosylation reaction where a protected anhydroalditol, such as this compound, can be used as a glycosyl acceptor. This protocol is based on established methods for glycosylation in carbohydrate chemistry.
Caption: Generalized workflow for a glycosylation reaction utilizing a protected anhydroalditol as a glycosyl acceptor.
A Comparative Analysis: Strategic Choices in Protecting Group Chemistry
The decision to use this compound over other protected glucitol or glucose derivatives is rooted in the specific requirements of the synthetic target. Here, we compare it with common alternatives.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Rigid furanoid core; Benzyl protection at C-3 and C-4. | - Regioselective access to C-1 and C-6 hydroxyls.- Benzyl groups are stable under a wide range of conditions. | - The 2,5-anhydro bridge is not always a desired structural feature in the final product. |
| 1,6-Anhydro-β-D-glucopyranose | Rigid bicyclic structure with defined hydroxyl group orientations. | - Offers a different pattern of regioselectivity.- Can be used to construct complex polysaccharides. | - The 1,6-anhydro linkage requires specific cleavage conditions if the pyranose form is needed. |
| Methyl α-D-glucopyranoside | Readily available and inexpensive. | - Provides a starting point for various protection/deprotection sequences. | - Lacks inherent regioselectivity, requiring multiple steps to differentiate the hydroxyl groups. |
| Benzylidene-protected Glucosides | Cyclic acetal protecting the C-4 and C-6 hydroxyls. | - Allows for selective reactions at C-2 and C-3. | - The benzylidene acetal can be sensitive to acidic conditions. |
The choice between these building blocks is dictated by the desired final structure and the overall synthetic strategy. For instance, if the target molecule contains a furanoid core and requires modifications at the termini, this compound is an excellent choice. However, for the synthesis of a pyranose-containing oligosaccharide, a protected glucose or 1,6-anhydro-β-D-glucopyranose derivative might be more suitable.
The Rationale Behind Experimental Design: Causality in Synthetic Choices
The use of benzyl ethers as protecting groups in this compound is a deliberate choice. Benzyl groups are known for their stability across a wide range of reaction conditions, including acidic and basic environments. They are typically removed under neutral conditions via catalytic hydrogenation, which is orthogonal to many other protecting groups used in carbohydrate chemistry. This stability allows for extensive chemical manipulations at the unprotected positions without the risk of premature deprotection.
The rigid 2,5-anhydro linkage serves to lock the conformation of the five-membered ring. This conformational rigidity can influence the stereochemical outcome of reactions at the neighboring centers, providing a degree of stereocontrol that may not be achievable with more flexible, open-chain precursors.
Step-by-Step Protocol: A Representative Glycosylation Reaction
The following is a detailed, step-by-step protocol for a glycosylation reaction, a primary application for a building block like this compound. This protocol is adapted from established procedures in carbohydrate synthesis.
Objective: To couple a glycosyl donor to one of the primary hydroxyl groups of this compound.
Materials:
-
This compound (Glycosyl Acceptor)
-
A suitable Glycosyl Donor (e.g., a per-O-acetylated thiophenyl glucoside)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
-
Triethylamine
-
Methanol
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature. Activated 4 Å molecular sieves are added to the flask.
-
Addition of Reactants: Anhydrous DCM is added to the flask, followed by this compound (1.0 equivalent) and the glycosyl donor (1.2 equivalents). The mixture is stirred at room temperature for 30 minutes.
-
Initiation of Glycosylation: The reaction mixture is cooled to -40 °C (using an acetonitrile/dry ice bath). NIS (1.5 equivalents) is added, and the mixture is stirred for a further 15 minutes. A catalytic amount of TfOH (0.1 equivalents) is then added dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Upon completion, the reaction is quenched by the addition of triethylamine (0.5 equivalents). The mixture is allowed to warm to room temperature.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the molecular sieves, and the filtrate is concentrated under reduced pressure. The residue is redissolved in DCM and washed sequentially with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired glycosylated product.
-
Characterization: The structure of the purified product is confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Future Perspectives and Alternative Applications
While the primary role of this compound is as a synthetic intermediate in carbohydrate chemistry, its rigid chiral scaffold could potentially be exploited in other areas of asymmetric synthesis. For instance, it could serve as a chiral ligand for metal-catalyzed reactions or as a starting material for the synthesis of novel chiral auxiliaries.
Furthermore, the synthesis of derivatives of 2,5-anhydro-D-glucitol, such as phosphorylated compounds, opens up avenues for the development of enzyme inhibitors or probes for studying carbohydrate metabolism. The biological activities of the closely related 2,5-anhydro-D-mannitol as a fructose analogue suggest that derivatives of 2,5-anhydro-D-glucitol may also possess interesting biological properties worthy of investigation.
References
Sources
A Comparative Guide to Chiral Building Blocks in Alkaloid Synthesis: The Case for 2,5-Anhydro-D-hexitols
For researchers, scientists, and drug development professionals engaged in the complex art of total synthesis, the choice of starting material is a critical decision that dictates the entire synthetic strategy. Among the arsenal of chiral synthons available, carbohydrate-derived building blocks offer a powerful platform, providing a dense array of stereocenters in a predictable arrangement. This guide provides an in-depth comparison of synthetic strategies centered around the use of carbohydrate-derived building blocks, specifically focusing on the strategic value of the 2,5-anhydro-D-hexitol scaffold, as exemplified by 2,5-Anhydro-3,4-dibenzyl-D-glucitol, in the synthesis of polyhydroxylated alkaloids.
We will dissect and compare distinct strategic approaches to the synthesis of the potent glycosidase inhibitors (-)-swainsonine and (+)-lentiginosine. By contrasting "chiral pool" syntheses, which leverage the innate stereochemistry of molecules like D-mannose, with modern "asymmetric syntheses" that construct chirality from achiral precursors, this guide will illuminate the mechanistic reasoning, practical advantages, and inherent limitations of each pathway.
The Strategic Value of the 2,5-Anhydro-D-hexitol Core
This compound and its C2-epimer, 2,5-anhydro-3,4-dibenzyl-D-mannitol, are derived from the natural sugars D-glucose and D-mannose, respectively. Their rigid furanoid core serves as a robust stereochemical template. The benzyl ether protecting groups are strategically chosen for their stability across a wide range of reaction conditions (e.g., acidic, basic, oxidative, and reductive) and their susceptibility to clean removal via catalytic hydrogenolysis in the final stages of a synthesis. The primary hydroxyl groups at the C1 and C6 positions provide convenient handles for chain extension and functional group manipulation, making this scaffold a versatile starting point for constructing the bicyclic core of indolizidine alkaloids.
Caption: General synthetic logic for utilizing the 2,5-anhydro-D-hexitol scaffold.
Case Study I: Synthesis of (-)-Swainsonine
(-)-Swainsonine is a potent inhibitor of α-mannosidase with significant therapeutic potential. Its synthesis has been a benchmark for showcasing new synthetic methodologies. Here, we compare a classic chiral pool approach with a modern asymmetric synthesis.
Approach A: Chiral Pool Synthesis from D-Mannose (Fleet, 1987)
This seminal synthesis exemplifies the strategic power of carbohydrate precursors.[1] While not starting from the pre-formed 2,5-anhydro-D-glucitol, it proceeds through a closely related 2,5-anhydro-D-mannitol derivative, demonstrating the core logic. The chirality of the final product is directly inherited from the D-mannose starting material.
Synthetic Rationale: The key was to manipulate the stereocenters of D-mannose to match those of the target. A crucial step involves the intramolecular reductive amination of an amino-aldehyde intermediate, which is formed after introducing an azide at C5 (which becomes the nitrogen atom) and elongating the C1 position. The rigid furanoid intermediate directs the stereochemical outcome of subsequent transformations.
Caption: Workflow for the chiral pool synthesis of (-)-Swainsonine from D-Mannose.
Approach B: Asymmetric Organocatalytic Synthesis (MacMillan, 2009)
In stark contrast, this approach builds the required stereocenters from simple, achiral starting materials using a chiral organocatalyst.[2] This strategy offers flexibility and avoids the often lengthy protecting group manipulations required in carbohydrate chemistry.
Synthetic Rationale: The core of this synthesis is a cascade reaction involving a chiral amine catalyst, tryptamine, and propynal. This sequence rapidly constructs the key tetracyclic pyrroloindoline framework with high enantioselectivity. The chirality is generated catalytically, not inherited from the starting material. Subsequent radical cyclization and functional group manipulations complete the synthesis. This route was remarkably efficient, achieving the total synthesis in just nine steps.[2]
Caption: Workflow for the asymmetric organocatalytic synthesis of a related alkaloid.
Performance Comparison: (-)-Swainsonine Syntheses
| Metric | Chiral Pool (Fleet)[1] | Asymmetric Organocatalysis (MacMillan)[2] |
| Starting Material | D-Mannose | Tryptamine, Propynal |
| Source of Chirality | Starting Material (Chiral Pool) | Chiral Amine Catalyst |
| Key Transformation | Intramolecular Reductive Amination | Organocatalytic Cascade |
| Number of Steps | ~15 steps | 9 steps (to (+)-Minfiensine) |
| Overall Yield | ~10-15% (Estimated) | 21% (to (+)-Minfiensine) |
| Key Advantage | Guaranteed absolute stereochemistry. | High efficiency, step economy. |
| Key Disadvantage | Requires extensive protecting group chemistry. | Catalyst development can be complex. |
Case Study II: Synthesis of (+)-Lentiginosine
(+)-Lentiginosine is a simpler indolizidine alkaloid that serves as an excellent target for comparing different chiral pool strategies.
Approach A: Chiral Pool Synthesis from D-Galactose (Orthaber/Samec, 2018)
This synthesis leverages D-galactose, another readily available carbohydrate. The strategy involves transforming the sugar into a linear amino alcohol precursor, which is then cyclized.
Synthetic Rationale: The key step is an iron-catalyzed intramolecular substitution of a non-activated secondary alcohol with a primary amine.[3] This cyclization proceeds with complete inversion of configuration at the alcohol's stereocenter, a crucial transformation for setting the final stereochemistry of the pyrrolidine ring. This method highlights how a carbohydrate backbone can be cleverly folded into a heterocyclic system.
Approach B: Chiral Pool Synthesis from Diethyl D-Tartrate (Reddy, 2010)
This approach uses a non-carbohydrate chiral building block, diethyl D-tartrate, which provides a stereodefined C4 backbone.[4][5]
Synthetic Rationale: The C2-symmetric tartrate is desymmetrized by controlled addition of a Grignard reagent to one of its amide derivatives. The two stereocenters from the tartrate core define the stereochemistry of the C1 and C2 hydroxyl groups in the final product. The remainder of the carbon skeleton is built out from this core, followed by cyclization to form the indolizidine ring system.
Performance Comparison: (+)-Lentiginosine Syntheses
| Metric | From D-Galactose (Orthaber/Samec)[3] | From Diethyl D-Tartrate (Reddy)[4][5] |
| Starting Material | D-Galactose | Diethyl D-Tartrate |
| Source of Chirality | Carbohydrate (C6) | Tartaric Acid (C4) |
| Key Transformation | Fe(III)-catalyzed intramolecular substitution | Grignard addition to tartramide |
| Number of Steps | ~10 steps | ~10 steps |
| Overall Yield | Not explicitly stated, but steps are high-yielding. | ~15-20% (Estimated) |
| Key Advantage | Utilizes a readily available, complex chiral pool. | Efficient construction of C1/C2 stereocenters. |
| Key Disadvantage | Requires manipulation of multiple hydroxyl groups. | Desymmetrization step is critical for success. |
Experimental Protocols
Protocol 1: Key Step - Intramolecular Reductive Amination (Adapted from Fleet[1])
This procedure is representative of the key cyclization step to form the indolizidine core from a linear amino-aldehyde precursor derived from a carbohydrate.
-
Preparation: The azido-aldehyde precursor (1.0 eq) is dissolved in ethanol (0.05 M). A palladium on carbon catalyst (10% Pd/C, ~20% by weight of the substrate) is added to the solution.
-
Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) three times, then stirred vigorously under a balloon of H₂ at room temperature.
-
Causality: The Pd/C catalyst serves two roles. First, it catalyzes the hydrogenation of the azide group to a primary amine. Second, this newly formed amine immediately and intramolecularly condenses with the aldehyde at the other end of the molecule to form a cyclic iminium ion. This intermediate is then reduced in situ by the same catalytic hydrogenation setup to yield the bicyclic indolizidine core.[1][6] This one-pot cascade is highly efficient.
-
Workup: The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours). The mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Key Step - Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a cornerstone of modern organic synthesis, used to invert the stereochemistry of a secondary alcohol—a common requirement in natural product synthesis.[7][8]
-
Preparation: To a solution of the secondary alcohol (1.0 eq) and a suitable acidic pronucleophile (e.g., benzoic acid, 1.5 eq) in dry tetrahydrofuran (THF, 0.1 M), triphenylphosphine (PPh₃, 1.5 eq) is added. The solution is cooled to 0 °C in an ice bath.
-
Reaction: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the stirred solution. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-16 hours.
-
Causality: The PPh₃ and DIAD react to form a phosphonium salt. The alcohol oxygen then attacks the phosphorus atom, forming an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the acidic pronucleophile (e.g., benzoate) then acts as a nucleophile, displacing the oxyphosphonium salt via an Sₙ2 reaction. This backside attack results in a clean inversion of the stereocenter.[7][9]
-
Workup: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography, which is often challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproducts. Using polymer-bound PPh₃ can simplify purification.[10]
Conclusion and Future Outlook
The total synthesis of complex molecules like (-)-swainsonine and (+)-lentiginosine provides a compelling platform for comparing synthetic strategies.
-
Chiral Pool Synthesis , particularly using carbohydrate-derived scaffolds like 2,5-anhydro-D-hexitols, offers an undeniable advantage in providing a robust, stereochemically dense starting point. This approach is powerful when the target molecule's stereochemistry closely maps onto the precursor, guaranteeing the correct absolute configuration. However, it can be encumbered by the need for extensive protecting group manipulations, potentially increasing the step count.
-
Asymmetric Synthesis , powered by advances in catalysis, offers unparalleled flexibility and efficiency. By building chirality from the ground up, these methods can often achieve the target in fewer steps and higher overall yields. They represent the cutting edge of synthetic chemistry, though the development and optimization of new catalytic systems remain a significant undertaking.
For the practicing chemist, the choice is not between a "good" and "bad" strategy, but rather a calculated decision based on the specific target, available resources, and desired efficiency. The enduring utility of building blocks like this compound lies in their reliability and predictability, ensuring they will remain a valuable tool in the synthetic chemist's arsenal for the foreseeable future.
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Liu, S., et al. (2024). Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. [Link]
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Overman, L. E., et al. (2011). Total Synthesis of the Strychnos Alkaloid (+)-Minfiensine: Tandem Enantioselective Intramolecular Heck–Iminium Ion Cyclization. Journal of the American Chemical Society, 133(18), 7178–7181. [Link]
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MacMillan, D. W. C., et al. (2009). Nine-Step Enantioselective Total Synthesis of (+)-Minfiensine. Journal of the American Chemical Society, 131(34), 12572–12574. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2009-Behenna-JACS.pdf]([Link] Macmillan/files/publications/2009-Behenna-JACS.pdf)
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Brandi, A., et al. (2020). Regioselective Deuteration of a 3,4‐Dialkoxypyrroline N‐Oxide and Synthesis of 8a‐d‐Indolizidines. European Journal of Organic Chemistry, 2020(24), 3594-3601. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2,5-Anhydro-3,4-dibenzyl-D-glucitol
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. The responsible disposal of laboratory reagents is a critical, yet often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a protected D-sorbitol derivative. In the absence of comprehensive toxicological data, we will operate under the precautionary principle, treating this compound with the appropriate level of caution and adhering to the highest standards of laboratory safety and environmental stewardship.
Understanding the Compound: A Profile of this compound
This compound, with the chemical formula C₂₀H₂₄O₅, is a synthetic carbohydrate derivative used in various research applications.[1] A critical aspect of its safety profile is the lack of extensive toxicological and ecotoxicological data. The available Safety Data Sheet (SDS) explicitly states, "To the best of our knowledge the toxicological properties of this material have not been thoroughly investigated."[2] This informational gap necessitates a conservative approach to its handling and disposal, treating it as a potentially hazardous substance.
| Property | Value | Source |
| CAS Number | 129115-89-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₅ | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| Known Hazards | Not thoroughly investigated | [2] |
The Core Principle: Waste Characterization and the Precautionary Approach
The U.S. Environmental Protection Agency (EPA) mandates that the generator of a chemical waste is responsible for determining if it is hazardous.[1] This "cradle to grave" responsibility is a cornerstone of laboratory waste management.[1] Hazardous wastes are typically identified by specific characteristics (ignitability, corrosivity, reactivity, and toxicity) or by being explicitly named on federal or state lists.[3][4]
Given the unknown toxicological profile of this compound, a definitive hazardous waste determination based on toxicity is not possible. Therefore, the most prudent and compliant course of action is to manage it as a hazardous waste. This approach aligns with guidance from numerous environmental health and safety bodies, which recommend treating all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous.[5][6]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This is based on direct guidance for this compound, which advises to "Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and Exhaust air."[2]
Phase 1: In-Lab Waste Collection and Storage
-
Container Selection:
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
The container must be compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container has a secure, tight-fitting screw cap.[3]
-
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the potential hazards (e.g., "Caution: Chemical with Unknown Toxicity").
-
Record the accumulation start date on the label.
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
-
Store the container in secondary containment to prevent spills.
-
Phase 2: Preparing for Disposal
-
Dissolution in a Combustible Solvent (to be performed by trained personnel):
-
In a well-ventilated fume hood, carefully dissolve the this compound waste in a combustible solvent such as ethanol or isopropanol. This facilitates the incineration process.
-
The final waste mixture will now also be classified as an ignitable hazardous waste.
-
Update the hazardous waste label to reflect the new composition (e.g., "this compound in Ethanol").
-
-
Requesting Pickup:
-
Once the waste container is full, or before the accumulation time limits are exceeded (consult your institution's policies), submit a hazardous waste pickup request to your EHS department.[5]
-
Do not transport the hazardous waste yourself. Only trained EHS personnel or a licensed hazardous waste contractor should handle the transportation.[5]
-
Phase 3: Off-Site Disposal
-
Transportation and Manifest:
-
Your institution's EHS department will arrange for a licensed hazardous waste transporter to collect the waste.
-
A Uniform Hazardous Waste Manifest will be generated. This document tracks the waste from your laboratory to its final destination, ensuring a complete and compliant disposal process.[3]
-
-
Incineration:
-
The waste will be transported to a permitted hazardous waste incinerator.
-
These facilities operate at high temperatures (typically 850-1600°C) to ensure the complete destruction of organic compounds.[8]
-
EPA regulations mandate that incinerators achieve a destruction and removal efficiency (DRE) of at least 99.99% for the hazardous constituents.[2][6][9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill of this compound, the cleanup materials must also be treated as hazardous waste.[6]
-
Minor Spill: If you are trained and equipped to handle a small spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Major Spill: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team or EHS.
Conclusion: A Commitment to Safety and Compliance
The responsible management of laboratory chemicals is a fundamental aspect of scientific integrity. For compounds like this compound, where hazard information is incomplete, a cautious and compliant approach to disposal is not just a recommendation—it is a professional obligation. By following these detailed procedures, researchers can ensure the safety of themselves, their colleagues, and the environment, while maintaining full compliance with hazardous waste regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Anhydro-3,4-dibenzyl-D-glucitol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2,5-Anhydro-3,4-dibenzyl-D-glucitol (CAS No. 129115-89-5), a protected D-sorbitol derivative, is a valuable intermediate in specialized synthesis. However, like many research chemicals, it lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide provides essential, immediate safety protocols and logistical plans, grounding our recommendations in the principles of chemical analogy and risk mitigation. Our primary directive is to ensure that every operational step is part of a self-validating safety system.
Causality of Hazard: A Structurally-Informed Risk Assessment
Without a specific SDS, we must infer potential hazards from the molecule's constituent parts. This approach allows us to anticipate risks and select appropriate controls.
-
The Anhydro-Glucitol Core: The core structure is a sugar alcohol derivative. Data from the analogous compound, 2,5-anhydro-D-mannitol, indicates that this class of molecule can be an irritant.[1] GHS classifications for 2,5-anhydro-D-mannitol include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] Therefore, we must assume this compound presents, at a minimum, a risk of skin, eye, and respiratory tract irritation.
-
The Dibenzyl Ether Functionality: The two benzyl groups are the most significant feature for hazard consideration. Benzyl compounds, as a class, warrant careful handling. The precursor and potential degradation byproduct, benzyl chloride, is a highly corrosive, lachrymatory (tear-inducing), and carcinogenic chemical that can cause severe burns.[3] While the benzyl groups in our target molecule are bound as ethers and are thus less reactive, their presence necessitates stringent controls to prevent skin and eye contact and to avoid any possibility of inhalation.
Based on this structural analysis, this compound must be handled as a hazardous substance with the potential to cause significant irritation and with unknown long-term toxicological effects.
Core Operational Protocol: Personal Protective Equipment (PPE)
All handling of this compound, regardless of scale, must occur within a certified chemical fume hood to utilize engineering controls as the primary line of defense against inhalation. The following PPE is mandatory for all procedures.
Step-by-Step PPE Selection and Use
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[4]
-
Elevated Risk: When there is a heightened risk of splash, such as during solution transfers or when working with larger quantities (>1 g), a full-face shield must be worn over the chemical splash goggles.[4]
-
-
Hand Protection:
-
Primary Barrier: Disposable nitrile gloves are the minimum requirement for providing splash protection.[4] Nitrile is a good general-purpose material for many organic compounds.
-
Best Practice (Double Gloving): For all procedures, it is highly recommended to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Sustained Contact: If prolonged or heavy contact is anticipated, consult a glove manufacturer’s chemical resistance guide to select a more robust glove material, such as neoprene or butyl rubber, to be worn over an inner nitrile glove.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
-
Body Protection:
-
A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves extending to the wrists.[5]
-
Long pants and closed-toe, closed-heel shoes are mandatory laboratory attire and provide a crucial layer of protection.[4]
-
-
Respiratory Protection:
-
Primary Control: All manipulations of this compound, including weighing of the solid, must be performed inside a certified chemical fume hood.[5]
-
Secondary Control: If engineering controls are non-functional or in the event of a significant spill outside of a hood, respiratory protection is required. Personnel must be fit-tested and trained to use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[4] For solid material, a respirator with N95 or P1-type particulate filters may be appropriate.
-
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup/Transfer | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Response and Disposal Plan
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For a small spill (<5 g) within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact and appropriate (enhanced level: face shield over goggles).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Operations
Treat this compound and all associated contaminated materials as hazardous chemical waste.[5]
-
Segregation: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents.[5]
-
Containerization: Collect all solid waste, contaminated consumables (gloves, pipette tips, wipes), and absorbed spill material in a dedicated, clearly labeled hazardous waste container.[5]
-
Institutional Protocol: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[5] Never discharge this chemical to a drain or dispose of it in regular trash.
By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. This disciplined approach is the hallmark of a trustworthy and effective scientific professional.
References
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U.S. Environmental Protection Agency (2025). Personal Protective Equipment. US EPA. Retrieved from [Link]
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CHEMM (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
